Corynoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGPRHKZNCHGC-TYPHKJRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940272 | |
| Record name | 13-Methylchelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68035-45-0, 18797-79-0 | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68035-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Corynoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Corynoline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methylchelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18797-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORYNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Corynoline: A Guide to Natural Sources and High-Purity Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Corynoline, a benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and antineoplastic properties.[1][2][3] This technical guide provides a comprehensive overview of the natural origins of this compound and details the field-proven methodologies for its extraction, isolation, and purification. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and causal relationships behind the selection of specific protocols, offering a self-validating framework for researchers. We present detailed, step-by-step experimental workflows, comparative data tables, and process diagrams to equip drug development professionals with the necessary knowledge to obtain high-purity this compound for preclinical and clinical research.
Introduction to this compound: A Pharmacologically Significant Alkaloid
This compound (C₂₁H₂₁NO₅, Molar Mass: 367.4 g/mol ) is a member of the isoquinoline alkaloid family, a large and structurally diverse group of natural products known for their profound physiological effects.[2][4][5] Structurally, it is a benzophenanthridine alkaloid, characterized by a tetracyclic aromatic core derived from the amino acid tyrosine.[2][5]
The scientific impetus for isolating this compound stems from its promising therapeutic potential. Research has demonstrated its capacity to modulate key biological pathways, such as the Nrf2 and MAPK signaling cascades, which are central to the inflammatory response.[1][6] Furthermore, its role as an acetylcholinesterase inhibitor makes it a compound of interest in neurodegenerative disease research, while its hepatoprotective and antineoplastic activities broaden its relevance in oncology and metabolic disease studies.[2][3] The successful isolation of pure this compound is the critical first step in validating these activities and developing it into a potential therapeutic agent.
Natural Sources of this compound
This compound is predominantly found within the plant kingdom, specifically within the Corydalis genus of the Papaveraceae family.[1][2][7][8] While numerous Corydalis species are rich sources of various isoquinoline alkaloids, several have been identified as being particularly notable for their this compound content.[9][10][11][12][13][14][15] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
| Plant Species | Plant Part(s) Used for Isolation | Key References |
| Corydalis bungeana Turcz. | Whole plant, Herbs | [1][2] |
| Corydalis incisa | Aerial parts | [2][3][16] |
| Corydalis longicalcarata | Rhizomes | [16] |
| Corydalis conspersa | Not specified | [2] |
A Multi-Stage Workflow for the Isolation and Purification of this compound
The isolation of this compound is a multi-step process that leverages its fundamental physicochemical properties as a basic, nitrogen-containing molecule. The overarching strategy involves an initial crude extraction from the plant matrix, followed by a series of chromatographic separations to isolate this compound from other closely related alkaloids and impurities.
Stage 1: Preparation of Plant Material
The foundational step for any successful natural product isolation is the proper preparation of the source material. This stage is critical for maximizing the efficiency of the subsequent extraction.
-
Action: The collected plant material (e.g., rhizomes, whole plant) is first thoroughly dried in a well-ventilated area or a low-temperature oven to remove moisture, which can interfere with solvent penetration and promote microbial degradation.
-
Causality: The dried material is then ground into a fine powder (typically 40-60 mesh).[9] This process dramatically increases the surface area-to-volume ratio, ensuring that the extraction solvent can efficiently penetrate the plant tissue and solubilize the target alkaloids.
Stage 2: Crude Alkaloid Extraction
The core principle of alkaloid extraction hinges on the pH-dependent solubility of these basic compounds. By manipulating the pH of the solvent system, alkaloids can be selectively separated from neutral, acidic, and lipophilic compounds present in the plant matrix. The acid-base partitioning method is a robust and widely adopted technique for this purpose.
-
Principle: In an acidic environment (pH < 2), the nitrogen atom in the this compound molecule becomes protonated, forming a salt. This salt is highly soluble in polar solvents like water or aqueous alcohol. Conversely, in a basic environment (pH > 9), the nitrogen is deprotonated, rendering the alkaloid "free base" significantly more soluble in non-polar organic solvents like chloroform or ethyl acetate.[9]
This differential solubility is exploited to perform a liquid-liquid partitioning that enriches the alkaloid fraction.
Caption: Workflow for Crude Alkaloid Extraction via Acid-Base Partitioning.
Detailed Protocol: Crude Extraction via Acid-Base Partitioning
-
Extraction: Macerate 3 kg of powdered Corydalis plant material with 70% ethanol under ultrasound treatment (40 KHz) for 30 minutes at room temperature, followed by soaking for 24 hours. Repeat this process three times.[16]
-
Filtration & Concentration: Combine the ethanol extracts and filter to remove solid plant debris. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a concentrated residue.[16][17]
-
Acidification: Dissolve the residue in a 2% hydrochloric acid solution. This step protonates the alkaloids, including this compound, making them soluble in the aqueous phase.[9]
-
Defatting: Transfer the acidic solution to a separatory funnel and wash it twice with an equal volume of chloroform. Discard the chloroform layer, which contains neutral lipids and other non-basic, lipophilic impurities.[9]
-
Basification: Adjust the pH of the remaining aqueous layer to approximately 9-10 by slowly adding a 10% ammonia solution. This converts the alkaloid salts back into their free base form.[9]
-
Final Extraction: Extract the basified solution multiple times with chloroform or ethyl acetate until the organic layer shows a weak positive reaction to Dragendorff's reagent (an alkaloid-detecting agent).[9]
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract. This extract is now significantly enriched in this compound and other alkaloids.
Stage 3: Chromatographic Purification
The crude alkaloid extract is a complex mixture requiring further separation. A multi-step chromatographic approach is employed, typically starting with a lower-resolution, high-capacity technique and progressing to a high-resolution "polishing" step.
Caption: General workflow for the chromatographic purification of this compound.
1. Silica Gel Column Chromatography (Primary Purification)
-
Principle: This is a form of normal-phase liquid-solid chromatography. The stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system. Compounds are separated based on their relative polarity; more polar compounds adsorb more strongly to the silica and elute later.
-
Methodology: The crude alkaloid extract is loaded onto a silica gel column. The column is then eluted with a solvent gradient, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.[17] Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Causality: This step effectively separates broad classes of compounds, removing many impurities and simplifying the mixture for the next, higher-resolution stage.
2. High-Speed Counter-Current Chromatography (HSCCC) (Optional Intermediate Purification)
-
Principle: HSCCC is a preparative-scale liquid-liquid partition chromatography method that eliminates the use of a solid support, thereby avoiding irreversible sample adsorption and improving recovery.[9][10][18] It is exceptionally well-suited for separating alkaloids from crude extracts.
-
Methodology: The technique relies on the selection of a biphasic solvent system where the target compound has an optimal partition coefficient (K). The crude or semi-purified fraction is subjected to separation, and fractions are collected for analysis.[18]
-
Causality: For particularly complex mixtures or when large quantities are needed, HSCCC provides a highly efficient intermediate purification step, yielding fractions of moderate to high purity.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)
-
Principle: This is the definitive step for achieving high purity (>98%). It is typically performed in a reversed-phase mode. The stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a more polar mixture of water (often buffered) and an organic solvent like acetonitrile or methanol.[11][16] In this mode, less polar compounds are retained longer.
-
Methodology: The this compound-rich fractions from the previous step are pooled, concentrated, and injected into the preparative HPLC system. An optimized gradient elution program is run to separate this compound from any remaining closely related structural analogs.
-
Causality: The high efficiency of HPLC provides the resolution necessary to separate compounds with very similar structures, which is essential for obtaining a final product suitable for pharmacological testing.
Stage 4: Purity Assessment and Structural Verification
The final stage is to confirm the purity and unequivocally identify the isolated compound as this compound.
-
Purity Assessment: The purity of the final fraction is determined using analytical HPLC, often with photodiode array (PDA) detection to ensure peak homogeneity.[16][18] The goal is to achieve a purity level of 98% or higher.
-
Structural Elucidation: The identity of the compound is confirmed through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, a protonated molecule [M+H]⁺ at m/z 368.2 would be expected.[16]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.[16][18]
-
-
Final Confirmation: The obtained spectroscopic data (MS, NMR) and chromatographic retention time are compared against a commercially available reference standard of this compound or with data published in authoritative literature to provide absolute confirmation of its identity.[16]
Summary and Conclusion
The isolation of this compound is a systematic process rooted in the principles of acid-base chemistry and chromatography. By beginning with high-quality plant material from known this compound-containing species such as Corydalis bungeana, a crude alkaloid mixture can be efficiently obtained using an acid-base partitioning strategy. Subsequent purification through a multi-stage chromatographic workflow, culminating in preparative HPLC, allows for the isolation of this compound at a purity suitable for rigorous scientific investigation. The protocols and rationale outlined in this guide provide a robust framework for researchers to successfully navigate the path from natural source to pure, biologically active compound.
References
- 1. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Study of Alkaloids from Corydalis bungeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Analysis of Corydalis decumbens From Different Regions Using UHPLC-HRMS and Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Pharmacological properties of Corynoline
An In-Depth Technical Guide to the Pharmacological Properties of Corynoline
Abstract
This compound, a benzophenanthridine alkaloid primarily isolated from plants of the Corydalis genus, has emerged as a molecule of significant interest in pharmacological research.[1] Traditionally used in Chinese medicine, its constituent plant, Corydalis bungeana Turcz., has long been applied for its anti-inflammatory properties.[2] Modern scientific investigation has not only validated these traditional uses but has also uncovered a broader spectrum of activities, including potent anticancer and neuroprotective effects. This guide synthesizes the current understanding of this compound's pharmacological profile, detailing its mechanisms of action, summarizing key experimental findings, and presenting methodologies for its study. We will explore its modulation of critical signaling pathways in inflammation and cancer, its role as an enzyme inhibitor in the central nervous system, and its pharmacokinetic characteristics, providing a comprehensive resource for researchers and drug development professionals.
Anti-inflammatory and Antinociceptive Properties
The most extensively documented activity of this compound is its potent anti-inflammatory effect. This property is central to the traditional application of Corydalis extracts for treating inflammatory conditions.[2] Mechanistic studies have revealed a multi-pronged approach by which this compound attenuates the inflammatory response at the molecular level.
Mechanism of Action: A Multi-Pathway Inhibition
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling cascades: the Keap1-Nrf2/ARE pathway and the MAPK pathway.[2][3]
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Activation of the Nrf2/ARE Pathway: this compound upregulates the expression of Nuclear factor-erythroid-2-related factor 2 (Nrf2).[2][4] This transcription factor, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like hemeoxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5] This action enhances the cellular defense against oxidative stress, a key component of the inflammatory process.[3]
-
Inhibition of MAPK Signaling: In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the phosphorylation of key mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[2][3] By inhibiting these kinases, this compound blocks the downstream signaling that leads to the production of pro-inflammatory mediators.
-
Suppression of Pro-inflammatory Mediators: The combined effect of Nrf2 activation and MAPK inhibition results in a significant reduction in the expression and production of key inflammatory molecules. Treatment with this compound decreases nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[2][5] Furthermore, it suppresses the transcription and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][6]
-
Inhibition of the TLRs/NF-κB Pathway: Evidence also suggests that this compound can inhibit the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to reduce the expression of TLR2 and TLR4 and inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[7]
Visualization: Anti-inflammatory Signaling
Caption: this compound's anti-inflammatory mechanism of action.
Data Summary: In Vitro and In Vivo Anti-inflammatory Effects
| Parameter | Model System | Effect of this compound | Reference |
| NO Production | LPS-stimulated RAW264.7 cells | Dose-dependent reduction | [3] |
| iNOS/COX-2 Expression | LPS-stimulated RAW264.7 cells | Significant decrease in mRNA and protein | [2][5] |
| TNF-α / IL-1β Levels | LPS-stimulated RAW264.7 cells | Suppression of mRNA and protein | [2][5] |
| Nrf2, HO-1, NQO1 | LPS-stimulated RAW264.7 cells | Dose-dependent increase in expression | [4] |
| Paw Edema | Carrageenan-induced (mice) | Significant reduction | [6] |
| Abdominal Writhing | Acetic acid-induced (mice) | Dose-dependent suppression | [6] |
| Paw Licking | Formalin, Glutamate, Capsaicin (mice) | Significant suppression | [6] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 2, 4 µM) or vehicle control (DMSO) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (150 ng/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.
Anticancer Activity
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, positioning it as a promising scaffold for the development of novel chemotherapeutics. Its anticancer mechanism is multifaceted, involving the induction of apoptosis and the disruption of mitotic processes.[8][9]
Mechanism of Action: Apoptosis Induction and Mitotic Disruption
-
Cytotoxicity and Apoptosis: this compound exhibits cytotoxicity against various cancer cell lines, including those from lung, colon, melanoma, and ovarian cancers. In melanoma cells (B16F10 and A375), it induces apoptosis, a programmed cell death pathway. This is correlated with the upregulation of the pro-apoptotic protein Bax and the cleavage (activation) of Caspase-3, a key executioner caspase.[8]
-
Inhibition of Aurora Kinase B (AURKB): A novel mechanism identified for this compound is its ability to diminish the activity of Aurora kinase B (AURKB), a critical regulator of mitosis.[9][10] This inhibition leads to significant mitotic defects, including centrosome amplification and the formation of multi-polar spindles.[9]
-
Centrosome Declustering: Cancer cells often have an abnormal number of centrosomes. To survive, they cluster these extra centrosomes to form a pseudo-bipolar spindle and proceed through mitosis. This compound potently inhibits this centrosome clustering process, which selectively targets cancer cells with supernumerary centrosomes while sparing normal dividing cells.[10] This disruption of mitosis ultimately leads to polyploidy and cell death.[9]
Visualization: Anticancer Experimental Workflow
Caption: Workflow for evaluating this compound's anticancer effects.
Data Summary: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| A375 | Human Melanoma | 5.56 | [8] |
| B16F10 | Murine Melanoma | 6.16 | [8] |
| A549 | Human Lung Carcinoma | 5.27 - 6.14 | [11] |
| SK-OV-3 | Human Ovarian Carcinoma | 5.27 - 6.14 | [11] |
| SK-MEL-2 | Human Melanoma | 5.27 - 6.14 | [11] |
| HCT15 | Human Colon Carcinoma | 5.27 - 6.14 | [11] |
Neuropharmacological Properties
Beyond its anti-inflammatory and anticancer roles, this compound exhibits neuropharmacological activity, primarily through the inhibition of acetylcholinesterase (AChE).[12][13]
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine, a mechanism relevant to the treatment of neurodegenerative disorders like Alzheimer's disease.
Studies have characterized this inhibition, finding that this compound acts as a reversible and noncompetitive inhibitor of AChE.[12][14] This means it binds to a site on the enzyme other than the active site, and the binding is not permanent. The inhibitory activity is dose-dependent, with a reported IC₅₀ value of 30.6 µM .[12]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To quantify the AChE inhibitory activity of this compound.
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add in order:
-
Buffer
-
This compound at various concentrations (or a known inhibitor like galantamine as a positive control).
-
DTNB solution.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add the substrate, ATCI, to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of this compound concentration.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in animal models have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Bioavailability and Elimination: When administered alone orally to rats, this compound demonstrates low bioavailability and a high elimination rate.[15] This suggests poor absorption from the gut and/or significant first-pass metabolism in the liver.[15][16]
-
Drug Interactions: The pharmacokinetics of this compound are significantly altered when co-administered with other herbal components.[15] In a traditional Chinese medicine formula, Shuanghua Baihe tablets (SBT), the elimination half-life of this compound was prolonged approximately 3-fold, and its maximum plasma concentration (Cₘₐₓ) and area under the curve (AUC) increased by 46.5% and 34.2%, respectively.[15] This effect is even more pronounced with berberine, another alkaloid, which increased the Cₘₐₓ and AUC of this compound by 11.1-fold and 5.0-fold, respectively.[15] This indicates that co-existing compounds can inhibit the metabolism or transport of this compound, thereby enhancing its systemic exposure.[11]
Data Summary: Pharmacokinetic Parameters of this compound in Rats
| Administration Group | Cₘₐₓ | AUC₀₋₁₂ | T₁/₂ | Bioavailability | Reference |
| This compound alone | Baseline | Baseline | Baseline | Low | [15] |
| This compound in SBT | ↑ 46.5% | ↑ 34.2% | ↑ ~3-fold | Increased | [15] |
| This compound + Berberine | ↑ 11.1-fold | ↑ 5.0-fold | Not specified | Significantly Increased | [15] |
Toxicology and Safety
While extensive toxicological studies on pure this compound are limited, information can be gleaned from databases and the broader class of alkaloids. According to the Globally Harmonized System (GHS) classifications, this compound is associated with warnings for acute oral, dermal, and inhalation toxicity.[1] Alkaloids as a class can have a range of toxic effects depending on the dose and duration of exposure.[17] Therefore, a comprehensive toxicological evaluation, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity assessments, would be an essential step in the preclinical development of this compound or its derivatives.
Conclusion and Future Directions
This compound is a pharmacologically versatile natural product with well-defined anti-inflammatory, anticancer, and neuroprotective activities. Its ability to modulate multiple key cellular pathways, including Nrf2/ARE, MAPK, NF-κB, and Aurora kinase B, underscores its potential as a lead compound. The dual action of inducing mitotic catastrophe and apoptosis makes it a particularly attractive candidate for anticancer drug development.
However, significant challenges remain. The primary hurdle is its poor oral bioavailability.[15] Future research should focus on:
-
Medicinal Chemistry Efforts: Synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Drug Delivery Systems: Developing novel formulations, such as nanoparticles or liposomes, to enhance solubility and absorption.
-
Comprehensive Toxicology: Conducting rigorous safety and toxicology studies to establish a therapeutic window.
-
In Vivo Efficacy: Validating the in vitro findings in robust preclinical animal models of inflammation, cancer, and neurodegenerative disease.
By addressing these areas, the therapeutic potential of the this compound scaffold can be fully explored, potentially leading to the development of a new generation of drugs for complex human diseases.
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antinociceptive and Anti-inflammatory Effect of this compound in Different Nociceptive and Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of this compound isolated from<i> Corydalis bungeana </i>Turcz. [jcpu.cpu.edu.cn]
- 8. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phytochemical, this compound, diminishes Aurora kinase B activity to induce mitotic defect and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Bioscience Identified Phytochemical this compound as a Prototype Structure for Developing Centrosome-declustering Therapeutics – Anticancer Bioscience [anticancerbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Anticancer Mechanisms of Corynoline: A Technical Guide for Researchers
An In-depth Exploration of Apoptosis Induction, Cell Cycle Arrest, and Novel Cellular Targeting Strategies
Introduction
Derived from the traditional medicinal herb Corydalis bungeana Turcz, corynoline is a benzophenanthridine alkaloid that has garnered significant interest within the oncology research community.[1] Historically utilized for its anti-inflammatory properties, recent investigations have unveiled its potent anticancer activities across a spectrum of cancer cell types.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound and its acetylated derivative, acetylthis compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details key experimental methodologies, and elucidates the intricate signaling pathways modulated by these promising natural compounds. Our objective is to furnish a detailed understanding of this compound's mechanism of action, thereby facilitating further research and its potential translation into novel cancer therapeutics.
Core Anticancer Mechanisms of this compound and its Derivatives
This compound and its analogs exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting cell cycle progression, and modulating inflammatory pathways. Furthermore, emerging evidence points towards a novel mechanism involving the disruption of centrosome dynamics, presenting a unique avenue for therapeutic intervention.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of this compound's anticancer activity is its ability to trigger apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways that regulate the delicate balance between cell survival and death.
In glioblastoma (GBM), one of the most aggressive forms of brain cancer, this compound has been shown to significantly inhibit cell proliferation and promote apoptosis by targeting the STAT3/Bcl-2 signaling pathway.[3][4] Mechanistically, this compound treatment leads to a decrease in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] The inactivation of STAT3, a key transcription factor often constitutively active in cancer, results in the downregulation of the anti-apoptotic protein Bcl-2.[4] Concurrently, this compound upregulates the expression of pro-apoptotic proteins Bax and Bak.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, this compound has been demonstrated to increase the levels of cleaved caspase-9 (initiator caspase) and cleaved caspase-3 (executioner caspase), culminating in the execution of the apoptotic program.[4]
Figure 1: this compound induces apoptosis in glioblastoma cells by inhibiting the STAT3/Bcl-2 signaling pathway.
Acetylthis compound, a derivative of this compound, has demonstrated significant efficacy in colon cancer cells by inducing both apoptosis and cell cycle arrest through the modulation of the c-Myc signaling pathway.[5][6] The oncoprotein c-Myc is a critical regulator of cell proliferation and survival, and its overexpression is a common feature of many cancers.[6] Acetylthis compound treatment leads to a dose- and time-dependent decrease in the protein expression of c-Myc.[6] This downregulation of c-Myc is associated with an increase in the levels of cleaved PARP and cleaved caspase-3, both of which are key markers of apoptosis.[7]
Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, acetylthis compound has been shown to arrest colon cancer cells in the G2/M phase of the cell cycle.[5][7] This cell cycle blockade is a crucial component of its anticancer activity, as it prevents cancer cells from dividing and proliferating. Mechanistic studies have revealed that acetylthis compound treatment leads to a reduction in the protein expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and CDK2.[6][7] The downregulation of these proteins disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[6]
Figure 2: Acetylthis compound induces G2/M cell cycle arrest in colon cancer cells by downregulating c-Myc and associated cell cycle proteins.
A Novel Frontier: Centrosome Declustering
A particularly intriguing and novel mechanism of action for this compound is its ability to induce centrosome declustering.[3] Centrosomes are the primary microtubule-organizing centers in animal cells and play a critical role in the formation of the mitotic spindle. Many cancer cells are characterized by an abnormal number of centrosomes (supernumerary centrosomes), which can lead to mitotic catastrophe and cell death. To circumvent this, cancer cells often cluster their extra centrosomes at the spindle poles to ensure bipolar cell division. This compound has been identified as a potent inhibitor of this centrosome clustering process.[3] By preventing the clustering of supernumerary centrosomes, this compound promotes the formation of multipolar spindles during mitosis, which ultimately leads to mitotic catastrophe and selective killing of cancer cells. This mechanism represents a highly specific and promising strategy for targeting cancer cells while sparing normal, healthy cells.[3]
Modulation of Inflammatory Pathways
Chronic inflammation is a well-established driver of tumorigenesis. This compound exhibits potent anti-inflammatory effects by modulating the Nrf2 and MAPK signaling pathways.[2][8] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2] this compound also suppresses the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] These anti-inflammatory properties likely contribute to its overall anticancer activity by creating a less favorable microenvironment for tumor growth and progression.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of a compound.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Melanoma | B16F10 | 6.16 | [3] |
| This compound | Melanoma | A375 | 5.56 | [3] |
| This compound | Glioblastoma | U87 | ~10-20 (estimated) | [4] |
| This compound | Glioblastoma | LN229 | ~10-20 (estimated) | [4] |
| Acetylthis compound | Colon Cancer | HCT116, HT-29, DLD-1 | Dose-dependent inhibition up to 100 µM | [6] |
Future Directions and Unexplored Pathways
While significant progress has been made in elucidating the anticancer mechanisms of this compound, several areas warrant further investigation.
-
PI3K/Akt and Wnt/β-catenin Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin signaling pathways are fundamental to cancer cell proliferation, survival, and metastasis.[9][10][11][12][13][14][15] Although some natural compounds are known to modulate these pathways, direct evidence linking this compound to the regulation of PI3K/Akt or Wnt/β-catenin signaling is currently limited. Future studies should explore whether this compound directly or indirectly interacts with key components of these critical oncogenic pathways.
-
Autophagy: Autophagy, or "self-eating," is a cellular degradation process that can either promote cell survival or induce cell death in cancer, depending on the context.[16][17] Some anticancer agents have been shown to induce autophagic cell death. Investigating whether this compound can modulate autophagy in cancer cells, and determining its effect on key autophagy markers such as LC3 and Beclin-1, could reveal another layer of its anticancer mechanism.[16][17][18][19][20]
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, we provide detailed protocols for key experimental assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or acetylthis compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. This protocol is tailored for the detection of apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, c-Myc, Cyclin D1, CDK2, CDK4) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with acetylthis compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with multifaceted anticancer properties. Their ability to induce apoptosis, trigger cell cycle arrest, and modulate inflammatory pathways underscores their therapeutic potential. The discovery of their novel mechanism of action through centrosome declustering opens up exciting new avenues for the development of highly selective cancer therapies. This technical guide provides a solid foundation for researchers to further explore the intricate molecular mechanisms of this compound and to accelerate its journey from a traditional remedy to a modern anticancer agent. Further investigation into its effects on other key oncogenic pathways will undoubtedly provide a more complete picture of its therapeutic capabilities and pave the way for its potential clinical application.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin | Scilit [scilit.com]
- 12. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Expression and clinical significances of Beclin1, LC3 and mTOR in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. research.uniupo.it [research.uniupo.it]
- 20. Evaluation of the expression of LC3-II and BECLIN1 genes of autophagy pathway in patients with hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of Corynoline
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Exhibits Anti-inflammatory Effects in Lipopolysaccharide (LPS)-Stimulated Human Umbilical Vein Endothelial Cells through Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Corynoline: A Prospective Agent for Colon Carcinoma Therapeutics - A Technical Guide
Abstract
Colon carcinoma remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Corynoline, a naturally occurring isoquinoline alkaloid, has emerged as a compound of interest. While direct research on this compound in colon cancer is nascent, substantial evidence from its derivative, acetylthis compound (ACN), provides a strong rationale for its investigation. This technical guide synthesizes the current understanding of the potential mechanisms of this compound in colon carcinoma, drawing insights from studies on ACN. We present a proposed mechanism of action centered on the induction of apoptosis and cell cycle arrest, detailed experimental protocols for its investigation, and a forward-looking perspective on its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.
Introduction: The Therapeutic Potential of this compound in Colon Carcinoma
Colorectal cancer is a leading cause of cancer-related mortality worldwide, and the development of novel, effective therapeutic strategies is of paramount importance.[1][2] Natural products have historically been a rich source of anticancer compounds, with alkaloids, in particular, demonstrating significant therapeutic potential.[3][4] this compound, an isoquinoline alkaloid extracted from plants of the Corydalis genus, has demonstrated cytotoxic effects against various cancer cell lines.[3][5] While direct and extensive studies on this compound's efficacy in colon carcinoma are limited, compelling evidence from its acetylated derivative, acetylthis compound (ACN), strongly suggests its potential as an anti-cancer agent.
Recent research has demonstrated that ACN inhibits the viability and proliferation of colon cancer cells in a dose-dependent manner.[1][6] Furthermore, ACN has been shown to induce apoptosis and cause cell cycle arrest, key mechanisms in cancer therapy.[1][6] This guide will delve into the prospective mechanisms of this compound in colon carcinoma, primarily extrapolating from the robust data available for ACN, and provide a comprehensive framework for its preclinical evaluation.
Proposed Mechanism of Action: Insights from Acetylthis compound
Based on the compelling evidence from studies on acetylthis compound (ACN), we propose a primary mechanism of action for this compound in colon carcinoma centered on the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest), likely mediated through the inhibition of the c-Myc signaling pathway.[1][6]
Induction of Apoptosis
ACN has been shown to significantly increase apoptosis in colon cancer cells.[6] This process is characterized by a cascade of molecular events leading to controlled cell death. The proposed apoptotic pathway initiated by this compound involves:
-
Activation of Caspases: ACN treatment leads to the increased expression of cleaved caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis.[6]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in regulating apoptosis. It is hypothesized that this compound, similar to other anticancer agents, shifts this balance in favor of apoptosis.
G2/M Phase Cell Cycle Arrest
In addition to inducing apoptosis, ACN has been observed to arrest colon cancer cells in the G2/M phase of the cell cycle.[6] This prevents the cells from dividing and proliferating. This effect is likely achieved through the downregulation of key cell cycle regulatory proteins.
Targeting the c-Myc Signaling Pathway
The c-Myc oncogene is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is a common feature in many cancers, including colon cancer.[1] ACN has been shown to reduce the protein expression of c-Myc.[1][6] This suggests that this compound may exert its anticancer effects by targeting this crucial signaling pathway.
Diagram of Proposed this compound Signaling Pathway in Colon Cancer
Caption: Proposed mechanism of this compound in colon cancer.
Quantitative Data from Acetylthis compound Studies
While specific quantitative data for this compound in colon cancer is not yet widely available, the following table summarizes key findings from studies on its derivative, acetylthis compound (ACN), which provide a strong basis for further investigation.
| Cell Line | Assay | Parameter | Result | Reference |
| HCT116, HT-29, DLD-1 | MTT Assay | Cell Viability | Dose-dependent decrease | [1] |
| HCT116, HT-29 | Flow Cytometry | Apoptosis | Significant increase with ACN treatment | [6] |
| HCT116, HT-29 | Flow Cytometry | Cell Cycle | Increased population in G2/M phase | [6] |
| Colon Cancer Cells | Western Blot | Protein Expression | Increased cleaved-PARP and cleaved-caspase3 | [6] |
| Colon Cancer Cells | Western Blot | Protein Expression | Decreased c-Myc expression | [1] |
Experimental Protocols
To facilitate the investigation of this compound's therapeutic potential, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Diagram of MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat colon cancer cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Staining: Resuspend the fixed cells in a PI staining solution containing RNase A.[9][10]
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9][10]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, cleaved caspase-3, PARP, cyclins, CDKs), followed by incubation with a corresponding secondary antibody.[11][12]
-
Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence).[11]
Future Directions and Conclusion
The existing research on acetylthis compound provides a compelling case for the investigation of this compound as a potential therapeutic agent for colon carcinoma. Future research should focus on:
-
Direct In Vitro Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound in various colon cancer cell lines and to confirm its effects on apoptosis and cell cycle progression.
-
Mechanistic Elucidation: Further elucidating the precise molecular targets and signaling pathways affected by this compound in colon cancer cells.
-
In Vivo Efficacy: Evaluating the in vivo antitumor efficacy of this compound in preclinical animal models of colon cancer.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies for colon cancer.
References
- 1. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. addgene.org [addgene.org]
- 12. Western Blot Protocol Biovalley [biovalley.fr]
A Comprehensive Technical Guide to Investigating Corynoline's Anti-Melanoma Activity
Abstract
Melanoma remains one of the most aggressive and therapeutically challenging forms of skin cancer. The continuous emergence of drug resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This guide focuses on corynoline, an isoquinoline alkaloid derived from the traditional medicinal herb Corydalis bungeana Turcz. Recent studies have identified this compound as a potent inhibitor of melanoma cell growth both in vitro and in vivo.[1][2] The primary mechanism of action is the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS), which subsequently triggers DNA damage, G2 phase cell cycle arrest, and apoptosis.[1][2] This technical document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously investigate and validate the anti-melanoma effects of this compound. It offers a logical, multi-phased experimental approach, from initial in vitro characterization to in vivo efficacy studies, complete with detailed, field-proven protocols and the rationale behind key experimental choices.
Introduction
The incidence of malignant melanoma continues to rise globally, and despite significant advances in targeted therapy and immunotherapy, the prognosis for patients with metastatic disease remains poor. A key challenge is the intrinsic and acquired resistance of melanoma to conventional treatments. This underscores the urgent need for new therapeutic strategies that can overcome these resistance mechanisms. Natural products have historically been a rich source of novel anti-cancer compounds.
This compound is a bioactive alkaloid that has demonstrated a range of pharmacological properties, including anti-inflammatory and anti-cancer effects.[3][4] Seminal research has established its potent cytotoxic activity against melanoma cell lines, including B16F10 and A375.[1][2] Unlike many targeted therapies that focus on specific kinase pathways, this compound's efficacy in melanoma appears to be rooted in a more fundamental process: the deliberate induction of excessive ROS. This guide provides an in-depth, structured approach to systematically evaluate this mechanism and its therapeutic potential.
Section 1: Mechanistic Framework - The Central Role of Oxidative Stress
The therapeutic utility of inducing oxidative stress is a double-edged sword in oncology. While baseline levels of ROS are higher in cancer cells and contribute to their proliferation, elevating ROS beyond a critical threshold can trigger catastrophic cellular damage and apoptosis. This compound leverages this vulnerability in melanoma cells.[1] The core hypothesis is that this compound disrupts the cellular redox balance, leading to a massive accumulation of ROS. This, in turn, causes extensive DNA damage, evidenced by the phosphorylation of H2A histone family member X (γ-H2AX), a sensitive marker of DNA double-strand breaks.[1][2] The cell's response to this damage is twofold: activation of cell cycle checkpoints, leading to G2 arrest, and initiation of the intrinsic apoptotic cascade.
References
- 1. Natural product this compound suppresses melanoma cell growth through inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product this compound suppresses melanoma cell growth through inducing oxidative stress - East China Normal University [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnopharmacological and Mechanistic Landscape of Corynoline-Containing Corydalis Species: A Technical Guide for Researchers
Abstract
The genus Corydalis, a cornerstone of traditional medicine systems for centuries, presents a rich reservoir of bioactive isoquinoline alkaloids. Among these, corynoline, a benzophenanthridine alkaloid primarily isolated from species such as Corydalis bungeana and Corydalis incisa, has garnered significant scientific attention for its potent anti-inflammatory and analgesic properties. This technical guide provides an in-depth exploration of the traditional uses, botanical context, biosynthesis, and pharmacological mechanisms of this compound. It further details robust experimental protocols for the extraction, isolation, and quantification of this promising natural product, alongside a review of its toxicological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics derived from traditional medicinal plants.
Introduction: A Legacy of Healing
For millennia, various cultures, particularly in East Asia, have relied on the therapeutic properties of Corydalis species. In Traditional Chinese Medicine (TCM), the rhizome of Corydalis (Yan Hu Suo) is revered for its ability to "invigorate the blood, move qi, and alleviate pain".[1][2][3] This traditional knowledge forms the basis for its widespread use in treating a spectrum of ailments, including menstrual and abdominal pain, as well as pain arising from soft tissue injuries.[2][4] Certain species, like Corydalis bungeana, have been specifically utilized for their anti-inflammatory effects in conditions such as upper respiratory tract infections.[5][6]
The genus Corydalis, belonging to the Papaveraceae family, encompasses over 450 species, with a significant number native to China and Tibet.[7] These herbaceous plants are a prolific source of isoquinoline alkaloids, which are the primary contributors to their diverse pharmacological activities.[8] This guide will focus specifically on this compound, a key bioactive alkaloid that exemplifies the therapeutic potential of this remarkable genus.
Botanical Sources and Distribution
This compound has been predominantly isolated from Corydalis bungeana Turcz. and Corydalis incisa.[5][9] Corydalis bungeana, a perennial herb, is a well-documented anti-inflammatory agent in traditional Chinese medicine.[5] The plant is also a source of other notable alkaloids, including protopine, acetylthis compound, and 12-hydroxythis compound.[3] The geographical distribution of Corydalis species is widespread across the temperate regions of the Northern Hemisphere, with a high concentration of species diversity in Asia.[10]
The Biosynthetic Journey of this compound
The biosynthesis of this compound is an intricate process rooted in the broader benzylisoquinoline alkaloid (BIA) pathway. BIAs are derived from the amino acid tyrosine.[11] While the complete, step-by-step enzymatic conversion to this compound is still under active investigation, the pathway is understood to proceed through the key intermediate, protopine.[12]
Protopine itself is synthesized from (S)-Reticuline via a series of enzymatic steps involving berberine bridge enzyme, (S)-cheilanthifoline synthase, (S)-stylopine synthase, and (S)-tetrahydroprotoberberine N-methyltransferase, ultimately leading to (S)-cis-N-Methylstylopine, which is then hydroxylated to form protopine.[12] The subsequent transformation of protopine to the benzophenanthridine scaffold of this compound involves further enzymatic modifications, which are a subject of ongoing research.
Caption: Simplified overview of the Benzylisoquinoline Alkaloid (BIA) pathway leading to this compound.
Pharmacological Properties and Mechanism of Action
This compound exhibits a range of pharmacological activities, with its anti-inflammatory and antinociceptive effects being the most extensively studied.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented and are attributed to its modulation of key signaling pathways.[5][6] In vitro and in vivo studies have demonstrated that this compound exerts its effects through:
-
Modulation of the Nrf2/ARE Pathway: this compound has been shown to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[5][6] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the increased expression of downstream antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]
-
Inhibition of MAPK Signaling: this compound has been observed to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[5] The MAPK signaling cascade is a critical regulator of inflammatory responses.
-
Downregulation of Pro-inflammatory Mediators: Through its action on the Nrf2 and MAPK pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide and prostaglandins, respectively.[5]
Caption: Signaling pathways modulated by this compound to exert its anti-inflammatory effects.
Antinociceptive Effects
This compound has demonstrated significant dose-dependent antinociceptive (pain-relieving) activity in various experimental models of pain.[1] It has been shown to suppress paw licking and abdominal writhing in response to chemical nociceptive stimuli.[1] This analgesic effect is likely linked to its anti-inflammatory properties, as inflammation is a major contributor to pain.
Experimental Protocols
The following section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Corydalis species.
Extraction and Isolation of this compound
A robust method for the preparative isolation of this compound from Corydalis bungeana involves high-speed counter-current chromatography (HSCCC).[13]
Step 1: Crude Alkaloid Extraction
-
Mill the dried, whole plant material of Corydalis bungeana.
-
Extract the powdered material with 95% ethanol under reflux. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure at 45°C.
-
Dissolve the resulting residue in 2% hydrochloric acid (HCl).
-
Filter the acidic solution and wash with chloroform (CHCl₃) to remove lipophilic impurities.
-
Adjust the pH of the aqueous phase to approximately 10.0 with aqueous ammonia.
-
Extract the total alkaloids with CHCl₃ (three times).
-
Combine the CHCl₃ extracts and evaporate to dryness to yield the crude alkaloid extract.
Step 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Selection: A two-phase solvent system of chloroform-methanol-0.2 M HCl (4:2:2, v/v) is effective for the separation.
-
HSCCC Operation:
-
Fill the multilayer coiled column entirely with the upper aqueous stationary phase.
-
Set the revolution speed to 800 rpm.
-
Pump the lower organic mobile phase into the column at a flow rate of 2.0 mL/min.
-
Once hydrodynamic equilibrium is established, inject the sample solution (crude alkaloid extract dissolved in the solvent system).
-
Collect fractions and monitor by HPLC to identify those containing pure this compound.
-
Caption: Workflow for the extraction and isolation of this compound.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of this compound in Corydalis extracts.[11]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a two-solvent system is typically employed. For example:
-
Solvent A: 10 mM ammonium acetate containing 0.2% triethylamine, adjusted to pH 5.0.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Dissolve a known weight of the crude extract or plant material in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Table 1: HPLC Gradient Elution Program Example
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Toxicological Profile
The toxicological profile of this compound is an area of ongoing investigation. In vitro studies have indicated that this compound can induce cytotoxicity.[7] Mechanistic studies suggest that this compound can be bioactivated to reactive ortho-quinone intermediates through metabolic processes involving cytochrome P450 enzymes (CYPs), particularly CYP2C9, 3A4, and 2C19.[7] These reactive metabolites may contribute to the observed cytotoxicity and potential for enzyme inhibition.
It is important to note that while traditional use suggests a degree of safety when used appropriately, comprehensive in vivo toxicology studies are necessary to fully characterize the safety profile of isolated this compound for therapeutic development.[14][15][16] As with many bioactive alkaloids, dose-dependency is a critical factor in determining the therapeutic window versus toxicity.
Conclusion and Future Directions
This compound, a prominent alkaloid from Corydalis species, stands as a compelling example of a natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory and analgesic applications. Its well-defined mechanisms of action, involving the modulation of key inflammatory signaling pathways, provide a strong scientific rationale for its traditional uses. The experimental protocols detailed in this guide offer a robust framework for the consistent extraction, isolation, and quantification of this compound, facilitating further research and development.
Future research should focus on several key areas:
-
Elucidation of the complete biosynthetic pathway: A detailed understanding of the enzymes involved in the conversion of protopine to this compound will be crucial for potential synthetic biology approaches to production.
-
Comprehensive in vivo toxicology and pharmacokinetic studies: Rigorous safety and ADME (absorption, distribution, metabolism, and excretion) studies are essential for advancing this compound towards clinical applications.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of this compound analogs could lead to the development of novel derivatives with enhanced efficacy and improved safety profiles.
The continued exploration of this compound and other alkaloids from the rich pharmacopeia of Corydalis promises to yield new and effective therapeutic agents for a range of human diseases.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. [Study on anti-inflammatory active components and mechanism of Corydalis Bungeanae Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for anti-inflammatory components from Corydalis bungeana Turcz. based on macrophage binding combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corydalis's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protopine - Wikipedia [en.wikipedia.org]
- 13. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. hoeford.com [hoeford.com]
- 16. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
An In-depth Technical Guide to Corynoline's Role in Modulating Cellular Signaling Pathways
Introduction
Corynoline, a prominent isoquinoline alkaloid isolated from the traditional medicinal herb Corydalis bungeana Turcz., has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Historically used in traditional medicine for its anti-inflammatory properties, recent research has begun to unravel the intricate molecular mechanisms through which this compound exerts its therapeutic effects.[1][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the role of this compound in modulating key cellular signaling pathways. We will delve into the mechanistic details of its action, supported by experimental evidence, and provide practical protocols for investigating these effects.
The therapeutic potential of this compound appears to stem from its ability to interact with and modulate multiple signaling cascades that are fundamental to cellular homeostasis and disease pathogenesis. Notably, its influence on inflammatory and oncogenic pathways positions it as a promising candidate for further preclinical and clinical investigation. This guide will focus on three principal pathways: the Nrf2/ARE antioxidant response pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, and the Nuclear Factor-kappa B (NF-κB) inflammatory pathway, while also touching upon its emerging role in other cancer-related signaling.
Modulation of the Nrf2/ARE Pathway: A Master Regulator of Antioxidant Defense
The Nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[1][3] this compound has been identified as a potent activator of this pathway.
Mechanistic Overview
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, conformational changes in Keap1 lead to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of cytoprotective genes.
This compound has been shown to dose-dependently increase the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), at both the mRNA and protein levels in various cell models.[1][4] This upregulation of antioxidant enzymes is a cornerstone of this compound's anti-inflammatory and cytoprotective effects.[1][2]
Experimental Evidence
Studies utilizing lipopolysaccharide (LPS)-induced RAW264.7 macrophages have demonstrated that pretreatment with this compound significantly enhances the expression of Nrf2, HO-1, and NQO1.[1][4] The critical role of Nrf2 in mediating the anti-inflammatory effects of this compound was further confirmed using Nrf2-knockdown cell lines, where the protective effects of this compound were diminished.[1]
| Target Gene | Effect of this compound Treatment | Method of Detection | Reference |
| Nrf2 | Increased protein and mRNA expression | Western Blot, qPCR | [1] |
| HO-1 | Increased protein and mRNA expression | Western Blot, qPCR | [1][4] |
| NQO1 | Increased protein and mRNA expression | Western Blot, qPCR | [1][4] |
Signaling Pathway Diagram
Caption: this compound induces the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.
Attenuation of MAPK Signaling Cascades
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling networks that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[1][4] this compound has been shown to selectively inhibit components of the MAPK signaling cascades.
Mechanistic Insights
The MAPK family primarily consists of three well-characterized subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[1] In the context of inflammation, stimuli like LPS trigger the phosphorylation and activation of these kinases, leading to the production of pro-inflammatory mediators.
Research indicates that this compound effectively suppresses the phosphorylation of p38 and JNK in LPS-stimulated macrophages, without significantly affecting the phosphorylation of ERK1/2.[1][4] This selective inhibition of p38 and JNK is a key mechanism underlying its anti-inflammatory properties, as these kinases are major contributors to the expression of pro-inflammatory cytokines.[1]
Experimental Data Summary
In studies with LPS-activated RAW264.7 cells, this compound treatment led to a significant reduction in the levels of phosphorylated p38 and JNK, as determined by Western blot analysis.[1] This inhibition correlated with a decrease in the production of downstream inflammatory mediators.
| MAPK Protein | Effect of this compound on Phosphorylation | Cell Model | Reference |
| p38 | Inhibition | LPS-induced RAW264.7 | [1][4] |
| JNK | Inhibition | LPS-induced RAW264.7 | [1][4] |
| ERK1/2 | No significant inhibition | LPS-induced RAW264.7 | [1][4] |
MAPK Pathway Diagram
Caption: this compound selectively inhibits the phosphorylation of p38 and JNK MAPKs, thereby suppressing the downstream inflammatory response.
Crosstalk and Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[5][6] this compound has been shown to be a potent inhibitor of NF-κB activation, an effect that is intricately linked to its modulation of the Nrf2 pathway.[5][6]
Mechanistic Crosstalk with Nrf2
The anti-inflammatory effects of this compound are, in part, mediated by the Nrf2-dependent suppression of the NF-κB pathway.[5] Mechanistically, Nrf2 activation can interfere with NF-κB signaling at multiple levels. For instance, the Nrf2 target gene HO-1 can exert anti-inflammatory effects that dampen NF-κB activation.
This compound treatment has been demonstrated to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][8] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[6][7]
Experimental Validation
In various inflammatory models, including dextran sulfate sodium (DSS)-induced colitis and IL-1β-treated chondrocytes, this compound administration resulted in decreased phosphorylation and nuclear translocation of NF-κB p65.[5][6] This was accompanied by a reduction in the expression of NF-κB target genes, such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][6] The use of an Nrf2 inhibitor reversed these beneficial effects, confirming the crucial role of the Nrf2/NF-κB axis in this compound's mechanism of action.[6]
Nrf2/NF-κB Crosstalk Diagram
Caption: this compound activates the Nrf2 pathway, which in turn suppresses NF-κB activation through mechanisms including HO-1 induction.
Emerging Roles in Anticancer Signaling
Beyond its well-documented anti-inflammatory effects, this compound is also emerging as a molecule of interest in oncology research.[9][10] Its ability to modulate pathways involved in cell proliferation, survival, and apoptosis suggests a potential role as an anticancer agent.
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[11] While direct studies on this compound's effect on this pathway are still developing, other benzophenanthridine alkaloids have been shown to interfere with PI3K/Akt signaling.[9] Given the interconnectedness of cellular signaling, it is plausible that this compound's modulation of MAPK and NF-κB pathways could also impact PI3K/Akt signaling. Further investigation is warranted to elucidate the precise role of this compound in this cascade.
c-Myc Signaling Pathway
The c-Myc oncogene is a key driver of cell proliferation and is overexpressed in a wide range of human cancers. A study on acetylthis compound, a closely related compound, demonstrated its ability to induce apoptosis and cell cycle arrest in colon cancer cells by inhibiting the c-Myc signaling pathway.[12] This suggests that this compound may also exert anticancer effects through the modulation of c-Myc and its downstream targets.
Induction of Apoptosis
This compound has been shown to induce apoptosis in melanoma cells, with evidence pointing to the upregulation of the pro-apoptotic protein Bax and the cleavage of Caspase-3.[9] This pro-apoptotic activity is a crucial aspect of its potential as an anticancer therapeutic.
Experimental Protocols
To facilitate further research into the signaling-modulatory effects of this compound, we provide the following validated experimental protocols.
Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.[13][14][15]
Rationale: Western blotting allows for the specific detection and quantification of total and phosphorylated forms of signaling proteins, providing a direct measure of pathway activation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time, including a vehicle control. For inflammatory studies, co-treatment with an agonist like LPS may be necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-p38, total p38, p-Akt, total Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[16][17][18]
Rationale: The translocation of NF-κB to the nucleus is a hallmark of its activation. This imaging-based method provides a direct and quantifiable measure of this critical step.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound and/or an NF-κB activator (e.g., TNF-α, LPS) for the specified duration.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Nuclear Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal to determine the extent of translocation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the mRNA levels of Nrf2 and NF-κB target genes.[1]
Rationale: qPCR provides a sensitive and specific method to quantify changes in gene expression, offering insights into the transcriptional regulation mediated by this compound.
Step-by-Step Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, gene-specific primers, and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
This compound is a multifaceted natural compound that exerts significant modulatory effects on key cellular signaling pathways. Its ability to activate the Nrf2 antioxidant pathway while simultaneously suppressing the pro-inflammatory MAPK (p38 and JNK) and NF-κB pathways provides a strong molecular basis for its observed anti-inflammatory properties. Furthermore, emerging evidence of its activity against cancer-related pathways, such as PI3K/Akt and c-Myc, highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore and validate the therapeutic potential of this compound in various disease models. Continued investigation into the intricate signaling networks modulated by this compound will undoubtedly pave the way for its future application in drug discovery and development.
References
- 1. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs [mdpi.com]
- 5. This compound Alleviates Osteoarthritis Development via the Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-inflammatory effect of this compound isolated from<i> Corydalis bungeana </i>Turcz. [jcpu.cpu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Bioscience Identified Phytochemical this compound as a Prototype Structure for Developing Centrosome-declustering Therapeutics – Anticancer Bioscience [anticancerbio.com]
- 11. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vivo Efficacy Studies of Corynoline: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
Corynoline, a benzophenanthridine alkaloid isolated from Corydalis species, has emerged as a compelling phytochemical with a spectrum of pharmacological activities, including anti-inflammatory, antineoplastic, and neuroprotective effects.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute preliminary in vivo studies to evaluate the efficacy of this compound. We delve into the compound's mechanism of action, guide the selection of appropriate animal models, and provide detailed, field-proven protocols for assessing its therapeutic potential in inflammation and oncology. The narrative emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to preclinical validation.
Introduction: The Therapeutic Promise of this compound
This compound is a key bioactive constituent derived from plants of the Corydalis genus, a staple in traditional medicine.[4] Modern pharmacological investigations have identified it as an acetylcholinesterase inhibitor and have demonstrated its potential as an antineoplastic and hepatoprotective agent.[2] Its multifaceted activity warrants rigorous preclinical evaluation to translate its potential into viable therapeutic strategies. A critical first step in this process is the careful design of in vivo studies, which must be built upon a solid understanding of the compound's pharmacokinetic profile and molecular mechanisms.
A significant challenge in the in vivo application of this compound is its pharmacokinetic profile, which is characterized by low bioavailability and a high elimination rate.[5] This necessitates careful consideration of dosing, formulation, and administration routes. Studies have shown that co-administration with other compounds, such as berberine, can significantly improve its pharmacokinetic parameters by prolonging its elimination half-life and increasing plasma concentrations.[5] Such interactions are pivotal and should be considered during the design of any in vivo protocol.
Core Mechanisms of Action: The "Why" Behind the Efficacy
A successful in vivo study is predicated on a clear hypothesis grounded in the compound's mechanism of action. This compound exerts its effects through the modulation of several key cellular pathways.
Anti-Inflammatory Signaling Cascades
This compound's anti-inflammatory properties are primarily mediated through the dual regulation of the Nrf2/ARE and MAPK signaling pathways.[4][6]
-
MAPK Pathway Inhibition: It suppresses the phosphorylation of c-jun NH2-terminal kinase (JNK) and p38, key components of the MAPK pathway.[4][6][7] This action downregulates the expression of crucial pro-inflammatory mediators, including inducible nitric oxide (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[4][6][8]
-
Nrf2 Pathway Activation: this compound activates the transcription factor Nrf2, which is a master regulator of the antioxidant response.[1][4][7] This leads to the enhanced expression of cytoprotective enzymes like hemeoxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1), which protect cells from oxidative stress, a key component of the inflammatory process.[4][6][8]
Antineoplastic Mechanisms
This compound's anticancer activity is multifaceted, targeting key vulnerabilities in cancer cells, particularly those related to cell division and survival.
-
Mitotic Disruption: It diminishes the activity of Aurora kinase B (AURKB), a critical regulator of mitosis.[9] This leads to mitotic arrest, centrosome amplification, and the formation of multi-polar spindles, ultimately resulting in polyploidy and cell death.[9]
-
Centrosome Declustering: A key insight is this compound's ability to block centrosome clustering.[10] Many cancer cells have an abnormal, high number of centrosomes (supernumerary centrosomes) but survive by clustering them to form a pseudo-bipolar spindle. By inhibiting this clustering, this compound selectively induces mitotic catastrophe in these cancer cells while sparing normal cells.[9][10]
-
Induction of Apoptosis: In specific cancer types like glioblastoma and melanoma, this compound promotes apoptosis by regulating signaling pathways such as STAT3/Bcl-2 and by inducing the generation of reactive oxygen species (ROS), which leads to DNA damage.[11][12]
In Vivo Study Design: From Hypothesis to Experiment
The translation of mechanistic understanding into a robust in vivo study requires careful selection of animal models and definition of clear, measurable endpoints.
Rationale for Animal Model Selection
The choice of animal model is paramount and must accurately recapitulate the human disease state being studied.[13][14][15]
-
For Inflammation Studies:
-
Acute Models: The carrageenan-induced paw edema model in rats or mice is a widely used, reproducible, and sensitive method for screening acute anti-inflammatory activity.[16][17][18] It allows for the evaluation of fluid extravasation and leukocyte migration.[16]
-
Chronic Models: For chronic inflammation, models like collagen-induced arthritis (CIA) or adjuvant-induced arthritis in rodents are more appropriate as they mimic the pathological events of human arthritis, including synovial hyperplasia and systemic changes.[16][19]
-
-
For Oncology Studies:
-
Xenograft Models: The most common starting point involves transplanting human cancer cell lines into immunocompromised rodents (e.g., athymic nude or SCID mice).[20] These can be subcutaneous (for ease of tumor measurement) or orthotopic (implanting cells into the organ of origin for higher clinical relevance).[20]
-
Patient-Derived Xenograft (PDX) Models: For higher translational value, PDX models are recommended.[21] These models, established by transplanting fresh tumor tissue from patients directly into mice, better retain the primary tumor's microenvironment and heterogeneity.[21][22]
-
-
For Neurodegenerative Disease Studies:
General Workflow for an In Vivo Efficacy Study
A structured workflow ensures reproducibility and minimizes variables.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, where each step is designed to ensure the integrity of the results.
Protocol 1: Evaluation of Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This model is a gold standard for assessing acute anti-inflammatory agents.[16][18]
1. Animals and Acclimatization:
-
Use male Sprague-Dawley rats (180-220g). House them under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
2. Grouping and Dosing:
-
Randomly divide animals into at least four groups (n=6-8 per group):
- Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
- Group II (this compound Low Dose): Receives this compound (e.g., 10 mg/kg, p.o.).
- Group III (this compound High Dose): Receives this compound (e.g., 30 mg/kg, p.o.).
- Group IV (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Administer all treatments orally 60 minutes prior to carrageenan injection.
3. Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage inhibition of edema using the formula:
- % Inhibition = [(Vc - Vt) / Vc] * 100
- Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
5. Euthanasia and Sample Collection:
-
At the end of the experiment (e.g., 5 hours), euthanize the animals via CO2 asphyxiation.
-
Collect blood via cardiac puncture for cytokine analysis (TNF-α, IL-1β) by ELISA.
-
Dissect the paw tissue, fix in 10% formalin for histopathological analysis, or snap-freeze in liquid nitrogen for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
Protocol 2: Evaluation of Anticancer Efficacy in a NCI-H460 Human Lung Cancer Xenograft Model
This protocol outlines a subcutaneous xenograft model, ideal for initial efficacy screening.[24]
1. Cell Culture and Animal Model:
-
Culture NCI-H460 human non-small cell lung cancer cells in appropriate media.
-
Use female athymic nude mice (nu/nu), 4-6 weeks old. Allow one week for acclimatization.
2. Tumor Implantation:
-
Harvest NCI-H460 cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
3. Grouping and Treatment:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
- Group I (Vehicle Control): e.g., Saline with 5% DMSO, i.p. daily.
- Group II (this compound Low Dose): e.g., 20 mg/kg, i.p. daily.
- Group III (this compound High Dose): e.g., 50 mg/kg, i.p. daily.
- Group IV (Positive Control): e.g., Cisplatin, 5 mg/kg, i.p. once weekly.
-
Administer treatments for a predefined period (e.g., 21 days).
4. Efficacy Assessment:
-
Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of each animal twice weekly as an indicator of systemic toxicity.
-
Define endpoint criteria (e.g., tumor volume > 2000 mm³ or signs of significant morbidity) in accordance with animal welfare guidelines.
5. Endpoint Analysis:
-
At the study endpoint, euthanize the mice.
-
Excise tumors, weigh them, and photograph them.
-
Divide the tumor tissue: one part for formalin fixation and paraffin embedding for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and another part for snap-freezing for Western blot analysis (e.g., p-AURKB, STAT3, Bcl-2).
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation.
Table 1: Hypothetical Anti-inflammatory Efficacy Data
| Treatment Group (n=8) | Dose (mg/kg) | Mean Paw Volume at 3h (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | -- | 0.85 ± 0.05 | -- |
| This compound | 10 | 0.62 ± 0.04 | 27.1% |
| This compound | 30 | 0.45 ± 0.03 | 47.1% |
| Indomethacin | 10 | 0.41 ± 0.03 | 51.8% |
| p < 0.05, *p < 0.01 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). |
Table 2: Hypothetical Anticancer Efficacy Data
| Treatment Group (n=10) | Dose (mg/kg) | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | -- | 1850 ± 150 | -- | +5.2% |
| This compound | 20 | 1120 ± 125 | 39.5% | +3.1% |
| This compound | 50 | 650 ± 98 | 64.9% | -1.5% |
| Cisplatin | 5 | 580 ± 95 | 68.6% | -10.8% |
| p < 0.05, *p < 0.01 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). |
Conclusion and Future Directions
This guide provides a foundational framework for conducting preliminary in vivo efficacy studies of this compound. The presented protocols, grounded in the compound's known mechanisms of action, offer a robust starting point for researchers. Positive results from these initial studies should be followed by more complex orthotopic or PDX models to enhance clinical relevance.[20][21] Furthermore, comprehensive toxicology and safety pharmacology studies are mandatory next steps before any consideration for clinical development. The systematic application of these principles will be instrumental in determining the true therapeutic potential of this compound in inflammation and oncology.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The phytochemical, this compound, diminishes Aurora kinase B activity to induce mitotic defect and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Bioscience Identified Phytochemical this compound as a Prototype Structure for Developing Centrosome-declustering Therapeutics – Anticancer Bioscience [anticancerbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antinociceptive and Anti-inflammatory Effect of this compound in Different Nociceptive and Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asianjpr.com [asianjpr.com]
- 19. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 20. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 23. How can animal models be used to study neurodegenerative diseases? [synapse.patsnap.com]
- 24. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Corynoline from Corydalis bungeana
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of corynoline from the medicinal herb Corydalis bungeana Turcz. This compound, a benzophenanthridine alkaloid, is a significant bioactive constituent of C. bungeana and has demonstrated a range of pharmacological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and anticancer effects.[1][2][3][4] This guide details three effective extraction methodologies: conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Each protocol is presented with a step-by-step procedure, underpinned by a rationale for key experimental choices. Furthermore, this document outlines a robust column chromatography protocol for the purification of this compound and a validated high-performance liquid chromatography (HPLC) method for its quantification. Visual workflows and data tables are provided to enhance clarity and reproducibility.
Introduction: Corydalis bungeana and the Significance of this compound
Corydalis bungeana Turcz., a perennial herb in the Papaveraceae family, has a long history of use in traditional Chinese medicine for treating inflammatory conditions and infections.[5][6] The therapeutic effects of this plant are largely attributed to its rich alkaloid content, with this compound being one of the most prominent and pharmacologically active compounds.[2][7][8] The chemical structure of this compound, 13-methylchelidonine, contributes to its diverse biological activities, making it a compound of significant interest for modern drug discovery and development.[1][3]
The efficient and reproducible extraction and isolation of this compound are critical first steps in its journey from a natural source to a potential therapeutic agent. The choice of extraction method can significantly impact the yield and purity of the final product. This guide provides a comparative overview of traditional and modern extraction techniques, offering researchers the flexibility to select the most suitable method based on available resources and desired outcomes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO₅ | [1] |
| Molar Mass | 367.4 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Bioactivities | Acetylcholinesterase inhibitor, antineoplastic, hepatoprotective, anti-inflammatory | [1][2][4] |
Pre-Extraction Preparation: Plant Material Handling
The quality of the starting plant material is paramount for a successful extraction.
Protocol 2.1: Preparation of Corydalis bungeana Herbaceous Material
-
Harvesting and Identification: The whole herb of C. bungeana should be harvested during its flowering period to ensure a high concentration of active alkaloids. Proper botanical identification is crucial to avoid adulteration with other species.
-
Drying: The harvested plant material should be dried in a well-ventilated area, preferably in the shade, or in a temperature-controlled oven at 40-50°C to prevent the degradation of thermolabile compounds. The moisture content should be reduced to below 10%.
-
Pulverization: The dried herb is then pulverized into a fine powder (40-60 mesh). This increases the surface area for solvent penetration, thereby enhancing extraction efficiency.[9]
-
Storage: The powdered material should be stored in airtight containers in a cool, dark, and dry place to prevent degradation of the bioactive compounds.
Extraction Methodologies: A Comparative Overview
This section details three distinct methods for extracting this compound from prepared C. bungeana powder. The choice of method will depend on factors such as desired extraction time, solvent consumption, and available equipment.
Method A: Conventional Solvent Extraction (CSE)
This traditional method relies on the principle of solid-liquid extraction, where the solubility of this compound in a selected solvent system is exploited.
Scientific Rationale: The selection of a solvent is critical and is based on the polarity of the target compound.[10] Alkaloids like this compound exist in plants as salts, which are soluble in polar solvents like alcohols. The use of an ethanol-water mixture is common as it can efficiently extract a broad range of compounds with varying polarities.[11] The addition of a base (e.g., ammonia) can convert alkaloid salts to their free base form, which is more soluble in less polar organic solvents, though for initial crude extraction, an alcohol-based solvent is often sufficient.[12][13]
Protocol 3.1: Conventional Solvent Extraction
-
Maceration/Reflux:
-
Place 100 g of powdered C. bungeana into a round-bottom flask.
-
Add 1 L of 95% ethanol-water (v/v).
-
Reflux the mixture at 80°C for 2 hours with constant stirring.
-
-
Filtration and Re-extraction:
-
Cool the mixture to room temperature and filter through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue with another 1 L of 95% ethanol-water under the same conditions to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 50-60°C until the ethanol is completely removed, yielding a crude extract.
-
Method B: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate the extraction process.
Scientific Rationale: The mechanism of UAE is based on acoustic cavitation.[14] The collapse of cavitation bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced solvent penetration into the plant matrix.[2][6] This significantly increases the mass transfer of the target compounds into the solvent, resulting in higher extraction efficiency in a shorter time and at lower temperatures compared to CSE.[15]
Protocol 3.2: Ultrasound-Assisted Extraction
-
Solvent Mixture Preparation: Prepare an extraction solvent of 70% ethanol in water (v/v).
-
Ultrasonication:
-
Place 50 g of powdered C. bungeana in a suitable vessel.
-
Add 500 mL of the 70% ethanol solvent (solid-to-liquid ratio of 1:10 g/mL).
-
Submerge the vessel in an ultrasonic bath or use a probe-type sonicator.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the mixture immediately after sonication.
-
Collect the filtrate and concentrate it using a rotary evaporator as described in Protocol 3.1.
-
Method C: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.
Scientific Rationale: MAE's efficiency stems from the direct interaction of microwaves with polar molecules (water and solvent) within the plant material.[16][17] This creates localized heating and pressure, causing the plant cells to rupture and release their contents into the solvent.[3][4] This method is known for its speed, reduced solvent consumption, and often higher extraction yields.[18][19]
Protocol 3.3: Microwave-Assisted Extraction
-
Sample Preparation:
-
Place 20 g of powdered C. bungeana into a microwave-safe extraction vessel.
-
Add 400 mL of 65% methanol (v/v) (solid-to-liquid ratio of 1:20 g/mL).
-
-
Microwave Irradiation:
-
Filtration and Concentration:
-
After the extraction is complete and the vessel has cooled, filter the contents.
-
Concentrate the filtrate using a rotary evaporator as described in Protocol 3.1.
-
Table 2: Comparison of Extraction Methodologies
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction | Microwave-Assisted Extraction |
| Extraction Time | 4-6 hours | 30-60 minutes | 5-15 minutes |
| Solvent Consumption | High | Moderate | Low |
| Temperature | High (reflux) | Low to Moderate | Moderate |
| Yield | Good | Very Good | Excellent |
| Energy Consumption | High | Low | Moderate |
Purification of this compound
The crude extracts obtained from the above methods contain a mixture of compounds. Column chromatography is a robust technique for isolating and purifying this compound.
Scientific Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[22] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be selectively eluted from the column.
Caption: Workflow for the purification of this compound.
Protocol 4.1: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in chloroform.
-
Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 10 g) in a minimal amount of chloroform.
-
Adsorb this mixture onto a small amount of silica gel and dry it.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, 90:10, etc.).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) developing solvent system and UV visualization at 254 nm and 365 nm.
-
Combine the fractions that show a pure spot corresponding to the Rf value of a this compound standard.
-
-
Final Purification:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound. Recrystallization from a suitable solvent (e.g., methanol) can be performed for further purification if necessary.
-
Quantification of this compound by HPLC
A validated HPLC method is essential for the accurate determination of the this compound content in the extracts and purified samples.
Scientific Rationale: High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a stationary phase (in a column) and a mobile phase.[23] A UV detector can then quantify the compound of interest by measuring its absorbance at a specific wavelength as it elutes from the column. The method must be validated to ensure its accuracy, precision, and linearity.[24][25]
Caption: Workflow for HPLC quantification of this compound.
Protocol 5.1: HPLC Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the dried extract or purified this compound, dissolve it in methanol, and dilute to a suitable concentration to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Conclusion
This guide provides detailed and scientifically grounded protocols for the extraction, purification, and quantification of this compound from Corydalis bungeana. The choice between conventional solvent extraction, ultrasound-assisted extraction, and microwave-assisted extraction allows researchers to tailor their approach based on specific laboratory capabilities and research goals. The successful implementation of these protocols will enable the consistent and efficient isolation of high-purity this compound, facilitating further pharmacological and preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Microwave Assisted Extraction of Bioactive Compounds from Food: A Review [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Study of Alkaloids from Corydalis bungeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 10. organomation.com [organomation.com]
- 11. researchgate.net [researchgate.net]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. jocpr.com [jocpr.com]
- 14. hielscher.com [hielscher.com]
- 15. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Microwave-assisted extraction in combination with capillary electrophoresis for rapid determination of isoquinoline alkaloids in Chelidonium majus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structurally diverse isoquinoline and amide alkaloids with dopamine D2 receptor antagonism from Corydalis bungeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. wjpmr.com [wjpmr.com]
- 24. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 25. youtube.com [youtube.com]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Corynoline Purification
This technical guide provides a comprehensive overview and a detailed protocol for the purification of Corynoline from Corydalis species using High-Speed Counter-Current Chromatography (HSCCC). This document is intended for researchers, scientists, and drug development professionals seeking an efficient and scalable method for isolating this bioactive alkaloid.
Introduction: The Significance of this compound and the Purification Challenge
This compound is a benzophenanthridine alkaloid identified in various species of the Corydalis genus.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities. This compound itself has been reported to exhibit anti-inflammatory and acetylcholinesterase inhibitory effects, making it a promising candidate for further pharmacological investigation.[2]
The primary source of this compound is the crude extract of Corydalis plants, such as Corydalis bungeana and Corydalis incisa.[3][4] These extracts are complex mixtures containing numerous alkaloids and other secondary metabolites with similar physicochemical properties.[5] This complexity presents a significant challenge for traditional solid-phase chromatography techniques, which can suffer from irreversible sample adsorption, leading to lower recovery rates and potential degradation of the target compound.[6]
High-Speed Counter-Current Chromatography (HSCCC) emerges as a powerful alternative for such purification tasks. As a liquid-liquid partition chromatography method, HSCCC eliminates the solid support matrix, thereby mitigating the issues of irreversible adsorption and ensuring high sample recovery.[6] Its advantages, including high sample loading capacity and scalability, make it an ideal platform for the preparative separation of natural products like this compound.[6]
The Principle of HSCCC: A Support-Free Separation
HSCCC operates on the principle of partitioning a solute between two immiscible liquid phases. A long coiled tube is subjected to a centrifugal force field, which retains one of the liquid phases (the stationary phase) within the column. The other immiscible liquid phase (the mobile phase) is then pumped through the stationary phase. The separation of components in a sample is achieved based on their differential partition coefficients (K) between the two phases. The partition coefficient is a critical parameter for a successful separation and is defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase. For optimal separation in HSCCC, a K value between 0.5 and 2.0 is generally desired.[4]
Visualizing the Purification Workflow
The journey from the raw plant material to purified this compound involves several key stages. The following diagram illustrates the overall experimental workflow.
Caption: Overall Workflow for this compound Purification using HSCCC.
Materials and Methods
Equipment
-
High-Speed Counter-Current Chromatograph (e.g., TBE-300A)
-
HPLC system with a UV detector and a C18 column
-
Rotary evaporator
-
pH meter
-
Ultrasonic bath
-
Separatory funnels
-
Analytical balance
Chemicals and Reagents
-
Dried aerial parts of Corydalis bungeana
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Hydrochloric acid (HCl)
-
Ammonia solution
-
Acetonitrile (HPLC grade)
-
Water (deionized or distilled)
-
This compound reference standard (for HPLC comparison)
Detailed Experimental Protocol
This protocol is based on established methodologies for the separation of alkaloids from Corydalis species.[3]
Step 1: Preparation of Crude Alkaloid Extract
-
Scientist's Note: The initial extraction and acid-base partitioning are crucial for enriching the alkaloid fraction and removing interfering non-alkaloidal compounds.
-
Extraction: Pulverize the dried aerial parts of Corydalis bungeana. Macerate the powdered plant material with methanol at room temperature. Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.
-
Concentration: Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning:
-
Dissolve the residue in a 2% HCl solution.
-
Filter the acidic solution and wash it with chloroform to remove lipophilic impurities.
-
Adjust the pH of the aqueous solution to approximately 10.0 with an ammonia solution.
-
Extract the total alkaloids with chloroform three times.
-
Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid extract.
-
Step 2: Selection of the Two-Phase Solvent System and K-Value Determination
-
Scientist's Note: The choice of the solvent system is the most critical step in developing a successful HSCCC separation. The partition coefficient (K) of the target compound must be in an optimal range (ideally 0.5 < K < 2.0). A stepwise elution strategy can be employed to separate compounds with a wide range of polarities in a single run.[3]
-
System Selection: Based on previous studies on alkaloids from Corydalis, a two-phase solvent system composed of Chloroform-Methanol-HCl is a promising starting point.[3] A stepwise elution using two systems of different polarities can enhance the separation efficiency.
-
System A (less polar mobile phase): CHCl3–MeOH–0.2 M HCl (4:2:2, v/v/v)
-
System B (more polar mobile phase): CHCl3–MeOH–0.3 M HCl (4:3:2, v/v/v)
-
-
K-Value Determination:
-
Prepare a small amount of each solvent system in a separatory funnel and allow the phases to equilibrate.
-
Dissolve a small, known amount of the crude alkaloid extract in a vial containing equal volumes of the upper and lower phases of the chosen solvent system.
-
Vortex the vial thoroughly and allow the layers to separate.
-
Analyze the concentration of this compound in both the upper and lower phases by HPLC.
-
Calculate the partition coefficient (K) as: K = (Concentration in upper phase) / (Concentration in lower phase).
-
The following table presents the reported K-values for this compound and other alkaloids from Corydalis bungeana in different solvent systems, demonstrating the rationale for a stepwise elution.[3]
| Compound | K-value (CHCl3–MeOH–0.2 M HCl; 4:2:2) | K-value (CHCl3–MeOH–0.3 M HCl; 4:3:2) |
| Sanguinarine | 0.35 | 0.15 |
| This compound | 1.28 | 0.52 |
| Protopine | 2.10 | 0.88 |
| Corynoloxine | 3.55 | 1.50 |
| 12-hydroxythis compound | 5.20 | 2.15 |
Table 1: Partition coefficients (K) of alkaloids from Corydalis bungeana in selected two-phase solvent systems.[3]
Step 3: HSCCC Separation Procedure
-
Instrument Setup:
-
Fill the entire HSCCC column with the stationary phase (the upper phase of System A).
-
Set the revolution speed to 800 rpm.
-
-
Equilibration: Pump the mobile phase (the lower phase of System A) into the column at a flow rate of 2.0 mL/min. Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve approximately 200 mg of the crude alkaloid extract in a mixture of the upper and lower phases of System A. Inject the sample solution into the column.
-
Elution:
-
Begin the elution with the mobile phase of System A.
-
After the elution of the less polar compounds, switch to the mobile phase of System B (the more polar mobile phase) to elute the more polar alkaloids, including this compound.
-
-
Fraction Collection: Collect the eluent in fractions of a fixed volume.
-
Monitoring: Monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).
Step 4: Analysis and Identification of this compound
-
HPLC Analysis: Analyze the collected fractions by HPLC to identify the fractions containing this compound. Compare the retention time with a this compound reference standard.
-
Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure.
-
Purity Assessment: Determine the purity of the isolated this compound by HPLC.
-
Structural Identification: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Expected Results
Following this protocol, it is expected to obtain this compound with a purity of over 95%. The recovery rate will be significantly higher than that achievable with conventional solid-phase chromatography. A representative separation of alkaloids from Corydalis bungeana using a similar stepwise HSCCC method yielded approximately 25 mg of this compound from 200 mg of crude extract.[3]
Chemical Structure of this compound
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantitative Determination of Corynoline in Human Plasma
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of corynoline in human plasma. This compound, a major isoquinoline alkaloid derived from Corydalis species, has demonstrated significant pharmacological potential, including anti-inflammatory and anticancer activities.[1] Accurate determination of its concentration in human plasma is crucial for pharmacokinetic and toxicokinetic assessments in clinical research. The described method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline, demonstrating excellent linearity, precision, accuracy, and stability.[2][3]
Introduction: The Rationale for this compound Quantification
This compound is a pharmacologically active alkaloid that has garnered considerable interest for its therapeutic properties.[1] As with any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) profile in humans is a prerequisite for safe and effective clinical development. A validated bioanalytical method is the cornerstone of such investigations, providing reliable data for pharmacokinetic modeling and dose-response relationship studies.
The complexity of human plasma, a protein-rich biological matrix, presents a significant analytical challenge.[4] Endogenous components can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[5] Therefore, a highly selective and sensitive technique like LC-MS/MS is indispensable. This application note provides a comprehensive protocol that addresses these challenges, offering a reliable tool for researchers in pharmacology and drug development.
Experimental Design and Causality
Materials and Reagents
-
Analytes: this compound (purity ≥ 98%), Acetylthis compound (purity ≥ 98%)
-
Solvents: HPLC-grade acetonitrile and methanol, and formic acid (LC-MS grade).
-
Human Plasma: Drug-free human plasma was obtained from a certified vendor and stored at -80°C.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used. Data acquisition and processing were performed using the instrument's proprietary software.
Sample Preparation: A Rationale for Protein Precipitation
Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and ability to be automated.[4][8] This method involves adding an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[9] For this application, acetonitrile was chosen as it generally provides efficient protein removal.[9] This rapid "crash" of proteins releases the analyte into the supernatant, which can then be directly injected into the LC-MS/MS system after centrifugation.
Protocol 2.3.1: Plasma Sample Preparation
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Donepezil, 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions: Optimizing Separation and Detection
The chromatographic and mass spectrometric parameters were optimized to achieve a sensitive, selective, and rapid analysis.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A linear gradient was employed for optimal separation. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 368.1 → 289.1[6]; Acetylthis compound: m/z 410.2 → 289.2[6]; Donepezil (IS): m/z 380.2 → 243.2[6] |
| Collision Energy | Optimized for each transition to maximize signal intensity. |
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was rigorously validated according to international guidelines to ensure its reliability for the analysis of clinical samples.[2][3]
Linearity and Sensitivity
The linearity of the method was assessed by preparing calibration standards in drug-free human plasma over a concentration range of 0.01 to 20 ng/mL for this compound.[10] The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high. The precision was expressed as the relative standard deviation (%RSD), and the accuracy was expressed as the percentage of the nominal concentration.
Table 2: Summary of Method Validation Results
| Parameter | This compound | Acceptance Criteria |
| Linearity Range | 0.01 - 20 ng/mL | r² > 0.99 |
| LLOQ | 0.01 ng/mL | S/N > 10 |
| Intra-day Precision | ≤ 15% RSD | ≤ 15% RSD (≤ 20% at LLOQ) |
| Inter-day Precision | ≤ 15% RSD | ≤ 15% RSD (≤ 20% at LLOQ) |
| Intra-day Accuracy | 85% - 115% | 85% - 115% (80% - 120% at LLOQ) |
| Inter-day Accuracy | 85% - 115% | 85% - 115% (80% - 120% at LLOQ) |
Recovery and Matrix Effect
The extraction recovery of this compound was determined by comparing the peak areas of the analyte from extracted plasma samples with those of the analyte spiked into post-extracted plasma supernatant at corresponding concentrations. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extracted plasma supernatant with those of the analyte in the neat solution.
Stability
The stability of this compound in human plasma was assessed under various conditions to ensure that the sample handling and storage procedures do not affect the integrity of the analysis.[11][12]
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Short-Term Stability | 4 hours at RT | Stable |
| Long-Term Stability | 30 days at -80°C | Stable |
| Post-Preparative Stability | 24 hours in autosampler | Stable |
Detailed Protocols and Visualizations
Protocol: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working solutions for calibration standards and QC samples.
-
Spike the appropriate working solutions into drug-free human plasma to achieve the desired concentrations for the calibration curve and QC samples.
-
Aliquoted and store the prepared standards and QCs at -80°C until analysis.
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound in human plasma.
Method Validation Logic Diagram
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. agilent.com [agilent.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Simultaneous determination of this compound and acetylthis compound in human urine by LC-MS/MS and its application to a urinary excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Corynoline in Human Urine using Triple Quadrupole LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of Corynoline in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a benzophenanthridine alkaloid derived from Corydalis species, has garnered significant interest for its diverse pharmacological activities, including acetylcholinesterase inhibition and potential antineoplastic properties.[1][2] Monitoring its excretion profile in urine is crucial for pharmacokinetic and toxicokinetic studies. This guide provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a comprehensive validation strategy aligned with international regulatory standards. Two validated sample preparation methods are presented: a streamlined Liquid-Liquid Extraction (LLE) protocol and an alternative Solid-Phase Extraction (SPE) workflow, offering flexibility for different laboratory needs.
Introduction: The Rationale for Urinary this compound Quantification
This compound is a key bioactive constituent of various traditional herbal medicines.[1] Its therapeutic potential necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Urine is a critical matrix for pharmacokinetic studies as it provides a non-invasive means to assess the excretion of a parent drug and its metabolites.[3] Studies on related alkaloids suggest that renal excretion is a significant clearance pathway, making accurate urinary quantification essential for determining key pharmacokinetic parameters like the elimination half-life and total clearance.[4][5]
This method employs Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This platform is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and wide dynamic range, allowing for the detection of low pg/mL concentrations of this compound in a complex biological matrix like urine.[6]
Experimental Workflow Overview
The analytical workflow is designed for high-throughput and reliable quantification. The process begins with the addition of an internal standard to the urine sample, followed by extraction of the analyte, chromatographic separation, and finally, detection and quantification by MS/MS.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
Analytes and Standards: this compound (≥98% purity), Donepezil (Internal Standard, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ethyl acetate (HPLC grade), Deionized water (18.2 MΩ·cm).
-
Chemicals: Ammonium hydroxide.
-
SPE Cartridges (for SPE protocol): Mixed-mode cation exchange (MCX) cartridges.
Sample Preparation Protocols
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on laboratory workflow, desired level of sample cleanup, and automation capabilities. LLE is often faster for smaller batches and cost-effective, while SPE can provide cleaner extracts and is more amenable to automation for high-throughput analysis.[7][8][9][10]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for this compound in human urine and is favored for its simplicity and rapid execution.[11][12]
Rationale for LLE: LLE is a robust technique for extracting alkaloids. By adjusting the pH of the aqueous phase (urine), the analyte's charge state can be manipulated to favor its partitioning into an immiscible organic solvent. For basic compounds like this compound, basifying the urine neutralizes the molecule, increasing its hydrophobicity and promoting its extraction into an organic solvent like ethyl acetate.[13]
Step-by-Step LLE Protocol:
-
Pipette 200 µL of human urine into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working solution of the internal standard, Donepezil (50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 1M ammonium hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 5.2) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides an alternative with potentially higher recovery and cleaner extracts, which can reduce matrix effects in the MS source.[14]
Rationale for SPE: SPE offers superior selectivity by utilizing specific chemical interactions between the analyte and the solid sorbent. For this compound, a mixed-mode cation exchange (MCX) sorbent is ideal. At an acidic pH, the sorbent retains this compound via strong cation exchange, while neutral and acidic interferences are washed away. A subsequent wash with an organic solvent removes hydrophobic interferences. Finally, the analyte is eluted by increasing the pH with an ammoniated organic solvent, which neutralizes the analyte and disrupts the ionic interaction.[15][16]
Step-by-Step SPE Protocol:
-
Conditioning: Pass 1 mL of methanol through the MCX cartridge, followed by 1 mL of deionized water.
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Sample Loading:
-
Pre-treat 500 µL of urine by adding 500 µL of 4% phosphoric acid and 20 µL of the IS.
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 9-11).
LC-MS/MS Method
Rationale for Internal Standard Selection
An internal standard (IS) is crucial for accurate quantification in LC-MS/MS as it corrects for variability during sample preparation and analysis.[1][11] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[12][17] When a SIL-IS is unavailable, a structural analog with similar physicochemical properties and extraction behavior is the next best choice. Donepezil was selected as the IS in the reference method due to its structural similarities to this compound and its comparable chromatographic and ionization behavior, ensuring it effectively tracks this compound throughout the analytical process.[11]
Chromatographic Conditions
The goal of the chromatographic separation is to resolve this compound and Donepezil from endogenous urine components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Hedera ODS-2 C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 72% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 3.0 min |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with MRM for detection. The specific precursor-to-product ion transitions provide high selectivity and sensitivity.
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Table of MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 368.1 | 289.1 | 0.1 | 30 | 25 |
| Donepezil (IS) | 380.2 | 243.2 | 0.1 | 40 | 30 |
| Note: Cone voltage and collision energy should be optimized for the specific instrument used. |
Method Validation
A full method validation was performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure the reliability and integrity of the data.[2][6][18][19][20][21][22][23]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. [PDF] Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. | Semantic Scholar [semanticscholar.org]
- 10. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. cerilliant.com [cerilliant.com]
- 13. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. fda.gov [fda.gov]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 22. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 23. bioanalysisforum.jp [bioanalysisforum.jp]
Application Note: A Researcher's Guide to Corynoline Cytotoxicity Screening Using Cell Viability Assays
Introduction: Unveiling the Cytotoxic Potential of Corynoline
This compound is a naturally occurring isoquinoline alkaloid found in plants of the Corydalis genus, which have a long history in traditional medicine.[1] Modern pharmacological research has identified this compound as a compound with significant biological activities, including potent anti-inflammatory and emerging anticancer properties.[2] Studies have shown that this compound can exhibit cytotoxicity against a range of cancer cell lines, including those from melanoma, glioblastoma, and lung carcinoma.[2][3][4] The primary mechanisms implicated in its anticancer effects are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, often linked to the modulation of critical signaling pathways like STAT3/Bcl-2 and Aurora kinase B.[2][5]
This demonstrated potential makes this compound a compelling candidate for further investigation in oncology and drug development. A crucial first step in characterizing its anticancer activity is to accurately quantify its cytotoxic effects. Cell viability assays are the cornerstone for this initial screening phase.[6] These assays provide quantitative data on how a compound affects a population of cells, measuring parameters like metabolic activity, membrane integrity, or ATP content to determine the concentration at which the compound is effective.[6][7]
This guide provides a detailed framework for researchers aiming to screen this compound's cytotoxicity. It moves beyond simple protocols to explain the scientific rationale behind assay selection, the importance of a multi-assay (orthogonal) approach for data validation, and step-by-step methodologies for robust and reproducible results.
The Rationale: Why Assay Choice Matters for Natural Products
Natural products like this compound can sometimes interfere with assay chemistries, leading to false-positive or false-negative results. Therefore, a single assay is rarely sufficient. A well-designed screening workflow relies on a primary assay for high-throughput screening, followed by an orthogonal secondary assay to validate the findings. The secondary assay should measure a different cellular parameter to ensure the observed cytotoxicity is genuine and not an artifact of assay interference.[8]
Here, we compare three widely-used assays, each measuring a different hallmark of cell viability:
| Assay Type | Principle | Parameter Measured | Pros | Cons |
| MTT / MTS Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[9][10] | Mitochondrial Metabolic Activity | Inexpensive, well-established, simple colorimetric readout.[11] | Insoluble formazan (MTT) requires a solubilization step; can be affected by compounds altering cellular redox state.[10] |
| CellTiter-Glo® Assay | A luciferase-based reaction that quantifies ATP, which is present in metabolically active cells.[12][13][14] | Intracellular ATP Content | Highly sensitive, "add-mix-measure" format is ideal for HTS, stable "glow" signal.[12][14][15] | More expensive than colorimetric assays; can be affected by compounds that inhibit luciferase. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (cell death).[16][17] | Plasma Membrane Integrity | Directly measures cytotoxicity/cell death rather than viability; supernatant-based, allowing cells to be used for other assays.[16] | Less sensitive for early apoptotic events; can be affected by high LDH levels in serum-containing media.[17] |
Recommendation:
-
Primary Screen: An MTT assay is an excellent and cost-effective choice for an initial broad-spectrum screen to determine the dose-response relationship of this compound.
-
Orthogonal Validation: An LDH Release Assay is a superb confirmatory test because it measures a distinct endpoint—cell death via membrane rupture—which is mechanistically different from the metabolic activity measured by MTT. This combination provides a robust, self-validating system.[8]
Experimental Workflows and Signaling Pathways
Visualizing the workflow and the underlying biological mechanisms is key to understanding the experimental process.
Workflow for this compound Cytotoxicity Screening
Caption: General experimental workflow for screening and validating this compound cytotoxicity.
Mechanism of a Tetrazolium (MTT) Assay
Caption: Biochemical principle of the MTT cell viability assay.[9]
Detailed Protocols
Important: These protocols are generalized for adherent cell lines (e.g., A549, HeLa, MCF-7). Optimization of cell seeding density and incubation times is critical for each specific cell line.[8]
Protocol 1: Primary Screening with MTT Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][18]
Materials:
-
This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Cell culture medium appropriate for your cell line
-
96-well flat-bottom sterile plates
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Positive control (e.g., Doxorubicin)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your stock solution. Aim for a range that will bracket the expected IC50 value. Also prepare dilutions for your positive control. Remember to include a "vehicle control" with the same final concentration of DMSO as your highest this compound concentration.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Include the following controls in triplicate:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the maximum DMSO concentration used.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: Orthogonal Validation with LDH Release Assay
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[16]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)
-
This compound and controls prepared as in the MTT protocol
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up the following additional controls as per the kit manufacturer's instructions:[17][19]
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer provided in the kit (represents 100% cell death).
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[17]
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate. Do not disturb the cell layer.
-
Reagent Addition: Add the LDH reaction mixture from the kit to each well of the new plate according to the manufacturer's protocol.[17]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[17]
Data Analysis and Interpretation
Calculating Percent Viability (MTT Assay):
-
Correct for Background: Subtract the average OD of the blank wells from all other OD readings.
-
Calculate Percent Viability:
-
Percent Viability = (OD of Treated Sample / OD of Vehicle Control) * 100
-
Calculating Percent Cytotoxicity (LDH Assay):
-
Correct for Background: Subtract the OD of the medium-only background control from all readings.
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Determining the IC50 Value:
The IC50 (Inhibitory Concentration 50) is the concentration of this compound required to reduce cell viability by 50%.[20]
-
Plot Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot the percent viability (or percent inhibition) against the logarithm of the this compound concentration.[20][21]
-
Non-linear Regression: Fit the data to a non-linear regression curve (sigmoidal dose-response curve).[20][22]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration corresponding to the 50% response on the y-axis.[20]
Trustworthiness: Controls and Troubleshooting
| Issue | Potential Cause | Solution |
| High background in MTT assay | Contamination; MTT reduction by components in the media. | Use fresh, sterile reagents. Ensure the blank reading is properly subtracted. |
| Low signal-to-noise ratio | Suboptimal cell number; insufficient incubation time. | Optimize cell seeding density. Increase MTT or LDH assay incubation time within the linear range. |
| Inconsistent results between replicates | Pipetting errors; uneven cell seeding. | Use calibrated multichannel pipettes. Ensure a single-cell suspension before seeding. |
| MTT and LDH results do not correlate | Compound interference. This compound might be cytostatic (inhibiting growth) but not cytotoxic (killing cells) at certain concentrations, or it may interfere with the MTT reduction process. | This highlights the importance of the orthogonal assay. If MTT shows a drop in viability but LDH release is low, the effect may be cytostatic. Further investigation with cell cycle analysis is warranted. |
Conclusion
Screening the cytotoxicity of this compound requires a methodologically sound and validated approach. By combining a primary metabolic assay like MTT with an orthogonal membrane integrity assay like LDH, researchers can generate high-confidence data. This dual-assay strategy mitigates the risk of compound-specific artifacts and provides a more complete picture of the compound's biological effect. Accurate determination of the IC50 value is the foundational step for subsequent mechanistic studies, guiding the exploration of this compound as a potential therapeutic agent.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic isoquinoline alkaloids from the aerial parts of Corydalis incisa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phytochemical, this compound, diminishes Aurora kinase B activity to induce mitotic defect and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. news-medical.net [news-medical.net]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. clyte.tech [clyte.tech]
- 21. researchgate.net [researchgate.net]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
In vitro anti-inflammatory assay of Corynoline in RAW264.7 cells
Application Note & Protocol: In Vitro Anti-inflammatory Assay of Corynoline in RAW264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the anti-inflammatory properties of this compound, an isoquinoline alkaloid[1], using the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cell line. This model is a cornerstone for in vitro inflammation studies, mimicking the innate immune response.[2] The protocols detailed herein cover essential assays: cytotoxicity evaluation via MTT, quantification of nitric oxide (NO) production using the Griess reagent, and measurement of key pro-inflammatory cytokines (TNF-α and IL-6) by ELISA. Furthermore, this guide elucidates the underlying molecular mechanisms, focusing on the NF-κB and MAPK signaling pathways, which are pivotal in the inflammatory cascade.[3][4] The objective is to provide a robust, self-validating experimental framework for researchers to reliably evaluate the anti-inflammatory potential of this compound and similar compounds.
Introduction: The Scientific Rationale
1.1. This compound: A Natural Compound with Anti-inflammatory Promise
This compound is a benzophenanthridine alkaloid isolated from plants of the Corydalis genus, such as Corydalis bungeana.[5][6] Traditionally used in Chinese medicine, extracts from these plants have been noted for their anti-inflammatory effects.[3][4] Scientific investigations have begun to uncover the molecular basis for these properties, suggesting that this compound can modulate key inflammatory pathways.[3][4][7] Specifically, studies have shown that this compound can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated RAW264.7 cells.[3][4][8] The mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways.[3][4][8]
1.2. RAW264.7 Cells: A Validated Model for Inflammation Research
The RAW264.7 cell line, derived from murine macrophages, is an extensively used and well-characterized in vitro model for studying inflammation.[2] Macrophages are key players in the innate immune system, and their activation is a critical step in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through its interaction with Toll-like receptor 4 (TLR4).[9][10] This activation triggers intracellular signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production and release of a battery of pro-inflammatory mediators, including NO, TNF-α, and IL-6.[9][11][12] By using LPS-stimulated RAW264.7 cells, researchers can create a reliable and reproducible inflammatory environment to screen and characterize potential anti-inflammatory agents like this compound.[2]
Foundational Knowledge: Key Signaling Pathways in Macrophage Activation
A fundamental understanding of the molecular pathways governing inflammation in macrophages is crucial for interpreting experimental results.
2.1. The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response.[9] In unstimulated macrophages, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon LPS stimulation of TLR4, a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[9][12] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9][12] The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.[13] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators such as iNOS (the enzyme responsible for NO production), TNF-α, and IL-6.[9][13]
2.2. The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades involved in the inflammatory response.[11][14] In mammals, the major MAPK subfamilies include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[11][14] LPS stimulation of RAW264.7 cells leads to the phosphorylation and activation of all three MAPK subfamilies.[11][15][16] Activated MAPKs, in turn, phosphorylate and activate various downstream transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to induce the expression of pro-inflammatory genes.[17] this compound has been shown to specifically inhibit the phosphorylation of p38 and JNK in LPS-stimulated RAW264.7 cells, providing a mechanistic explanation for its anti-inflammatory effects.[3][4]
Experimental Design & Workflow
A logical and sequential experimental workflow is essential for a thorough and reliable assessment of this compound's anti-inflammatory activity.
Figure 1. Experimental workflow for assessing the anti-inflammatory effects of this compound.
Materials and Reagents
-
Cell Line: RAW264.7 (ATCC® TIB-71™)
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
-
Test Compound and Stimulant:
-
This compound (purity ≥98%)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
-
Reagents for Assays:
Detailed Experimental Protocols
5.1. Protocol 1: RAW264.7 Cell Culture and Maintenance
-
Rationale: Proper cell culture technique is paramount to ensure the health and reproducibility of the cells, which is the foundation of reliable experimental results.
-
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. To detach the cells, do not use trypsin; instead, gently scrape the cells using a cell scraper.
-
For experiments, seed the cells at the densities specified in the individual assay protocols.
-
5.2. Protocol 2: Cytotoxicity Assessment of this compound by MTT Assay
-
Rationale: It is crucial to determine the non-toxic concentrations of this compound. Any observed anti-inflammatory effects should be due to the compound's specific activity and not a result of cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in DMEM.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Measure the absorbance at 570 nm using a microplate reader.[23]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
5.3. Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Rationale: LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production.[24] The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[25][26][27]
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[2]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[2]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2][28] Include a negative control (cells only), a vehicle control (cells + LPS + DMSO), and positive controls (cells + LPS).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[2]
-
Measure the absorbance at 540 nm.[2]
-
Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.[29]
-
5.4. Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines produced by activated macrophages.[30] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the cell culture supernatant.[31][32][33]
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[2]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[2]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate solution.
-
The resulting color change is proportional to the amount of cytokine present and is measured using a microplate reader.
-
A standard curve is used to calculate the concentration of the cytokines in the samples.
-
Data Presentation and Interpretation
Table 1: Effect of this compound on the Viability of RAW264.7 Cells
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 96.5 ± 5.1 |
| 10 | 94.2 ± 4.9 |
| 25 | 89.1 ± 6.3 |
| 50 | 75.3 ± 7.1 |
| 100 | 45.8 ± 8.5 |
Data are presented as mean ± SD (n=3). Non-toxic concentrations (e.g., ≤ 25 µM) should be selected for subsequent anti-inflammatory assays.
Table 2: Inhibitory Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.1 ± 0.3 | 50.2 ± 8.7 | 35.6 ± 6.1 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 2548.6 ± 150.4 | 1875.3 ± 120.9 |
| LPS + this compound (5 µM) | 32.7 ± 2.8 | 1875.4 ± 110.2 | 1354.8 ± 98.7* |
| LPS + this compound (10 µM) | 21.5 ± 2.1 | 1254.3 ± 95.6 | 987.1 ± 85.4** |
| LPS + this compound (25 µM) | 10.8 ± 1.5 | 652.1 ± 50.3 | 543.2 ± 45.8*** |
*Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01, **p < 0.001 compared to the LPS-treated group.
Visualizing the Mechanism of Action
Figure 2. Proposed mechanism of this compound's anti-inflammatory action in LPS-stimulated macrophages.
Conclusion
This application note provides a detailed and scientifically grounded framework for investigating the anti-inflammatory properties of this compound in RAW264.7 cells. By following these protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity and its ability to inhibit the production of key inflammatory mediators. Furthermore, this guide offers insights into the underlying molecular mechanisms, paving the way for further investigation into the therapeutic potential of this compound in inflammatory diseases.
References
- 1. This compound | 18797-79-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-...: Ingenta Connect [ingentaconnect.com]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 17. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 18. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. atcc.org [atcc.org]
- 24. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 26. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Griess reagent assay: Significance and symbolism [wisdomlib.org]
- 28. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 31. novamedline.com [novamedline.com]
- 32. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantifying Corynoline-Induced Gene Expression Changes Using Quantitative PCR (qPCR)
Introduction: Unveiling the Transcriptional Impact of Corynoline
This compound, a bioactive alkaloid derived from Corydalis species, has garnered significant interest within the research and drug development communities for its potent anti-inflammatory and anti-cancer properties.[1] Emerging evidence suggests that this compound exerts its therapeutic effects by modulating key cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, mitogen-activated protein kinase (MAPK) signaling, and the Aurora kinase B pathway.[2][3] These pathways are integral to cellular stress responses, inflammation, cell cycle regulation, and apoptosis. Consequently, understanding how this compound alters the transcriptional landscape of target cells is paramount to elucidating its mechanism of action and identifying novel therapeutic targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze changes in gene expression induced by this compound. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into robust data analysis, all while adhering to the highest standards of scientific integrity as outlined in the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.[1][4][5]
Scientific Rationale: Why qPCR is the Gold Standard for this compound Research
Quantitative PCR is a highly sensitive and specific technique for measuring the abundance of specific mRNA transcripts.[6] This makes it an ideal tool for investigating the effects of a small molecule like this compound on gene expression for several key reasons:
-
Sensitivity: qPCR can detect minute changes in gene expression, which is crucial when studying the initial cellular responses to a compound.
-
Specificity: Through careful primer design, qPCR can distinguish between closely related gene family members, ensuring that the observed changes are attributed to the correct target.
-
Quantitative Nature: As the name suggests, qPCR provides quantitative data, allowing for the precise determination of fold changes in gene expression between this compound-treated and control samples.
-
Validation of High-Throughput Screening: qPCR is an essential tool for validating findings from high-throughput transcriptomic analyses, such as microarrays or RNA-sequencing.
By employing qPCR, researchers can gain critical insights into the dose-dependent and time-course effects of this compound on the expression of genes involved in inflammation, oxidative stress, cell cycle control, and apoptosis.
Experimental Workflow & Signaling Pathways
The overall experimental workflow for analyzing this compound-induced gene expression changes is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from cell culture to data interpretation.
Figure 1: A comprehensive workflow for qPCR analysis of this compound's effects.
This compound has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for selecting relevant target genes for qPCR analysis.
Figure 2: Key signaling pathways modulated by this compound.
Detailed Protocols
PART 1: Experimental Design & Cell Treatment
A well-controlled experiment is the foundation of reliable qPCR data.
-
Cell Line Selection and Culture:
-
Choose a cell line relevant to your research question (e.g., RAW264.7 murine macrophages for inflammation studies, or various human cancer cell lines like A549, HeLa, or melanoma cell lines for oncology research).[2][3]
-
Maintain cells in the recommended culture medium and conditions. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Determine the optimal concentration range and treatment duration based on literature or preliminary dose-response and time-course experiments. For example, studies have shown effects of this compound at concentrations ranging from 1 to 4 µM for 24 hours in RAW264.7 cells.[2][7]
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the final desired concentrations.
-
-
Experimental Controls (Self-Validating System):
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to control for any effects of the solvent on gene expression.
-
Untreated Control: Cells cultured in medium alone serve as a baseline for normal gene expression.
-
Biological Replicates: Set up a minimum of three independent biological replicates for each treatment condition to ensure the reproducibility of your findings.
-
PART 2: RNA Extraction and Quality Control
High-quality RNA is essential for accurate qPCR results.[8]
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's protocol.
-
Ensure a sterile and RNase-free environment to prevent RNA degradation.[9]
-
-
RNA Quality Control:
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[8]
-
Integrity: (Optional but recommended) Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will show distinct 18S and 28S ribosomal RNA peaks.[8]
-
Genomic DNA Contamination: Treat RNA samples with DNase I to remove any contaminating genomic DNA, which can lead to false-positive results in qPCR.[8]
-
PART 3: cDNA Synthesis (Reverse Transcription)
The reverse transcription step converts RNA into complementary DNA (cDNA), which serves as the template for qPCR.
-
Reaction Setup:
-
Use a high-quality reverse transcription kit.
-
For each sample, combine a standardized amount of total RNA (e.g., 1 µg) with random primers or a mix of oligo(dT) and random primers, dNTPs, and reverse transcriptase enzyme in a total reaction volume as recommended by the manufacturer.[10]
-
No-Reverse Transcriptase (No-RT) Control: For each RNA sample, set up a control reaction that contains all components except the reverse transcriptase enzyme. This control is essential to verify the absence of genomic DNA amplification.[10]
-
-
Incubation:
-
Incubate the reactions in a thermal cycler according to the manufacturer's recommended temperature and time profile.
-
PART 4: Primer Design and Validation
Well-designed primers are critical for the specificity and efficiency of the qPCR reaction.[11][12]
-
Primer Design:
-
Use primer design software (e.g., Primer-BLAST from NCBI) to design primers that are specific to your target genes.
-
Design Criteria:
-
Primer length: 18-24 nucleotides.
-
Melting temperature (Tm): 58-62°C.
-
GC content: 40-60%.
-
Amplicon length: 70-200 base pairs.
-
Avoid secondary structures and primer-dimers.
-
Whenever possible, design primers that span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
-
-
Primer Validation:
-
Specificity: Perform a standard PCR followed by agarose gel electrophoresis to ensure that the primers amplify a single product of the expected size. A melt curve analysis at the end of the qPCR run should also show a single peak.[13]
-
Efficiency: Generate a standard curve using a serial dilution of a pooled cDNA sample. The slope of the standard curve is used to calculate the amplification efficiency (E = 10^(-1/slope) - 1). An efficiency between 90% and 110% is considered acceptable.
-
PART 5: qPCR Reaction and Data Analysis
-
qPCR Reaction Setup:
-
Use a SYBR Green-based qPCR master mix, which contains a fluorescent dye that binds to double-stranded DNA.[13][14]
-
Prepare a master mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add an equal amount of diluted cDNA to each well.
-
No-Template Control (NTC): Include a control with no cDNA template to check for contamination.[5]
-
Run each sample in triplicate (technical replicates).
-
-
Thermal Cycling:
-
Perform the qPCR run on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis (Relative Quantification using the ΔΔCq Method):
-
The delta-delta Cq (ΔΔCq) or Livak method is a widely used approach for calculating relative gene expression changes.[7]
-
Step 1: Normalization to a Housekeeping Gene (ΔCq)
-
Select one or more stable housekeeping genes (e.g., ACTB, GAPDH, B2M, PPIA) for normalization. The stability of housekeeping genes should be validated for your specific cell line and experimental conditions.[4]
-
Calculate the ΔCq for each sample: ΔCq = Cq (Target Gene) - Cq (Housekeeping Gene)
-
-
Step 2: Normalization to the Control Group (ΔΔCq)
-
Calculate the average ΔCq for the control group (e.g., vehicle-treated).
-
Calculate the ΔΔCq for each treated sample: ΔΔCq = ΔCq (Treated Sample) - Average ΔCq (Control Group)
-
-
Step 3: Calculation of Fold Change
-
Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCq)
-
-
Data Presentation and Interpretation
Summarize your quantitative data in a clear and structured table for easy comparison.
Table 1: Example of qPCR Data Analysis for this compound-Treated Cells
| Treatment | Target Gene | Avg. Cq (Target) | Avg. Cq (Housekeeping) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Vehicle | iNOS | 28.5 | 19.2 | 9.3 | 0.0 | 1.0 |
| This compound (2 µM) | iNOS | 30.1 | 19.3 | 10.8 | 1.5 | 0.35 |
| This compound (4 µM) | iNOS | 31.8 | 19.1 | 12.7 | 3.4 | 0.09 |
| Vehicle | HO-1 | 25.4 | 19.2 | 6.2 | 0.0 | 1.0 |
| This compound (2 µM) | HO-1 | 23.9 | 19.3 | 4.6 | -1.6 | 3.03 |
| This compound (4 µM) | HO-1 | 22.8 | 19.1 | 3.7 | -2.5 | 5.66 |
Interpretation: In this example, treatment with this compound resulted in a dose-dependent decrease in the expression of the pro-inflammatory gene iNOS and a dose-dependent increase in the expression of the antioxidant gene HO-1, consistent with its known anti-inflammatory and Nrf2-activating properties.[2]
Conclusion: A Robust Framework for Mechanistic Insights
This application note provides a comprehensive and scientifically grounded framework for utilizing qPCR to investigate the effects of this compound on gene expression. By adhering to these detailed protocols and the principles of the MIQE guidelines, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this compound's therapeutic potential. The careful selection of target genes based on known signaling pathways, coupled with rigorous experimental design and data analysis, will undoubtedly accelerate the journey of this promising natural compound from the laboratory to potential clinical applications.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phytochemical, this compound, diminishes Aurora kinase B activity to induce mitotic defect and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of appropriate housekeeping genes for quantitative RT-PCR analysis in MDA-MB-231 and NCI-H460 human cancer cell lines under hypoxia and serum deprivation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. This compound protects chronic pancreatitis via binding to PSMA2 and alleviating pancreatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Gastrointestinal Motility: Animal Models for Studying Corynoline's Prokinetic Potential
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers investigating the effects of Corynoline, an isoquinoline alkaloid, on gastric motility. This document outlines detailed in vivo and in vitro experimental protocols using established animal models. The methodologies described are designed to deliver robust and reproducible data, enabling a thorough evaluation of this compound's potential as a prokinetic agent. While direct studies on this compound are limited, the protocols are based on extensive research on its close analogue, corydaline, which has demonstrated significant prokinetic activity.[1]
Introduction: The Therapeutic Promise of this compound in Gastric Motility Disorders
Gastrointestinal (GI) motility disorders, such as gastroparesis and functional dyspepsia, represent a significant and growing unmet medical need. These conditions, characterized by delayed gastric emptying and impaired intestinal transit, lead to debilitating symptoms including nausea, vomiting, bloating, and abdominal pain. Current therapeutic options are limited and often associated with undesirable side effects.[2]
This compound, an isoquinoline alkaloid, has emerged as a promising candidate for the development of novel prokinetic agents. Its structural analogue, corydaline, has been shown to accelerate gastric emptying and enhance intestinal transit in preclinical models.[1] These findings provide a strong rationale for investigating this compound's effects on GI motility. This guide offers a detailed roadmap for conducting such investigations, from whole-animal studies to isolated tissue experiments, to elucidate its mechanism of action.
Part 1: In Vivo Assessment of Gastric Motility
The initial evaluation of a potential prokinetic agent involves in vivo studies to assess its effects on gastric emptying and intestinal transit in a whole-animal system. Rodent models, particularly rats and mice, are widely used for these studies due to their physiological similarities to humans in terms of GI function, cost-effectiveness, and ease of handling.[3]
Gastric Emptying Study
This protocol is designed to quantify the rate at which a test meal is emptied from the stomach. A common and reliable method involves the use of a non-absorbable marker.
Protocol: Phenol Red Gastric Emptying Assay in Rats
Principle: This method measures the amount of a colored marker, phenol red, remaining in the stomach at a specific time point after oral administration of a test meal containing the marker. A smaller amount of retained marker indicates faster gastric emptying.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (dissolved in an appropriate vehicle, e.g., 0.5% carboxymethylcellulose)
-
Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Dosing:
-
Administer this compound or vehicle orally (p.o.) to respective groups of rats.
-
30 minutes after drug administration, administer 1.5 mL of the phenol red solution orally.
-
-
Sample Collection: 20 minutes after phenol red administration, euthanize the animals by cervical dislocation.
-
Stomach Excision: Immediately clamp the pyloric and cardiac ends of the stomach and carefully excise the entire organ.
-
Homogenization: Place the stomach in a homogenizer with 10 mL of 0.1 N NaOH and homogenize.
-
Centrifugation: Centrifuge the homogenate at 3000 rpm for 15 minutes.
-
Spectrophotometry: Measure the absorbance of the supernatant at 560 nm.
-
Calculation:
-
A standard curve for phenol red should be prepared to determine the concentration from the absorbance values.
-
Gastric emptying (%) = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in control stomachs at time 0)) x 100
-
Experimental Design and Data Interpretation: A typical study would include a vehicle control group, a positive control group (e.g., metoclopramide), and several dose groups of this compound. A statistically significant increase in the percentage of gastric emptying in the this compound-treated groups compared to the vehicle control would indicate a prokinetic effect.
Intestinal Transit Study
This protocol assesses the propulsive activity of the small intestine by measuring the distance traveled by a charcoal meal.
Protocol: Charcoal Meal Intestinal Transit Assay in Mice
Principle: Activated charcoal, a non-absorbable marker, is administered orally. The distance it travels through the small intestine in a given time is a measure of intestinal transit.
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound (dissolved in an appropriate vehicle)
-
Charcoal meal (5% activated charcoal in 10% gum acacia)
Procedure:
-
Animal Preparation: Fast mice for 18 hours with free access to water.
-
Dosing:
-
Administer this compound or vehicle orally to respective groups of mice.
-
30 minutes after drug administration, administer 0.2 mL of the charcoal meal orally.
-
-
Euthanasia and Dissection: 20 minutes after charcoal administration, euthanize the mice.
-
Measurement:
-
Carefully dissect the entire small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Calculation:
-
Intestinal transit (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Gastric Emptying (%) | Intestinal Transit (%) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM |
| Positive Control (Metoclopramide) | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM |
| This compound | 30 | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM |
| Table 1: Example of data presentation for in vivo gastric motility studies. |
Visualization of In Vivo Experimental Workflow:
Caption: Workflow for in vivo assessment of gastric emptying and intestinal transit.
Part 2: In Vitro Characterization of Smooth Muscle Contractility
To investigate the direct effects of this compound on gastrointestinal smooth muscle and to elucidate its mechanism of action, in vitro experiments using isolated tissue preparations are essential. The organ bath technique allows for the precise measurement of muscle contractions in a controlled environment.
Isolated Ileum Contractility Assay
This protocol utilizes a segment of the rat ileum to measure the contractile or relaxant effects of this compound.
Protocol: Isolated Rat Ileum Organ Bath Study
Principle: A segment of the ileum is suspended in an organ bath containing a physiological salt solution. The tension of the muscle is recorded using a force transducer. The addition of this compound will reveal its direct effect on smooth muscle contractility.
Materials:
-
Male Wistar rats (250-300 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
This compound (dissolved in an appropriate solvent)
-
Acetylcholine (ACh)
-
Organ bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation:
-
Euthanize a rat by cervical dislocation.
-
Isolate a segment of the ileum and place it in a petri dish containing aerated Tyrode's solution.
-
Gently remove the mesenteric attachment.
-
Cut the ileum into segments of 2-3 cm.
-
-
Mounting:
-
Mount the ileal segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
-
Equilibration:
-
Apply a resting tension of 1 g to the tissue.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Baseline Contractions: Record spontaneous contractions.
-
Agonist-Induced Contractions: Induce a submaximal contraction with a standard agonist like acetylcholine (ACh, e.g., 1 µM).
-
Effect of this compound: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the response.
-
Mechanism of Action Studies: To investigate the mechanism, pre-incubate the tissue with specific antagonists before adding this compound. For example:
-
To test for cholinergic involvement, use atropine (a muscarinic receptor antagonist).
-
To test for calcium channel involvement, use verapamil (an L-type calcium channel blocker).
-
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., high concentration of KCl or ACh). Dose-response curves can be constructed to determine the EC50 (effective concentration for 50% of the maximal response) of this compound.
Visualization of In Vitro Experimental Setup:
Caption: Schematic of the isolated tissue organ bath setup.
Part 3: Elucidating the Mechanism of Action
Based on the effects of other isoquinoline alkaloids, this compound may exert its prokinetic effects through various signaling pathways. The following is a hypothesized signaling cascade that can be investigated using the in vitro models described above.
Hypothesized Signaling Pathway for this compound's Prokinetic Effect:
It is plausible that this compound acts as a modulator of cholinergic neurotransmission and calcium signaling in gastrointestinal smooth muscle cells. The prokinetic effects of its analogue, corydaline, suggest a potential interaction with muscarinic receptors or an influence on acetylcholine release.[1] Furthermore, many isoquinoline alkaloids are known to interact with calcium channels.[4]
Visualization of Hypothesized Signaling Pathway:
Caption: Hypothesized signaling pathway for this compound-induced smooth muscle contraction.
Investigative Steps for Mechanism of Action:
-
Cholinergic Involvement: In the isolated ileum preparation, assess the effect of this compound in the presence and absence of atropine. If the contractile effect of this compound is blocked by atropine, it suggests a cholinergic-dependent mechanism.
-
Calcium Channel Involvement: Determine if this compound's effect is altered by the L-type calcium channel blocker, verapamil. A diminished response in the presence of verapamil would indicate a role for calcium influx.
-
Neurogenic vs. Myogenic Action: Use tetrodotoxin (TTX), a neuronal blocker, to differentiate between a direct effect on the smooth muscle (myogenic) and an effect mediated by enteric nerves (neurogenic).
Conclusion
The protocols and experimental frameworks outlined in these application notes provide a robust starting point for the comprehensive evaluation of this compound's effects on gastric motility. By systematically progressing from in vivo assessments to in vitro mechanistic studies, researchers can build a strong data package to support the potential development of this compound as a novel therapeutic agent for gastrointestinal motility disorders. The provided visualizations and structured protocols are intended to facilitate experimental design and execution, ultimately contributing to a deeper understanding of this promising compound.
References
- 1. Effects of corydaline from Corydalis tuber on gastric motor function in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological stimulation of gastrointestinal motility: where we are and where are we going? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Inhibition of calcium channels by harmaline and other harmala alkaloids in vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing and Characterizing a Stable Corynoline-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Corynoline Resistance in Cancer Therapy
This compound, a benzophenanthridine alkaloid isolated from Corydalis species, has demonstrated promising anticancer activities, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3/Bcl-2 and MAPK.[2][4][5][6] Acetylthis compound, a related compound, has also been shown to induce apoptosis and cell cycle arrest.[7][8] However, as with many chemotherapeutic agents, the development of drug resistance remains a significant hurdle to its clinical efficacy. Understanding the molecular mechanisms that drive resistance to this compound is paramount for developing strategies to overcome this challenge and improve patient outcomes.
This guide provides a comprehensive, step-by-step framework for the development and characterization of a stable this compound-resistant cell line. Such a cell line is an invaluable in vitro tool for elucidating the molecular pathways of resistance, identifying potential biomarkers, and screening for novel therapeutic agents that can re-sensitize resistant cells.
PART 1: Development of a this compound-Resistant Cell Line
The establishment of a drug-resistant cell line is typically achieved through a dose-escalation method, where cancer cells are continuously exposed to gradually increasing concentrations of the drug over an extended period.[9][10][11][12] This process selects for cells that have acquired resistance mechanisms, allowing them to survive and proliferate in the presence of the drug.
1.1: Initial Cell Line Selection and Baseline Characterization
Causality Behind Experimental Choices: The choice of the parental cell line is critical and should be based on the cancer type of interest and its initial sensitivity to this compound. A cell line with a moderate sensitivity (a measurable IC50) is ideal, as it allows for a clear demonstration of a shift in resistance.
Protocol 1: Determining the IC50 of the Parental Cell Line
-
Cell Seeding: Seed the selected parental cancer cell line (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13][14] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16][17]
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[16][17]
-
Shake the plate for 15 minutes on an orbital shaker.[13][16]
-
Measure the absorbance at 570 nm using a microplate reader.[16][17]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
1.2: The Dose-Escalation Regimen
Causality Behind Experimental Choices: The gradual increase in drug concentration is crucial. A rapid increase can lead to widespread cell death, while an increase that is too slow may not provide sufficient selective pressure.[10][11] The goal is to allow a subpopulation of resistant cells to emerge and repopulate the culture.[9]
Protocol 2: Stepwise Selection of Resistant Cells
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 value.[18]
-
Monitoring and Maintenance:
-
Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells will die.
-
Change the medium with fresh this compound-containing medium every 2-3 days.
-
When the surviving cells reach 70-80% confluency, passage them as usual, but always in the presence of the same concentration of this compound.[18]
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.[9]
-
Repeat the monitoring and maintenance steps. Expect another wave of cell death, followed by the recovery of a more resistant population.
-
-
Iterative Process: Continue this stepwise increase in this compound concentration over several months.[19] The development of a stable resistant line can take anywhere from 3 to 18 months.[19]
-
Cryopreservation: At each major step of increased resistance, it is crucial to cryopreserve vials of the cells. This creates a valuable timeline of resistance development and provides a backup in case of contamination or loss of the culture.[18]
1.3: Isolation of a Monoclonal Resistant Cell Line
Causality Behind Experimental Choices: The population of resistant cells generated through dose-escalation is likely heterogeneous.[20][21] To ensure experimental reproducibility, it is essential to isolate a single clone to establish a monoclonal cell line.[22][23] Limiting dilution is a common and effective method for this purpose.[22]
Protocol 3: Single-Cell Cloning by Limiting Dilution
-
Cell Suspension: Prepare a single-cell suspension of the established this compound-resistant polyclonal population.
-
Serial Dilution: Perform serial dilutions of the cell suspension to a final concentration of approximately 10 cells/mL.
-
Plating: Plate 100 µL of the diluted cell suspension into each well of a 96-well plate. According to the Poisson distribution, this will result in approximately one-third of the wells containing a single cell.
-
Incubation and Monitoring:
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2.
-
After 24 hours, carefully examine each well under a microscope to identify wells that contain only a single cell. Mark these wells.
-
Continue to monitor the plates for colony formation over the next 1-3 weeks.
-
-
Expansion: Once colonies are visible, select wells that originated from a single cell and expand them into larger culture vessels (24-well plate, then 6-well plate, etc.), always in the presence of the maintenance concentration of this compound.
-
Validation: Once a sufficient number of cells are obtained, re-evaluate the IC50 to confirm the high level of resistance in the monoclonal line.
PART 2: Characterization and Validation of the this compound-Resistant Stable Cell Line
A newly developed resistant cell line must be thoroughly characterized to confirm its stability and to begin to unravel the mechanisms of resistance. This involves a multi-pronged approach encompassing cellular, molecular, and functional assays.
2.1: Confirmation of the Resistant Phenotype
Protocol 4: Comparative IC50 Determination
-
Perform the MTT assay as described in Protocol 1, simultaneously on the parental cell line, the polyclonal resistant population, and the monoclonal resistant cell line.
-
Calculate the IC50 for each cell line.
-
Resistance Index (RI): Calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significantly higher RI confirms the resistant phenotype.
Table 1: Hypothetical IC50 and Resistance Index Data
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental | 15 | 1 |
| This compound-Resistant (Polyclonal) | 180 | 12 |
| This compound-Resistant (Monoclonal) | 250 | 16.7 |
2.2: Investigating the Molecular Mechanisms of Resistance
A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as drug efflux pumps.[24][25][26][27][28]
Protocol 5: Western Blot Analysis of ABC Transporters
-
Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against key ABC transporters (e.g., P-gp, MRP1, BCRP).[25]
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to compare the expression levels of the ABC transporters between the parental and resistant cells.
Protocol 6: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter mRNA Levels
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both parental and resistant cells and reverse transcribe it into cDNA.
-
qRT-PCR:
-
Data Analysis: Calculate the relative fold change in mRNA expression in the resistant cells compared to the parental cells using the ΔΔCt method.
2.3: Functional Validation of Drug Efflux
To confirm that the overexpressed ABC transporters are functional, a dye exclusion assay can be performed.
Protocol 7: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and resuspend both parental and resistant cells.
-
Dye Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-gp.
-
Efflux Measurement:
-
After incubation, wash the cells and resuspend them in fresh medium.
-
Measure the intracellular fluorescence at time zero using a flow cytometer.
-
Incubate the cells for a further 1-2 hours to allow for dye efflux.
-
Measure the intracellular fluorescence again.
-
-
Analysis: Resistant cells with active P-gp will show a greater decrease in intracellular fluorescence over time compared to the parental cells.
2.4: Assessment of Apoptosis and Cell Cycle Progression
This compound is known to induce apoptosis and affect the cell cycle.[2][3][7] It is important to investigate whether the resistant cells have developed mechanisms to evade these effects.
Protocol 8: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (early and late).
Protocol 9: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat the cells as in Protocol 8 and then fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for developing and characterizing a this compound-resistant cell line.
Putative Resistance Signaling Pathway
Caption: Hypothesized mechanism of this compound resistance involving P-gp mediated efflux.
Conclusion
The development of a stable, well-characterized this compound-resistant cell line is a critical step towards understanding and overcoming drug resistance in cancer therapy. The protocols and methodologies outlined in this guide provide a robust framework for researchers to establish this valuable tool. Subsequent studies using this cell line can delve deeper into the genetic and epigenetic alterations that contribute to resistance, paving the way for the development of more effective therapeutic strategies. The genetic stability of the developed cell line should be periodically monitored to ensure the consistency and reproducibility of experimental results.[23][32][33][34][35]
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes apoptosis and inhibits proliferation of glioblastoma via regulating the STAT3/Bcl-2 signalling pathway | springermedizin.de [springermedizin.de]
- 7. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. How single-cell genomics can foil drug-resistant cancer | Earlham Institute [earlham.ac.uk]
- 21. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. Detection Algorithm for the Validation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of P-Gp in Treatment of Cancer [scirp.org]
- 25. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 27. benthamdirect.com [benthamdirect.com]
- 28. The role of P-glycoprotein in drug resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. betalifesci.com [betalifesci.com]
- 34. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 35. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes & Protocols: Strategies for In Vivo Imaging of Corynoline Distribution
Introduction: The Rationale for Tracking Corynoline In Vivo
This compound is a benzophenanthridine alkaloid primarily isolated from plants of the Corydalis genus, such as Corydalis incisa and Corydalis bungeana[1][2]. It has garnered significant interest within the research community for its diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, and anti-inflammatory and antineoplastic properties[1][3][4][5]. Understanding the precise journey of this molecule within a living organism is paramount to unlocking its full therapeutic potential.
Traditional pharmacokinetic studies, which rely on analyzing plasma concentrations, provide crucial but incomplete data[6]. They tell us how much of a compound is in the blood, but not where it is accumulating in target tissues or potential off-target sites. In vivo imaging provides this missing spatial and temporal information, enabling researchers to directly visualize and quantify the biodistribution, target engagement, and clearance of this compound in real-time. This knowledge is critical for optimizing dosing strategies, predicting efficacy, and identifying potential toxicity, thereby accelerating the drug development process[7][8].
However, imaging a small molecule like this compound presents unique challenges. The molecule itself does not possess intrinsic properties (like strong fluorescence or radioactivity) that would allow for direct external detection. Therefore, it must be modified with a reporter tag or detected by label-free methods. This guide provides a comprehensive overview of potential strategies and detailed protocols for tracking this compound distribution in preclinical models, focusing on fluorescence imaging, radionuclide imaging (PET), and mass spectrometry imaging (MSI).
Strategic Overview: Selecting the Appropriate Imaging Modality
The choice of imaging modality is dictated by the specific research question. Key considerations include the need for real-time dynamic data, the required spatial resolution, tissue penetration depth, and whether the approach can be label-free.
dot graph "modality_selection" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_0" { label="Decision Factors"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
}
subgraph "cluster_1" { label="Recommended Modalities"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; edge [color="#34A853"];
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q_resolution -> fluorescence [label="Yes (Microscopy)"]; q_resolution -> pet [label="No (Whole-body)"]; q_label -> msi [label="Yes"]; q_label -> fluorescence [label="No, Tagging OK", dir=back];
{rank=same; fluorescence; pet; msi;} } dot Caption: Decision workflow for selecting an imaging modality.
Table 1: Comparison of In Vivo Imaging Modalities for this compound Tracking
| Feature | Fluorescence Imaging | PET/SPECT Imaging | Mass Spectrometry Imaging (MSI) |
| Principle | Detection of light emitted from a fluorescently-labeled this compound derivative. | Detection of gamma rays from a radiolabeled this compound derivative. | Label-free detection of this compound and its metabolites based on mass-to-charge ratio.[9] |
| Data Type | Semi-quantitative, real-time | Fully quantitative, real-time | Quantitative, static (endpoint) |
| Spatial Resolution | ~1-5 mm (whole-body); <1 µm (microscopy) | ~1-2 mm (preclinical PET)[8] | ~5-50 µm |
| Sensitivity | Nanomolar to picomolar | Picomolar to femtomolar | Micromolar to nanomolar |
| Tissue Penetration | Limited (~1-2 cm), best with NIR probes[10] | Unlimited | N/A (Ex vivo tissue sections)[11] |
| Key Advantage | High resolution (microscopy), high throughput, cost-effective. | Highest sensitivity, quantitative, clinically translatable.[8] | Label-free, detects parent drug and metabolites simultaneously.[12] |
| Key Limitation | Limited penetration, potential for probe to alter pharmacokinetics.[13] | Requires cyclotron and radiochemistry facility, radiation exposure. | Ex vivo analysis, destructive to sample, complex data analysis.[14] |
Modality Deep Dive 1: Fluorescence Imaging
Fluorescence imaging is a powerful technique for visualizing biological processes in real-time.[15] It involves chemically attaching a fluorescent molecule (fluorophore) to this compound, creating a "fluorescent probe." When excited by light of a specific wavelength, the probe emits light at a longer wavelength, which can be detected by a sensitive camera.
Expertise & Causality: The success of this method hinges entirely on the design of the probe. The fluorophore must be bright and photostable, and ideally emit in the near-infrared (NIR) spectrum (700-900 nm) to minimize tissue autofluorescence and maximize penetration depth.[10] Crucially, the attachment chemistry must not significantly alter the size, charge, or conformation of this compound, as this could change its biological activity and distribution profile.[13] Therefore, a linker is often used to distance the fluorophore from the parent molecule.
dot graph "probe_design" { layout="dot"; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
probe [label=" this compound Core | Linker | Reporter\n(Fluorophore)"];
subgraph "cluster_details" { label="Component Rationale"; bgcolor="#FFFFFF"; node [shape=box, style="rounded", fillcolor="#FFFFFF", fontcolor="#202124"];
}
probe:f0 -> core_desc [style=dashed]; probe:f1 -> linker_desc [style=dashed]; probe:f2 -> reporter_desc [style=dashed]; } dot Caption: General schematic for a this compound fluorescent probe.
Protocol: Synthesis of a this compound-Fluorophore Conjugate
This protocol is a conceptual framework. The precise reaction conditions must be optimized based on the chosen fluorophore and linker chemistry.
-
Functionalization of this compound: Identify a suitable functional group on the this compound molecule for conjugation (e.g., the secondary alcohol). This hydroxyl group can be modified to introduce a reactive handle, such as an amine or a carboxylic acid, using standard organic chemistry techniques.
-
Linker Attachment: Select a bifunctional linker (e.g., a short polyethylene glycol, PEG, chain) with compatible reactive ends. React one end of the linker with the functionalized this compound. This step is crucial to distance the bulky fluorophore from the bioactive core.
-
Fluorophore Conjugation: Use a commercially available NIR fluorophore with a suitable reactive group (e.g., an NHS ester or maleimide). React the fluorophore with the free end of the this compound-linker intermediate.
-
Purification and Characterization: Purify the final conjugate using High-Performance Liquid Chromatography (HPLC). Confirm the identity and purity of the product using Mass Spectrometry and NMR spectroscopy.
-
Validation: This is a self-validating step. Before in vivo use, confirm that the fluorescent conjugate retains its intended biological activity (e.g., AChE inhibition) in an in vitro assay. Compare its activity to that of unlabeled this compound. A significant loss of activity indicates that the probe's structure is interfering with its function, and the design must be reconsidered.
Protocol: In Vivo Whole-Body Fluorescence Imaging
-
Animal Model: Use appropriate animal models (e.g., nude mice bearing a relevant tumor xenograft if studying anticancer effects).
-
Acclimatization: Allow animals to acclimatize for at least one week. For imaging, it is recommended to switch them to a low-fluorescence chlorophyll-free diet for 1-2 weeks prior to imaging to reduce background signal from the gut.
-
Baseline Imaging: Anesthetize the animal (e.g., using isoflurane) and acquire a baseline pre-injection image using an in vivo imaging system (e.g., IVIS Spectrum).
-
Probe Administration: Administer the purified this compound-fluorophore conjugate via an appropriate route (e.g., intravenous tail vein injection). A typical dose might range from 1-10 nmol per animal.
-
Dynamic Imaging: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to track the distribution, accumulation, and clearance of the probe.
-
Data Analysis: Use the system's software to draw Regions of Interest (ROI) over major organs (liver, kidneys, tumor, etc.) and quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²).
-
Ex Vivo Validation: At the final time point, euthanize the animal and harvest major organs. Image the organs ex vivo to confirm and obtain higher-resolution data on probe distribution. This step validates that the in vivo signals correspond to specific organ accumulation.
Modality Deep Dive 2: Positron Emission Tomography (PET)
PET is a highly sensitive nuclear imaging technique that provides quantitative, three-dimensional images of the distribution of a radiolabeled molecule in vivo.[16] It involves labeling this compound with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20 min) or Fluorine-18 (¹⁸F, t½ ≈ 110 min).[8][17]
Expertise & Causality: The choice of radioisotope is critical and depends on the biological question and the complexity of the radiosynthesis. Labeling with ¹¹C by incorporating a [¹¹C]methyl group is often synthetically more straightforward but the short half-life restricts imaging studies to ~90 minutes. Labeling with ¹⁸F is more synthetically challenging but its longer half-life allows for longer imaging studies (several hours), which is better for tracking molecules with slower pharmacokinetics.[17] PET's key advantage is its exceptional sensitivity and its direct translatability to clinical studies.[18]
Protocol: Radiosynthesis of [¹¹C]this compound (Conceptual)
This protocol requires a cyclotron to produce ¹¹C and a specialized radiochemistry synthesis module. All work must be performed by trained personnel in compliance with radiation safety regulations.
-
Precursor Synthesis: Synthesize a desmethyl precursor of this compound, where the N-methyl group is replaced with an N-H. This is the molecule that will be radiolabeled.
-
Production of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert the [¹¹C]CO₂ to [¹¹C]CH₃I, a common and versatile methylating agent, using an automated synthesis module.
-
Radiolabeling Reaction: Trap the gaseous [¹¹C]CH₃I in a reaction vessel containing the desmethyl-Corynoline precursor and a suitable base in a solvent like DMF. Heat the reaction to drive the N-methylation.
-
Purification: Purify the resulting [¹¹C]this compound from the reaction mixture using fast HPLC.
-
Formulation: The purified radiotracer is collected, the solvent is evaporated, and the product is reformulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
-
Quality Control: Self-validating step. Before injection, an aliquot of the final product must be tested for radiochemical purity (via HPLC), chemical identity (by co-elution with an authentic this compound standard), and sterility.
Protocol: In Vivo PET Imaging
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the bed of a preclinical PET/CT or PET/MRI scanner. The CT or MRI provides an anatomical reference map.
-
Tracer Injection: Administer a bolus of the formulated [¹¹C]this compound (typically 5-10 MBq) via the tail vein.
-
Dynamic Scan: Begin a dynamic PET scan immediately upon injection. Acquire data continuously for 60-90 minutes.
-
Image Reconstruction: Reconstruct the acquired data into a series of 3D images over time using appropriate algorithms (e.g., OSEM3D), correcting for attenuation (using the CT scan), scatter, and radioactive decay.
-
Data Analysis: Co-register the PET and CT/MRI images. Draw three-dimensional volumes of interest (VOIs) over major organs. Generate time-activity curves (TACs) for each organ, plotting the concentration of radioactivity (often expressed as % Injected Dose per gram, %ID/g) versus time.
-
Pharmacokinetic Modeling: Apply kinetic models to the TACs to derive quantitative parameters such as tissue uptake rates and binding potentials, providing deep insight into the molecule's behavior.
Modality Deep Dive 3: Mass Spectrometry Imaging (MSI)
MSI is a powerful, label-free technique that maps the spatial distribution of drugs, metabolites, and endogenous biomolecules in tissue sections.[9][12] Unlike the other modalities, it is an ex vivo technique. It works by systematically scanning a laser or charged solvent spray across a thin tissue section mounted on a slide, generating a mass spectrum at each pixel. An image is then reconstructed by plotting the intensity of the ion corresponding to this compound's mass-to-charge ratio (m/z) at each pixel.
Expertise & Causality: The primary advantage of MSI is its chemical specificity. It can simultaneously detect and map the parent this compound and its potential metabolites without the need for any chemical modification, eliminating the risk of altering the drug's biodistribution.[11][14] This provides an unambiguous chemical snapshot of the drug's fate within the tissue microenvironment. The quality of the data is highly dependent on proper sample preparation, particularly the tissue sectioning and the application of the MALDI matrix.[7]
Protocol: MALDI-MSI for this compound Distribution
-
Dosing and Tissue Collection: Dose an animal with unlabeled this compound. At a predetermined time point, euthanize the animal and immediately excise the organs of interest.
-
Sample Preparation (Critical Step): Snap-freeze the tissues in liquid nitrogen or isopentane cooled on dry ice. This is crucial to prevent molecule degradation and redistribution. Store at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut thin tissue sections (typically 10-20 µm). Thaw-mount the sections onto specialized conductive glass slides.
-
Matrix Application: The choice of matrix is critical for successful ionization of small molecules. For a molecule like this compound, a matrix such as α-Cyano-4-hydroxycinnamic acid (CHCA) or 9-aminoacridine (9-AA) would be a good starting point. Apply the matrix uniformly over the tissue section using an automated sprayer or spotter for a reproducible, homogenous crystal layer.
-
MSI Data Acquisition: Load the slide into a MALDI-TOF mass spectrometer. Define the imaging area and set the acquisition parameters (e.g., laser power, spatial resolution/pixel size, mass range). The mass range must include the m/z of this compound ([M+H]⁺).
-
Data Analysis: Use specialized imaging software to process the large dataset. Generate ion intensity maps for the m/z corresponding to this compound. Co-register the MSI data with a stained optical image (e.g., H&E) of an adjacent tissue section to correlate drug distribution with tissue histology.
-
Validation: Self-validating step. To confirm the identity of the imaged ion, perform tandem MS (MS/MS) directly on the tissue section. The fragmentation pattern of the selected ion should match the fragmentation pattern of a pure this compound standard.
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry imaging for drug distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo fluorescence imaging: a personal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. sciencedaily.com [sciencedaily.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moravek.com [moravek.com]
- 17. Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges and opportunities for in vivo imaging in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulating Corynoline for In Vivo Administration
An in-depth guide to the formulation of Corynoline, a promising but challenging natural compound, is presented below for researchers and drug development professionals. This document provides a comprehensive overview, from initial characterization to detailed preparation protocols, ensuring scientific integrity and practical applicability for in vivo studies.
Introduction: The Therapeutic Potential and Formulation Challenge of this compound
This compound is a benzophenanthridine alkaloid isolated from plants of the Corydalis genus, such as Corydalis incisa and Corydalis bungeana.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antinociceptive, acetylcholinesterase inhibitory, and potential antineoplastic properties.[3][4][5][6] The anti-inflammatory effects of this compound are particularly well-documented, acting through the modulation of the Nrf2/ARE and MAPK signaling pathways.[4][7]
Despite its therapeutic promise, the clinical development of this compound is hindered by a significant biopharmaceutical challenge: poor aqueous solubility. Like many alkaloids, this compound's molecular structure (C₂₁H₂₁NO₅) lends itself to low solubility in physiological fluids, which directly contributes to low and variable oral bioavailability and a high elimination rate.[8][9] This makes achieving consistent and therapeutically relevant plasma concentrations in animal models difficult.
This guide provides a systematic approach to formulating this compound for preclinical in vivo research. It outlines pre-formulation assessments, details practical protocols for creating suitable dosing vehicles for various administration routes, and emphasizes the importance of quality control to ensure reproducible and reliable experimental outcomes.
Pre-Formulation Assessment: Characterizing the Molecule
Before developing a full-scale formulation, a thorough understanding of this compound's physicochemical properties is essential. This foundational step informs all subsequent formulation decisions.
2.1. Physicochemical Properties
A summary of this compound's key properties is essential for any formulation scientist.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁NO₅ | [1] |
| Molecular Weight | 367.4 g/mol | [1][2] |
| Class | Benzophenanthridine Alkaloid | [1] |
| Known Activities | Anti-inflammatory, Acetylcholinesterase Inhibitor, Antinociceptive | [4][5][10] |
| Bioavailability | Low | [8] |
| Toxicity Warning | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
2.2. Critical Step: Solubility Profiling
The primary goal is to identify a solvent or solvent system that can dissolve this compound at the target concentration while being biocompatible and non-toxic to the animal model. A systematic solubility screening is the most effective method to achieve this.
Protocol 1: Solubility Screening of this compound
-
Prepare Stock Solvents: Assemble a panel of pharmaceutically acceptable solvents and excipients.
-
Weigh Compound: Accurately weigh a fixed amount of this compound (e.g., 5 mg) into separate, appropriately sized glass vials.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Energy Input: Vortex the vial vigorously for 1-2 minutes. Gentle heating (to 37-40°C) can be applied to aid dissolution, but any changes should be noted as they may affect stability.
-
Visual Inspection: Observe the vial against a light and dark background. If the solid is fully dissolved, the solubility is at least 50 mg/mL.
-
Incremental Addition: If the solid is not fully dissolved, add another measured aliquot of the solvent and repeat steps 4 and 5. Continue this process until the compound dissolves completely or a practical volume limit is reached.
-
Calculate Solubility: Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility in mg/mL.
-
Equilibration: Allow the saturated solutions to equilibrate at room temperature for 24 hours and re-inspect for any precipitation, which would indicate the formation of a metastable supersaturated solution.[11]
Table of Recommended Solvents for Screening:
| Solvent/Excipient | Type | Common Routes |
| Sterile Water | Aqueous Vehicle | Oral, IV, IP, SC |
| Phosphate-Buffered Saline (PBS) | Buffered Aqueous | IV, IP, SC |
| Dimethyl Sulfoxide (DMSO) | Organic Cosolvent | IP, SC (in low %, diluted) |
| Ethanol (EtOH) | Organic Cosolvent | Oral, IP (in low %, diluted) |
| Polyethylene Glycol 400 (PEG400) | Polymer Cosolvent | Oral, IP, SC |
| Propylene Glycol (PG) | Organic Cosolvent | Oral, IP, SC |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | Oral, IV, IP, SC |
| Cremophor® EL | Non-ionic Surfactant | Oral, IV (use with caution) |
| Corn Oil / Sesame Oil | Lipid Vehicle | Oral, SC, IM |
Formulation Strategies and Step-by-Step Protocols
The choice of formulation strategy is dictated by the intended route of administration, the required dose, and the solubility data obtained during the pre-formulation assessment.
Caption: Decision workflow for selecting an appropriate this compound formulation strategy.
Strategy 1: Cosolvent System for Parenteral Administration (IP, SC)
This is the most direct approach for achieving a solution when aqueous solubility is poor and is supported by published methodologies.[7] The strategy involves dissolving this compound in a minimal amount of a water-miscible organic solvent (cosolvent) and then diluting it with an aqueous vehicle. DMSO is a powerful solvent, but its concentration should be minimized to avoid toxicity.
Protocol 2: Preparation of a 5 mg/mL this compound Solution in 5% DMSO/Saline
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Saline solution
-
Sterile, conical tubes (e.g., 15 mL)
-
Sterile filter (0.22 µm), if required for IV use
Procedure:
-
Calculate Required Mass: For a final volume of 10 mL at 5 mg/mL, you will need 50 mg of this compound.
-
Initial Dissolution: Weigh 50 mg of this compound into a 15 mL sterile conical tube.
-
Add Cosolvent: Add 0.5 mL (5% of the final 10 mL volume) of DMSO directly to the powder.
-
Vortex: Cap the tube and vortex vigorously until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can assist, but allow the solution to return to room temperature before proceeding.
-
Dilution: Slowly add 9.5 mL of sterile 0.9% saline to the DMSO concentrate. It is critical to add the saline to the DMSO, not the other way around, and to do so with continuous gentle mixing (e.g., slow vortexing or inversion) to prevent the drug from precipitating out.
-
Final Inspection: The final solution should be clear and free of any visible precipitate.
-
Sterilization (for IV): If intended for intravenous administration, the final solution must be sterilized by passing it through a 0.22 µm syringe filter.
Caption: Step-by-step workflow for preparing a this compound cosolvent formulation.
Strategy 2: Aqueous Suspension for Oral Gavage
For oral administration, a homogenous suspension is often a practical and effective choice, especially for higher doses that are difficult to solubilize in small volumes. This involves dispersing the drug particles in an aqueous vehicle with the help of a surfactant and/or viscosity-enhancing agent.
Protocol 3: Preparation of a 10 mg/mL this compound Suspension
Materials:
-
This compound powder
-
0.5% (w/v) Tween® 80 in sterile water
-
(Optional) 0.5% (w/v) Carboxymethylcellulose (CMC) for viscosity
-
Glass mortar and pestle or homogenizer
-
Sterile water
Procedure:
-
Prepare Vehicle: Prepare the vehicle by dissolving Tween® 80 (and CMC, if used) in sterile water.
-
Weigh Compound: Weigh the required amount of this compound (e.g., 100 mg for 10 mL) and place it in a mortar.
-
Wetting the Powder: Add a few drops of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.
-
Gradual Dilution: Slowly add the remaining vehicle in small portions, mixing thoroughly after each addition until the desired final volume is reached.
-
Homogenization: For a finer, more stable suspension, use a mechanical homogenizer if available.
-
Storage and Use: Store in a labeled, light-protected container. Crucially, the suspension must be vortexed or stirred vigorously before each animal is dosed to ensure uniform concentration.
Strategy 3: Advanced Formulations for Enhanced Oral Bioavailability
Given this compound's low oral bioavailability[8], advanced strategies may be necessary for certain studies. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[11][12] These systems typically consist of an oil, a surfactant, and a cosolvent, which form a fine emulsion upon gentle agitation in aqueous media. A patent for improving the bioavailability of alkaloids suggests a composition of phospholipids, hydrophobic components, and surfactants, underscoring the potential of this approach.[13] Development of these formulations is more complex and requires specialized screening of excipients.
Quality Control and In-Vivo Considerations
Self-Validation and Trustworthiness: Every batch of formulation should undergo basic quality control checks to ensure consistency.
-
Visual Inspection: Check for clarity (solutions) or uniformity (suspensions). Note any color changes or precipitation.
-
pH Measurement: Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 6.5-7.5 for parenteral routes).
-
Stability: For multi-day studies, assess the stability of the formulation under storage conditions. Store a small aliquot and inspect it daily before use.
-
The Vehicle Control Group: The most critical control in any in vivo experiment is the administration of the vehicle alone (e.g., 5% DMSO in saline) to a separate cohort of animals. This allows researchers to distinguish the effects of this compound from any potential effects of the excipients.
Conclusion
Formulating this compound for in vivo administration requires a systematic approach that begins with a thorough understanding of its physicochemical properties. Due to its poor aqueous solubility, simple aqueous solutions are often not feasible. Cosolvent systems (e.g., 5% DMSO in saline) provide a reliable and documented method for parenteral administration[7], while aqueous suspensions with surfactants are a practical choice for oral gavage. For studies requiring enhanced oral bioavailability, lipid-based systems present a promising but more complex alternative. By following these detailed protocols and implementing rigorous quality control, researchers can prepare consistent and effective this compound formulations, leading to more reliable and reproducible data in preclinical studies.
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive and Anti-inflammatory Effect of this compound in Different Nociceptive and Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. CN102961751A - Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents [patents.google.com]
Application Note: High-Throughput Screening Assays for the Functional Characterization of Corynoline
Abstract
Corynoline is a benzophenanthridine alkaloid isolated from plants of the Corydalis genus, such as Corydalis bungeana and Corydalis incisa.[1][2] This natural product has garnered significant interest in the drug discovery community due to its diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, anti-inflammatory effects, and antineoplastic properties.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) assays. We present detailed, field-proven protocols for robust, cell-based and biochemical HTS assays designed to quantitatively assess the key biological activities of this compound and its analogs. The methodologies are structured to ensure scientific integrity, providing insights into the causality behind experimental choices and incorporating self-validating systems.
Introduction: this compound as a Privileged Scaffold in Drug Discovery
Natural products remain a vital source of chemical diversity for drug discovery. This compound represents a promising lead compound, acting on multiple, therapeutically relevant biological pathways. Its known bioactivities include:
-
Neurotransmission Modulation: As a potent acetylcholinesterase (AChE) inhibitor, this compound has potential applications in the management of neurological disorders such as Alzheimer's disease.[1][2][4]
-
Anti-Inflammatory Action: this compound has been shown to suppress key inflammatory signaling cascades, including the Toll-like receptor (TLR)/NF-κB and Nrf2/MAPK pathways.[5][6][7][8][9]
-
Anticancer Activity: The compound induces apoptosis and cell cycle arrest in various cancer cell lines, suggesting its potential as an antineoplastic agent.[1][10][11]
High-throughput screening (HTS) provides the technological framework to rapidly screen large compound libraries to identify and characterize molecules like this compound.[12][13] This guide details validated HTS protocols to explore these three major facets of this compound's activity, enabling its evaluation as a lead candidate or a tool compound for pathway analysis.
Acetylcholinesterase (AChE) Inhibition Screening
Scientific Rationale: AChE is a critical enzyme that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and glaucoma.[4][14] Given that this compound is a known AChE inhibitor, HTS assays are essential for quantifying its potency and for screening derivative libraries to identify compounds with improved properties.[1][2]
Protocol 1: Biochemical HTS Assay for AChE Inhibition (Ellman's Method)
This protocol is adapted from the widely used Ellman method, which provides a robust colorimetric readout suitable for HTS.[4][14][15] The principle involves the AChE-catalyzed hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[4][12]
Experimental Workflow Diagram
Caption: Biochemical AChE inhibition assay workflow.
Step-by-Step Methodology:
-
Plate Preparation: Using an automated liquid handler, dispense 170 µL of AChE Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0) into all wells of a clear, flat-bottom 384-well microplate.
-
Compound Addition: Add 10 µL of this compound, a reference inhibitor (e.g., Donepezil), or vehicle control (e.g., 1% DMSO) to the appropriate wells. This is typically done in a concentration-response format (e.g., 11-point, 1:3 serial dilution).
-
Enzyme Addition: Add 10 µL of a pre-diluted solution of human recombinant AChE to all wells except for the "no enzyme" blank controls. The final enzyme concentration should be optimized to be within the linear range of the assay.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a freshly prepared substrate solution containing acetylthiocholine and DTNB to all wells to initiate the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 10-30 minutes (kinetic mode) or after a fixed incubation time (endpoint mode).[12]
-
Data Analysis:
-
Calculate the rate of reaction (V) from the kinetic reads (mOD/min).
-
Normalize the data: % Inhibition = [1 - (V_compound - V_blank) / (V_vehicle - V_blank)] * 100.
-
Plot % Inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | This compound (Representative) | Donepezil (Control) |
| Assay Format | Biochemical, Colorimetric | Biochemical, Colorimetric |
| Target | Human Recombinant AChE | Human Recombinant AChE |
| IC50 Value | ~5-20 µM | ~10-50 nM |
Table 1: Representative data for AChE inhibition assay.
Protocol 2: Cell-Based HTS Assay for AChE Inhibition
Scientific Rationale: Cell-based assays provide a more physiologically relevant context by accounting for factors like cell permeability and off-target effects.[16] The human neuroblastoma cell line SH-SY5Y is an excellent model as it endogenously expresses AChE.[12][13]
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y cells into a 384-well, black-walled, clear-bottom plate at a density of 10,000-15,000 cells/well. Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Remove the culture medium and add fresh medium containing this compound or control compounds at various concentrations. Incubate for 1-2 hours at 37°C.
-
Assay Reagent Addition: Add a working solution of a fluorometric or colorimetric detection reagent. For a fluorescent assay, a common choice is Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with H₂O₂ produced from a choline oxidase-coupled reaction.[13][16]
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Signal Detection: Measure the fluorescence (Ex/Em = ~540/590 nm for Amplex Red) or absorbance using a microplate reader.[12]
-
Data Analysis: Calculate % inhibition and IC50 values as described in Protocol 1.
Anti-Inflammatory Activity Screening
Scientific Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor family is a central regulator of inflammatory responses.[17] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[5][18] this compound has been shown to inhibit this pathway.[5]
NF-κB Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Protocol 3: High-Content NF-κB Translocation HTS Assay
Scientific Rationale: High-content screening (HCS) combines automated microscopy with image analysis to quantify subcellular events, such as protein translocation, providing robust and multiparametric data.[18][19] This assay directly measures the movement of NF-κB from the cytoplasm to the nucleus.
Step-by-Step Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., RAW264.7 macrophages, HeLa, or U2OS) in a 384-well imaging plate (e.g., black-walled, optically clear bottom).
-
Compound Treatment: Treat cells with a dilution series of this compound or control compounds (e.g., an IKK inhibitor) for 1 hour.
-
Stimulation: Add a pro-inflammatory stimulus, such as LPS (for RAW264.7) or TNF-α (for HeLa/U2OS), to all wells except the negative controls. Incubate for the optimal time to induce translocation (typically 30-60 minutes).[19]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Stain with a primary antibody against NF-κB (p65 subunit) followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with a DNA dye like Hoechst 33342.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the NF-κB and nuclear channels.
-
Image Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain.
-
Measure the fluorescence intensity of the NF-κB stain in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. An increase in this ratio indicates translocation.
-
Calculate the % inhibition of translocation caused by this compound relative to the stimulated (LPS/TNF-α only) and unstimulated controls.
-
| Parameter | Description | Expected Outcome |
| Primary Readout | Nuclear/Cytoplasmic Intensity Ratio | This compound dose-dependently reduces the LPS-induced increase in this ratio. |
| Positive Control | LPS or TNF-α | Significant increase in nuclear NF-κB. |
| Negative Control | Vehicle (DMSO) | Low basal nuclear NF-κB. |
| Reference Compound | IKK Inhibitor (e.g., BAY 11-7082) | Dose-dependent inhibition of translocation. |
Table 2: Parameters and expected outcomes for the NF-κB translocation HCS assay.
Apoptosis Induction Screening
Scientific Rationale: Inducing apoptosis (programmed cell death) is a cornerstone of cancer therapy.[20] Key mediators of apoptosis are a family of proteases called caspases.[21][22] Specifically, caspase-3 and caspase-7 are "executioner" caspases whose activity signifies a cell's commitment to apoptosis.[23] this compound has been reported to promote apoptosis in glioblastoma cells by upregulating cleaved caspase-3.[11]
Protocol 4: Homogeneous Caspase-3/7 Glo HTS Assay
Scientific Rationale: This assay utilizes a "mix-and-read" format ideal for HTS. It employs a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[23] When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[23]
Apoptosis Execution Pathway Diagram
Caption: Caspase-3/7 activation assay principle.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Seed cancer cells (e.g., U87 or LN229 glioblastoma lines) in a 384-well, white-walled plate to maximize luminescent signal.[11] After 24 hours, treat with a concentration series of this compound or a positive control inducer (e.g., Staurosporine). Incubate for a period sufficient to induce apoptosis (e.g., 18-24 hours).
-
Reagent Preparation: Prepare the luminescent caspase-glo reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add the caspase-glo reagent to each well in a volume equal to the culture medium volume. The reagent contains a lysis buffer, eliminating the need for a separate cell lysis step.
-
Incubation: Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Correct for background by subtracting the reading from "no-cell" control wells.
-
Express data as Fold Induction = (Luminescence_compound) / (Luminescence_vehicle).
-
Plot Fold Induction against compound concentration and fit to a suitable model to determine the EC50 (the concentration that elicits a half-maximal response).
-
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the high-throughput screening and functional characterization of this compound. By employing a multi-assay strategy targeting AChE inhibition, NF-κB signaling, and caspase activation, researchers can efficiently build a comprehensive pharmacological profile of this promising natural product. These assays are readily adaptable for screening libraries of this compound derivatives or other natural product extracts to identify novel modulators of these critical disease pathways. Subsequent hit validation should involve orthogonal assays and deeper mechanistic studies to confirm the mode of action and advance the most promising candidates in the drug discovery pipeline.
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. attogene.com [attogene.com]
- 5. Anti-inflammatory effect of this compound isolated from<i> Corydalis bungeana </i>Turcz. [jcpu.cpu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] this compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs | Semantic Scholar [semanticscholar.org]
- 9. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylthis compound Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay development and high-throughput screening of caspases in microfluidic format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Corynoline Separation
Welcome to the technical support center for the chromatographic separation of Corynoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. As an isoquinoline alkaloid, this compound presents unique separation challenges due to its basic nature. This document will provide a structured, question-and-answer-based approach to troubleshooting and optimizing your mobile phase conditions, grounded in scientific principles and extensive field experience.
Section 1: Understanding this compound's Physicochemical Properties
Before delving into mobile phase optimization, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior in a chromatographic system and are fundamental to developing a robust separation method.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic separation?
A1: this compound is a benzophenanthridine alkaloid with several structural features that are critical to consider for chromatographic method development[1].
-
Basic Nature: this compound contains a tertiary amine group, making it a basic compound[1]. This is arguably the most critical factor, as it can lead to strong interactions with acidic silanol groups on the surface of silica-based stationary phases, a common cause of peak tailing[2][3].
-
Solubility: this compound is soluble in organic solvents like chloroform, methanol, ethanol, and DMSO, but only slightly soluble in water[4][5]. This influences the choice of sample solvent and the organic component of the mobile phase.
-
Structure and Polarity: It is a relatively complex, polycyclic molecule, which contributes to its retention on reversed-phase columns[1]. Its overall polarity will determine the required strength of the organic solvent in the mobile phase.
-
UV Absorbance: The presence of aromatic rings in its structure gives it strong UV absorbance, making UV detection a suitable choice for quantification[6].
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Formula | C₂₁H₂₁NO₅[7] | Influences molecular weight and potential for interactions. |
| Molecular Weight | 367.4 g/mol [7] | Standard molecular weight for a small molecule. |
| Chemical Class | Isoquinoline Alkaloid[4][8] | Prone to peak tailing on silica-based columns. |
| pKa | Not readily available, but expected to be basic. | pH of the mobile phase will be a critical parameter. |
| Solubility | Soluble in Chloroform, Methanol, Ethanol, DMSO; Slightly soluble in water[4][5]. | The sample should be dissolved in the initial mobile phase or a compatible organic solvent. |
Section 2: Troubleshooting Common Issues in this compound Separation
This section addresses the most frequently encountered problems during the separation of this compound and provides systematic troubleshooting guidance.
Q2: My this compound peak is exhibiting significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is the most common issue when separating basic compounds like this compound on reversed-phase columns (e.g., C18)[2][3]. The primary cause is secondary interactions between the basic nitrogen atom in this compound and acidic residual silanol groups on the silica stationary phase[9][10].
Here is a systematic approach to mitigate peak tailing:
1. Mobile Phase pH Adjustment:
-
The Principle: At a low pH (typically pH 2-4), the acidic silanol groups are protonated and thus neutralized, minimizing their ability to interact with the protonated basic analyte[10][11]. This is often the most effective way to improve peak shape for basic compounds[12].
-
Actionable Protocol:
-
Prepare your aqueous mobile phase with a buffer (e.g., 10-20 mM phosphate or formate) and adjust the pH to around 3.0 using an acid like phosphoric acid or formic acid.
-
Start with a simple gradient (e.g., 10-90% acetonitrile in buffered aqueous phase over 20 minutes) to elute the this compound.
-
Observe the peak shape. If tailing persists, you can try lowering the pH further, but be mindful of the column's pH stability (most silica-based columns are stable between pH 2 and 8).
-
2. Use of Mobile Phase Additives (Competing Bases):
-
The Principle: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with this compound[10][13].
-
Actionable Protocol:
-
Add 0.1% (v/v) of triethylamine (TEA) to your aqueous mobile phase.
-
Adjust the pH of the mobile phase. A study on similar alkaloids showed good separation at pH 5.0 with 0.2% TEA[13].
-
Caution: TEA can sometimes shorten column lifetime and may suppress ionization if you are using mass spectrometry (MS) detection. Formic acid is a more MS-friendly alternative.
-
3. Employ a Modern, High-Purity, End-Capped Column:
-
The Principle: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible free silanol groups[10][14]. Using a base-deactivated column can significantly improve peak shape for basic compounds.
-
Actionable Protocol:
-
If you are using an older column, consider switching to a modern, high-purity, end-capped C18 or a column with a different stationary phase chemistry (e.g., phenyl-hexyl or a polar-embedded phase) that can offer different selectivity[9].
-
4. Reduce Sample Overload:
-
The Principle: Injecting too much sample can saturate the active sites on the column, leading to peak distortion, including tailing[3][11].
-
Actionable Protocol:
-
Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.
-
Caption: Troubleshooting workflow for peak tailing.
Q3: I am not getting enough retention for this compound on my C18 column. What should I do?
A3: Insufficient retention can be due to a mobile phase that is too "strong" (i.e., has too high a percentage of organic solvent).
-
Actionable Protocol:
-
Decrease the organic solvent percentage: If you are running an isocratic method, decrease the percentage of acetonitrile or methanol in your mobile phase. If you are running a gradient, make the initial part of your gradient shallower or start with a lower percentage of organic solvent[9].
-
Switch to a weaker organic solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. If you are using acetonitrile, try switching to methanol.
-
Ensure proper pH: For basic compounds like this compound, a higher pH (e.g., pH > 7) will result in a neutral species, which is generally more retained on a C18 column. However, be cautious as silica-based columns can degrade at high pH. If you need to work at a higher pH, consider using a hybrid or polymer-based column that is stable at higher pH ranges[12].
-
Q4: How do I improve the resolution between this compound and other closely eluting compounds?
A4: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Actionable Protocol:
-
Optimize the mobile phase composition:
-
Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks[9].
-
Organic Solvent: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
pH: Fine-tuning the pH of the mobile phase can change the ionization state of this compound and other ionizable compounds in the sample, which can significantly impact their retention times and selectivity[12][15][16][17].
-
-
Adjust the column temperature: Changing the column temperature can affect the selectivity of the separation. It is advisable to use a column oven to maintain a consistent and optimized temperature[9].
-
Try a different stationary phase: If mobile phase optimization is not sufficient, a column with a different stationary phase (e.g., phenyl-hexyl or PFP) can provide different selectivity and may resolve the co-eluting peaks[9][10].
-
Section 3: Step-by-Step Guide to Mobile Phase Optimization
This section provides a structured workflow for developing an optimized mobile phase for this compound separation from scratch.
Step 1: Initial Column and Mobile Phase Selection
-
Column: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. This will set the pH to approximately 2.7, which is excellent for peak shape of basic compounds.
-
Mobile Phase B (Organic): Acetonitrile.
-
Detection: UV at a wavelength where this compound has significant absorbance (a starting point could be around 280 nm, but a UV scan of a standard is recommended).
Step 2: Generic Gradient Run
Perform a fast "scouting" gradient to determine the approximate elution conditions for this compound.
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% to 90% B over 15 minutes.
-
Injection Volume: 5 µL of a 1 mg/mL solution of this compound standard.
This will give you an idea of the retention time of this compound and the required organic solvent percentage for elution.
Step 3: Optimization of the Gradient
Based on the scouting run, you can now optimize the gradient to improve resolution and reduce run time.
-
If this compound elutes very early: Start the gradient at a lower percentage of B.
-
If this compound elutes very late: Start the gradient at a higher percentage of B.
-
For better resolution around the this compound peak: Make the gradient shallower in the region where this compound elutes.
Step 4: pH Scouting (if necessary)
If peak shape is still not optimal, or if you need to improve selectivity between this compound and other compounds, you can perform a pH scouting experiment.
-
Prepare mobile phases with different pH values (e.g., pH 3, 4, 5, 6, 7). Use appropriate buffers for each pH range (e.g., formate for pH 3-4, acetate for pH 4-5.5, phosphate for pH 6-7.5).
-
Run your optimized gradient at each pH and observe the effect on retention time, peak shape, and resolution.
Caption: Workflow for mobile phase optimization.
Section 4: Frequently Asked Questions (FAQs)
-
Q5: Can I use methanol instead of acetonitrile?
-
A5: Yes, methanol is a suitable alternative. It is a weaker solvent than acetonitrile, so you may need to use a higher percentage of it to achieve the same retention time. Methanol can also offer different selectivity, which might be advantageous for resolving co-eluting peaks.
-
-
Q6: What buffer should I use?
-
A6: The choice of buffer depends on the desired pH. Formate buffers are good for the pH range of 2.5-4.5, acetate buffers for 3.8-5.8, and phosphate buffers for 6.2-8.2. Always choose a buffer with a pKa value close to the desired mobile phase pH for the best buffering capacity.
-
-
Q7: How can I be sure my method is stability-indicating?
-
A7: To develop a stability-indicating method, you must perform forced degradation studies[18][19][20]. This involves subjecting a solution of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products[18][21]. Your chromatographic method must then be able to separate the intact this compound from all the degradation products formed.
-
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. This compound | 18797-79-0 [amp.chemicalbook.com]
- 5. (+)-Corynoline | CAS:18797-79-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. longdom.org [longdom.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Corynoline Solubility in Cell Culture Media
Welcome to the technical support guide for Corynoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in cell culture media. As an alkaloid isolated from Corydalis incisa, this compound presents a significant challenge for in vitro studies due to its hydrophobic nature.[1][2] This guide is designed for researchers, scientists, and drug development professionals to overcome these challenges and ensure reliable, reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: I added this compound directly to my cell culture medium, but it won't dissolve. Why is this happening?
A1: this compound is a hydrophobic molecule, meaning it has very poor solubility in aqueous solutions like cell culture media.[3] Its chemical structure lends itself to strong intermolecular forces that are not easily overcome by water molecules.[4] Direct addition to media will almost always result in the powder failing to dissolve or forming a non-homogenous suspension. A high-concentration stock solution in an appropriate organic solvent must be prepared first.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended starting solvent for preparing stock solutions of hydrophobic compounds like this compound.[5][6] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. For initial experiments, preparing a 10 mM stock solution in 100% DMSO is a standard practice.
Q3: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What went wrong?
A3: This is the most common problem and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium, a phenomenon known as precipitation upon dilution. The DMSO concentration drops dramatically upon dilution, and the aqueous environment of the cell culture medium cannot keep the hydrophobic this compound molecules in solution. The subsequent sections of this guide provide detailed protocols to prevent this.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The cytotoxicity of DMSO is cell-line dependent.[7] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with little to no toxic effects.[8][9] However, some sensitive cell lines may show stress or reduced viability at concentrations as low as 0.1%. It is crucial to perform a solvent tolerance control experiment for your specific cell line to determine the maximum permissible concentration that does not affect cell viability or the experimental endpoint. Studies have shown that concentrations above 1% can significantly inhibit cell proliferation.[10][11]
Q5: Could inconsistent results in my bioassays be related to solubility issues?
A5: Absolutely. Inconsistent results are a classic sign of compound precipitation or degradation.[12] If this compound is not fully solubilized, the actual concentration exposed to the cells will be lower and more variable than intended, leading to poor data reproducibility.[12] Ensuring complete and stable solubilization is a prerequisite for reliable pharmacological data.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common solubility problems.
Issue: Precipitate Formation Upon Dilution into Media
Potential Cause 1: Supersaturation The addition of a concentrated DMSO stock directly into the full volume of media creates a localized supersaturated zone, causing the compound to crash out of solution before it can disperse.
✅ Solution: Stepwise Dilution & Enhanced Mixing
-
Pre-warm the Media: Use cell culture media warmed to 37°C. Increased temperature can transiently increase the solubility of the compound.
-
Vigorous Mixing: Add the this compound stock solution drop-wise into the vortexing or rapidly stirring media. This promotes rapid dispersion and prevents the formation of localized high-concentration pockets.[13]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in media to create a 1 mM intermediate solution (this may still require vigorous vortexing), and then further dilute this intermediate solution to your final working concentration.
Potential Cause 2: Final Concentration Exceeds Aqueous Solubility Limit Even with optimal dilution technique, the desired final concentration of this compound might be fundamentally higher than its maximum solubility in the cell culture medium.
✅ Solution: Determine Maximum Solubility & Re-evaluate Dosing
-
Solubility Test: Before your main experiment, perform a simple visual solubility test. Prepare a series of dilutions (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM) in your cell culture medium. Incubate under standard culture conditions (37°C, 5% CO2) for a few hours and inspect for precipitation, either visually or under a microscope. This will establish the practical working concentration range.
-
Adjust Experimental Design: If your target concentration is insoluble, you may need to adjust your experimental design to use concentrations within the determined soluble range.
Potential Cause 3: Interaction with Media Components Components in the media, such as salts or high concentrations of certain supplements in serum-free formulations, can sometimes reduce the solubility of a compound (salting-out effect).
✅ Solution: Test Different Media Formulations
-
Serum vs. Serum-Free: Test the solubility in both your complete, serum-containing medium and the basal medium without serum. Fetal Bovine Serum (FBS) contains albumin, which can bind to and help solubilize hydrophobic compounds.[14]
-
Basal Media Comparison: If using a specialized serum-free medium, compare the solubility to a standard basal medium like DMEM or RPMI-1640.
Part 3: Detailed Protocols & Advanced Strategies
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution.
Materials:
-
This compound powder (Molecular Weight: 367.40 g/mol )[1][15]
-
Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.674 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 367.4 g/mol = 0.003674 g = 3.674 mg
-
-
Weighing: Carefully weigh out 3.674 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of 100% DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[3] Repeated freeze-thaw cycles should be avoided.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This workflow is designed to minimize precipitation during the critical dilution step.
Caption: Workflow for preparing this compound working solutions.
Advanced Solubilization Strategies
If DMSO alone is insufficient, especially for high-concentration studies, consider these advanced formulation approaches.
1. Co-solvents: Using a mixture of solvents can sometimes improve solubility. However, this requires extensive validation to ensure the co-solvent system is not toxic to the cells.[16]
2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[18][19]
-
How it Works: The this compound molecule sits within the cyclodextrin's hydrophobic core, while the hydrophilic shell of the cyclodextrin interacts with the aqueous medium, effectively "hiding" the hydrophobic drug.[18]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in cell culture applications due to their high solubility and low toxicity.[20]
-
Protocol: Prepare a solution of the cyclodextrin in your basal medium first, then add the this compound-DMSO stock to this solution while vortexing. The molar ratio of cyclodextrin to the compound often needs empirical optimization.
Caption: Mechanism of cyclodextrin-mediated solubilization.
3. Formulation with Bovine Serum Albumin (BSA): Serum albumin is a natural carrier protein and can significantly enhance the solubility of hydrophobic drugs by binding to them.[14][21] If you are working in a low-serum or serum-free medium, adding purified BSA can be an effective strategy.[22]
-
Protocol: Prepare a BSA solution (e.g., 1-2% w/v) in your basal medium. Gently dissolve the BSA without excessive foaming.[23] Then, add the this compound-DMSO stock to the BSA-containing medium. The hydrophobic domains of BSA will bind to this compound, increasing its apparent solubility.
Part 4: Data Summary & Physicochemical Properties
Understanding the properties of this compound is fundamental to troubleshooting its handling.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO₅ | [1][15] |
| Molecular Weight | 367.40 g/mol | [1][15] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Known Solvents | Chloroform (Slightly), Ethyl Acetate (Slightly, Heated), DMSO | [3][24] |
| Storage Stability | Light Sensitive; Store at -20°C or below, protected from light | [3][12] |
| Solvent | Recommended Final Conc. (v/v) | Considerations |
| DMSO | ≤ 0.5% | Cell line dependent; validate toxicity.[7][8] |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines.[7][11] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 18797-79-0 [amp.chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Bovine serum albumin as a nanocarrier for the efficient delivery of ginsenoside compound K: preparation, physicochemical characterizations and in vitr ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25264H [pubs.rsc.org]
- 15. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. 7 Tips for Creating Bovine Serum Albumin (BSA) Solution | Lab Manager [labmanager.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Corynoline Precipitation in Aqueous Solutions
Welcome to the technical support center for Corynoline. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound precipitation in aqueous solutions during experimental workflows. As a benzophenanthridine alkaloid with significant therapeutic potential, understanding its solubility characteristics is paramount for obtaining reliable and reproducible results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound in aqueous environments.
Q1: Why is my this compound precipitating out of my aqueous buffer (e.g., PBS, cell culture medium)?
A1: this compound is a weakly basic, hydrophobic molecule with limited solubility in neutral or alkaline aqueous solutions.[1] Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is often observed when diluting a concentrated stock solution, prepared in an organic solvent, into an aqueous buffer.
Q2: What is the best solvent to dissolve this compound in for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 10 mg/mL in DMSO.[2] Other organic solvents such as methanol and ethanol can also be used.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your experimental setup should be kept to a minimum, as it can have cytotoxic effects. A general guideline is to keep the final DMSO concentration below 0.5% (v/v), though the tolerance can vary significantly between different cell lines. It is crucial to determine the specific tolerance of your cell line to DMSO in a preliminary experiment.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[3][4] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][5]
Q5: Can I prepare a stock solution of this compound in water?
A5: While some benzophenanthridine alkaloids are available as water-soluble salts, this compound itself has very low aqueous solubility.[1][6] Preparing a stock solution directly in water is not recommended as it will likely result in a very low concentration and potential precipitation. Some related alkaloids can be dissolved in distilled water at concentrations around 1 mg/mL, which may be sufficient for certain applications.[7]
Troubleshooting Guide: Diagnosing and Resolving this compound Precipitation
This guide provides a systematic approach to identifying the cause of this compound precipitation and implementing effective solutions.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Step 1: Verify the Integrity of Your Stock Solution
-
Problem: The issue may originate from the stock solution itself.
-
Troubleshooting:
-
Visual Inspection: Examine your DMSO stock solution. Is it clear, or do you see any visible precipitate? If it's not perfectly clear, the stock may have been prepared incorrectly, or the this compound may have precipitated out of the DMSO upon storage.
-
Age of Stock: How old is your stock solution? For optimal results, it is always best to use a freshly prepared stock solution. If the stock is old, the compound may have degraded or precipitated.
-
-
Solution: If you suspect a problem with your stock solution, prepare a fresh one following Protocol 1 .
Step 2: Assess Your Dilution Protocol
-
Problem: The method of dilution into the aqueous buffer can significantly impact solubility.
-
Troubleshooting:
-
Rapid Dilution: Are you adding the aqueous buffer directly to your concentrated DMSO stock, or vice versa? Rapid changes in solvent polarity can shock the compound out of solution.
-
Insufficient Mixing: Is the solution being mixed adequately during dilution?
-
-
Solution:
-
Gradual Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This gradual introduction helps to avoid localized high concentrations of this compound that can lead to precipitation.
-
Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your experimental system.[4]
-
Step 3: Evaluate the Compatibility of Your Aqueous Buffer
-
Problem: The pH and composition of your aqueous buffer play a critical role in the solubility of this compound.
-
Troubleshooting:
-
pH of the Buffer: What is the pH of your buffer? this compound is a weak base and is expected to be more soluble in acidic conditions where it can be protonated. In neutral or alkaline buffers (e.g., PBS pH 7.4), its solubility is significantly lower.
-
-
Solution:
Step 4: Consider Advanced Solubilization Techniques
-
Problem: For particularly challenging applications requiring higher concentrations of this compound in aqueous media, advanced formulation strategies may be necessary.
-
Solution:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[4] See Protocol 2 for a general method.
-
Co-solvents: While DMSO is the primary co-solvent for the stock solution, small amounts of other water-miscible organic solvents like ethanol could be tested in the final aqueous solution, provided they are compatible with your experimental system.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Under a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL, which is approximately 27.2 mM).
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Diagram: this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general guideline for using HP-β-CD to improve the solubility of this compound in aqueous solutions. The optimal ratio of this compound to HP-β-CD may need to be determined empirically.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure (Kneading Method):
-
Prepare a saturated paste of HP-β-CD with a small amount of the desired aqueous buffer.
-
Add the this compound powder to the HP-β-CD paste. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point for optimization.
-
Knead the mixture thoroughly with a spatula until a homogeneous paste is formed.
-
Dry the resulting solid complex under vacuum.
-
The dried powder can then be dissolved in the desired aqueous buffer to the final target concentration. The solubility should be significantly improved compared to this compound alone.
-
Data Summary Table
| Property | Value / Information | Source |
| Molecular Weight | 367.4 g/mol | PubChem[8] |
| Appearance | White crystalline powder | ChemicalBook[1] |
| Solubility in DMSO | 10 mg/mL (~27.2 mM) | Selleck Chemicals[2] |
| Solubility in Water | Sparingly soluble | Multiple Sources[1] |
| Recommended Storage | Powder: -20°C for up to 3 years. DMSO Stock: -20°C for 1 month, -80°C for 6 months. | MedChemExpress[3] |
References
- 1. This compound | 18797-79-0 [chemicalbook.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The pharmacokinetics of chelerythrine solution and chelerythrine liposomes after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing Corynoline degradation during extraction and storage
Welcome to the technical support center for Corynoline, a benzophenanthridine alkaloid of significant interest for its anti-inflammatory and acetylcholinesterase inhibitory activities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on preventing the degradation of this compound during experimental workflows. Ensuring the stability of this compound is paramount for obtaining accurate, reproducible data and for developing viable therapeutic agents.
This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the complexities of working with this sensitive molecule.
Understanding this compound's Chemical Instability
Before troubleshooting specific issues, it's crucial to understand the chemical liabilities of the this compound structure. As an isoquinoline alkaloid, its stability is significantly influenced by environmental factors such as pH, temperature, light, and oxygen.[4][5] The primary degradation pathways include:
-
Oxidation: The tertiary amine and other electron-rich moieties in the this compound structure are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This process can be accelerated by exposure to atmospheric oxygen, heat, and light.
-
Hydrolysis: Under acidic or basic conditions, certain functional groups within the molecule can undergo hydrolysis, altering its structure and biological activity. Alkaloids are generally more stable at slightly acidic to neutral pH.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradative reactions. Storing samples in amber vials is a critical first step to mitigate this.[6]
References
- 1. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in Corynoline LC-MS/MS Analysis
Welcome to the Technical Support Center for Corynoline LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the quantitative analysis of this compound, a bioactive alkaloid found in Corydalis species.[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.
Matrix effects, the alteration of ionization efficiency due to co-eluting compounds, are a significant challenge in LC-MS/MS, potentially compromising the accuracy, precision, and sensitivity of your results.[4][5][6] This guide offers a structured approach to identifying, understanding, and mitigating these effects in your this compound analyses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing in-depth explanations and actionable solutions.
Q1: My this compound signal is significantly lower in plasma samples compared to the neat standard solution, even after protein precipitation. What's causing this and how can I fix it?
A1: This phenomenon is a classic sign of ion suppression, a major type of matrix effect.[5][7][8]
Causality: When you analyze this compound in a complex biological matrix like plasma, other endogenous molecules can co-elute from the LC column and enter the mass spectrometer's ion source at the same time as your analyte.[6] These co-eluting species, particularly phospholipids in plasma, compete with this compound for ionization, leading to a reduction in the number of this compound ions produced and, consequently, a lower signal.[9][10] Protein precipitation, while effective at removing proteins, is often insufficient for eliminating phospholipids and other small-molecule interferences.[11][12]
Troubleshooting Workflow:
References
- 1. Alkaloid profiling of the new species Corydalis huangshanensis and other 13 medicinal plants in genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Corynoline Dosage for In Vivo Animal Studies
Introduction
Welcome to the technical support guide for Corynoline, an isoquinoline alkaloid of significant interest for its diverse pharmacological activities, including anti-inflammatory, antinociceptive, and anticancer effects.[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during in vivo animal studies. Our goal is to help you establish a rational, effective, and reproducible dosing strategy for your preclinical research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when designing experiments with this compound.
Q1: How do I select a starting dose for this compound in my animal model?
Answer: Selecting an appropriate starting dose is a critical first step that balances therapeutic potential with animal welfare. Since there is no single established dose for all models, a systematic approach is required.
-
Causality Behind the Approach: The primary goal is to identify a dose that is pharmacologically active but well-tolerated. Starting too high can lead to confounding toxicity, while starting too low may result in false-negative efficacy results. A dose-range finding (DRF) study is the most scientifically sound method to determine this window.[2][3]
-
Recommended Action Plan:
-
Literature Review: Thoroughly review existing literature for in vivo studies using this compound or structurally related alkaloids in similar disease models. While specific doses for this compound are not consistently reported across all studies, related compounds can provide a starting magnitude (e.g., mg/kg range).
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In Vitro to In Vivo Extrapolation: Use your in vitro data (e.g., IC50 or EC50 values) as a preliminary guide. While direct conversion is not feasible, it can help establish a concentration range to target in vivo.
-
Conduct a Dose-Range Finding (DRF) Study: This is the most crucial step. A well-designed DRF study will establish both the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[2] A typical DRF study involves small groups of animals treated with escalating doses of this compound. For guidance on study design, see the protocol in Section 3 .
-
Q2: this compound is poorly soluble. What is the best way to formulate it for in vivo administration?
Answer: The poor aqueous solubility of many natural alkaloids, including likely this compound, is a primary hurdle for achieving consistent bioavailability.[4] An improper formulation can lead to precipitation at the injection site, variable absorption, and inaccurate results.
-
Causality Behind Formulation Choice: The formulation must keep the compound solubilized or uniformly suspended from preparation through administration and absorption in the animal. The choice of excipients is critical and must be non-toxic at the administered volume. Strategies generally focus on increasing the dissolution rate and/or solubility.[5][6]
-
Recommended Formulation Strategies:
| Formulation Strategy | Description | Key Considerations & Rationale |
| Aqueous Suspension | Micronized this compound is suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose - CMC) and a wetting agent (e.g., 0.1% Tween® 80). | Rationale: Simple to prepare and avoids harsh organic solvents. The suspending agent prevents settling, ensuring dose uniformity. Best For: Oral (p.o.) gavage administration. |
| Co-Solvent System | This compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and then diluted in an aqueous vehicle (e.g., saline, PBS). | Rationale: Effective for solubilizing highly lipophilic compounds. Critical: The final concentration of the organic solvent must be kept low (e.g., <10% DMSO) to avoid toxicity.[5] |
| Cyclodextrin Complexation | This compound is complexed with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin - HPβCD) to form a water-soluble inclusion complex. | Rationale: Cyclodextrins have a hydrophobic core that encapsulates the drug and a hydrophilic exterior, significantly increasing aqueous solubility.[7] Best For: Intravenous (i.v.) or intraperitoneal (i.p.) injections where clarity is required. |
Self-Validation Check: Before administering to animals, visually inspect your final formulation for any precipitation or phase separation. For suspensions, ensure it can be easily and uniformly resuspended with gentle agitation.
Q3: Which route of administration (p.o., i.p., i.v.) is recommended for this compound?
Answer: The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.
-
Causality Behind Route Selection: The goal is to achieve sufficient systemic exposure to elicit a pharmacological effect. Pharmacokinetic data on this compound in rats indicate it has low oral bioavailability and a high elimination rate .[8] This suggests that a significant portion of an oral dose may not reach systemic circulation.
-
Recommendations:
-
For Initial Efficacy & DRF Studies (Parenteral - i.p. or i.v.): To bypass the complexities of oral absorption and ensure consistent systemic exposure, intraperitoneal (i.p.) injection is highly recommended for initial studies.[9] This route provides more reliable and reproducible plasma concentrations, which is essential when first establishing a dose-response relationship.
-
For Later-Stage or Clinically Relevant Models (Oral - p.o.): If the intended clinical application is an oral therapy, subsequent studies must use oral gavage (p.o.). However, be prepared to use higher doses to compensate for the low bioavailability. Formulation optimization will be critical for success with this route.[9]
-
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: I'm observing significant toxicity (e.g., weight loss, lethargy, mortality) even at doses I expected to be safe.
-
Potential Cause 1: Formulation Toxicity. The excipients used to dissolve or suspend this compound may be causing toxicity, especially with parenteral routes. High concentrations of DMSO or ethanol can cause local irritation, peritonitis (with i.p. injection), or systemic toxicity.
-
Troubleshooting Steps:
-
Administer a Vehicle-Only Control Group: Always include a control group that receives the formulation vehicle without this compound. This is the only way to definitively rule out vehicle toxicity.
-
Reduce Co-Solvent Concentration: If using a co-solvent system, decrease the percentage of the organic solvent in the final injection volume to the lowest possible level (ideally <10% DMSO).
-
Switch Formulation Strategy: Consider switching to a less toxic formulation, such as a cyclodextrin-based solution or an aqueous suspension.[7]
-
-
-
Potential Cause 2: Compound-Specific Toxicity. Studies have noted that this compound administration in mice can lead to adverse effects like abnormal behavior and hypothermia, with some fatalities reported.[8]
-
Troubleshooting Steps:
-
Refine the MTD: Your initial DRF study may have underestimated the toxicity. Conduct a more granular DRF study with narrower dose intervals around the dose that produced toxicity.
-
Intensify Monitoring: Increase the frequency of clinical observations (e.g., from once daily to twice or three times daily) immediately following administration to catch early signs of distress.
-
Evaluate Pharmacokinetics: Measure plasma concentrations of this compound. Rapid absorption and a high Cmax (peak concentration) could be driving the toxicity. A different formulation or administration route might be needed to slow absorption and lower the Cmax.
-
-
Problem: I'm not observing any therapeutic effect, even at high doses.
-
Potential Cause 1: Insufficient Drug Exposure. Due to its low oral bioavailability and rapid elimination, this compound may not be reaching or staying at the target site at a high enough concentration for a long enough time.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, measure a downstream biomarker of this compound's activity in your target tissue (e.g., phosphorylation of p38 MAPK or expression of Nrf2-regulated genes like HO-1) to confirm the drug is engaging its target.[10][11]
-
Switch to Parenteral Dosing: If using oral administration, switch to i.p. injection to ensure the compound is being absorbed systemically.
-
Increase Dosing Frequency: this compound's high elimination rate suggests a short half-life. Consider a twice-daily (BID) dosing regimen instead of once-daily (QD) to maintain more consistent plasma levels.
-
Optimize Formulation: Use a formulation strategy known to enhance solubility and absorption, such as a lipid-based system or a solid dispersion.[4]
-
-
-
Potential Cause 2: Inappropriate Animal Model. The chosen animal model may not be responsive to this compound's mechanism of action, or the disease progression may be too aggressive for the compound to show an effect.
-
Troubleshooting Steps:
-
Re-evaluate the Mechanism: Ensure that the signaling pathways modulated by this compound (e.g., Nrf2, MAPK, NF-κB) are relevant drivers of the pathology in your model.[12]
-
Review Model Timelines: Consider administering this compound prophylactically (before disease induction) or at an earlier stage of disease progression to see if it has a preventative rather than a therapeutic effect.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your in vivo studies.
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/mL Suspension)
Objective: To prepare a uniform and stable suspension of this compound in 0.5% carboxymethylcellulose (CMC).
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC), low viscosity
-
Tween® 80
-
Sterile water for injection
-
Mortar and pestle (glass)
-
Stir plate and magnetic stir bar
-
Sterile tubes
Methodology:
-
Prepare Vehicle: Add 50 mg of CMC to approximately 9.9 mL of sterile water in a beaker with a stir bar. Heat gently (to ~40-50°C) and stir until the CMC is fully dissolved. Allow to cool to room temperature. This makes a 0.5% (w/v) CMC solution.
-
Create Paste: Weigh 100 mg of this compound powder. In a glass mortar, add 100 µL of 10% Tween® 80 solution (a wetting agent) to the powder. Triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Suspend the Compound: Slowly add the 0.5% CMC vehicle to the mortar in small aliquots while continuously triturating to incorporate the paste into the liquid.
-
Finalize Volume: Transfer the suspension back to the beaker and continue adding the 0.5% CMC vehicle until a final volume of 10 mL is reached.
-
Homogenize: Stir the final suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Storage & Use: Store at 4°C for up to one week. Before each use, vortex or stir thoroughly to ensure the suspension is uniform.
Protocol 2: Dose-Range Finding (DRF) Study Design
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in your chosen mouse strain.
Methodology:
-
Animal Model: Use healthy, naive mice of the same strain, sex, and approximate age as your planned efficacy study (e.g., male C57BL/6, 8-10 weeks old).
-
Acclimation: Allow animals to acclimate to the facility for at least 5-7 days before the start of the study.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). A sample study design is shown below.
-
Dosing: Administer a single dose of this compound or vehicle via your chosen route (e.g., i.p. injection or p.o. gavage).
-
Monitoring:
-
Clinical Observations: Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days. Record any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a humane endpoint.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or substantial body weight loss (>15%).[13] This dose will serve as the high dose for your subsequent efficacy studies.
Sample DRF Study Design Table:
| Group | Treatment | Dose (mg/kg) | Dose Volume (mL/kg) | N |
| 1 | Vehicle (e.g., 0.5% CMC) | 0 | 10 | 5 |
| 2 | This compound | 10 | 10 | 5 |
| 3 | This compound | 30 | 10 | 5 |
| 4 | This compound | 100 | 10 | 5 |
| 5 | This compound | 300 | 10 | 5 |
Section 4: Understanding the Mechanism of Action
A foundational understanding of this compound's mechanism is essential for designing studies with relevant pharmacodynamic endpoints. This compound's anti-inflammatory effects are primarily mediated through the modulation of the Nrf2 and MAPK signaling pathways.[10][14][15]
Diagram 1: this compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by activating the Nrf2 antioxidant pathway and suppressing pro-inflammatory MAPK signaling.
Diagram 2: Experimental Workflow for Dose Optimization
Caption: A systematic workflow for moving from initial data to a fully optimized in vivo dose of this compound.
Section 5: References
-
Yang, C., et al. (2016). This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. Molecules. Available at: --INVALID-LINK--
-
Yang, C., et al. (2016). (PDF) this compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. ResearchGate. Available at: --INVALID-LINK--
-
Yang, C., et al. (2016). This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. PubMed Central. Available at: --INVALID-LINK--
-
Li, Y., et al. (2022). This compound Alleviates Osteoarthritis Development via the Nrf2/NF-κB Pathway. BioMed Research International. Available at: --INVALID-LINK--
-
Wang, Y., et al. (2023). This compound alleviates renal ischemia-reperfusion injury by enhancing Nrf2/HO-1 pathway. Scientific Reports. Available at: --INVALID-LINK--
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. Available at: --INVALID-LINK--
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: --INVALID-LINK--
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: --INVALID-LINK--
-
Ilesanmi, M. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: --INVALID-LINK--
-
Lopedota, A., et al. (2018). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: --INVALID-LINK--
-
He, S., et al. (2017). Encapsulation of isoquinoline alkaloids. Google Patents. Available at: --INVALID-LINK--
-
ECETOC. (2011). ECETOC Guidance on Dose Selection. ECETOC. Available at: --INVALID-LINK--
-
Mao, J., et al. (2015). In Vitro and In Vivo Characterization of Reactive Intermediates of this compound. ResearchGate. Available at: --INVALID-LINK--
-
WuXi AppTec. (n.d.). Dose Ranging & MTD Studies. WuXi AppTec. Available at: --INVALID-LINK--
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River Laboratories. Available at: --INVALID-LINK--
-
Altasciences. (2024). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: --INVALID-LINK--
-
Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: --INVALID-LINK--
-
Laskar, A., et al. (2014). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. RSC Advances. Available at: --INVALID-LINK--
-
Blaskó, G., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: --INVALID-LINK--
-
Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: --INVALID-LINK--
-
Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Using Inhibitors In Vivo. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Castranova, V., et al. (1995). Bisbenzylisoquinoline alkaloids: animal studies. CDC Stacks. Available at: --INVALID-LINK--
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Using Inhibitors In Vivo [sigmaaldrich.com]
- 10. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates renal ischemia-reperfusion injury by enhancing Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nc3rs.org.uk [nc3rs.org.uk]
- 14. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Corynoline-Induced Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corynoline. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of this compound-induced cytotoxicity in non-cancerous cell lines. Our goal is to help you refine your experimental design to maximize the therapeutic window of this promising compound while minimizing off-target effects.
Introduction: The Duality of this compound's Bioactivity
This compound, a bioactive alkaloid, has garnered significant interest for its potent anti-cancer properties. It primarily induces apoptosis in cancer cells through modulation of the STAT3/Bcl-2 signaling pathway, leading to the upregulation of pro-apoptotic proteins such as Bax and Bak, and the activation of caspase-9 and caspase-3. However, this cytotoxic activity is not always confined to malignant cells, posing a challenge in pre-clinical research. Understanding and controlling this off-target cytotoxicity is paramount for the successful development of this compound-based therapeutics. This guide is structured to provide both a mechanistic understanding of this compound's effects and practical, actionable protocols to mitigate its toxicity in your non-cancerous cell models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line control when treated with this compound. Is this expected?
A1: Yes, it is not entirely unexpected. While this compound often exhibits a higher potency against cancer cells, it can induce cytotoxicity in non-cancerous cells, albeit typically at higher concentrations. One study reported the IC50 of this compound in normal skin melanocytes to be 126.61 µM after 24 hours, which was significantly higher than the IC50 values observed in melanoma cell lines (ranging from 5.56 µM to 12.87 µM). The degree of cytotoxicity you observe will depend on the specific cell line, its metabolic rate, and the experimental conditions. It is crucial to establish a precise IC50 value for your specific non-cancerous cell line to define a therapeutic window.
Q2: What are the primary mechanisms driving this compound's cytotoxicity in non-cancerous cells?
A2: The mechanisms are likely multifaceted and overlap with those observed in cancer cells, primarily revolving around the induction of apoptosis. Key pathways include:
-
Induction of Oxidative Stress: this compound has been shown to suppress melanoma cell growth by inducing oxidative stress. This increase in reactive oxygen species (ROS) can damage cellular components and trigger apoptosis.
-
Modulation of the Nrf2/HO-1 Pathway: this compound can also activate the Nrf2/HO-1 pathway, which is a cellular defense mechanism against oxidative stress. While this may seem counterintuitive, it suggests that the cell is actively trying to combat the this compound-induced oxidative insult. In some contexts, this pathway may be insufficient to fully protect the cell.
-
Apoptosis via the Intrinsic Pathway: Similar to its effect on cancer cells, this compound can modulate the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in programmed cell death.
Q3: Can we use antioxidants to protect our non-cancerous cells from this compound?
A3: This is a promising and highly recommended strategy. Given the evidence of this compound-induced oxidative stress, co-treatment with an antioxidant can be an effective way to selectively protect non-cancerous cells. N-acetylcysteine (NAC) is an excellent candidate due to its well-documented cytoprotective effects. NAC acts as a precursor to glutathione (GSH), a major cellular antioxidant, and can also directly scavenge ROS.
Q4: Will adding an antioxidant like NAC interfere with this compound's anti-cancer activity in our experimental models?
A4: This is a critical consideration. While there is a theoretical concern that antioxidants could protect cancer cells as well, several studies have shown that antioxidant supplementation during chemotherapy can reduce toxicities without diminishing, and in some cases even enhancing, the anti-tumor effects. The rationale is that cancer cells often have a compromised antioxidant defense system, making them more susceptible to oxidative damage, even in the presence of supplemental antioxidants. However, it is essential to validate this in your specific cancer cell line by comparing the IC50 of this compound with and without the antioxidant.
Q5: Are there other cytoprotective agents we could consider besides NAC?
A5: Yes, activating the endogenous antioxidant response is another viable strategy. Since this compound is known to interact with the Nrf2 pathway, you could explore the use of other Nrf2 activators. Sulforaphane is a well-characterized Nrf2 activator that has been shown to upregulate various cytoprotective genes. As with any intervention, it is crucial to perform dose-response experiments to find a concentration that provides protection to non-cancerous cells without compromising the anti-cancer efficacy of this compound.
Troubleshooting Guides
Issue 1: High and Variable Cytotoxicity in Non-Cancerous Control Cells
| Possible Cause | Troubleshooting Strategy |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a solvent-only control to confirm. |
| Inconsistent Cell Seeding | Standardize your cell seeding density. Variations in cell number can significantly impact the apparent cytotoxicity of a compound. |
| Edge Effects on Plates | Avoid using the outer wells of your microplates for critical measurements, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Serum Concentration | The presence and concentration of serum can influence drug activity. Consider reducing the serum concentration or performing a serum starvation step to synchronize cells and potentially increase their sensitivity to the protective agent. |
Issue 2: Cytoprotective Agent is Not Reducing this compound's Toxicity
| Possible Cause | Troubleshooting Strategy |
| Insufficient Concentration of Protective Agent | Perform a dose-response matrix experiment. Test a range of concentrations of both this compound and the protective agent (e.g., NAC) to find the optimal protective concentration. |
| Inadequate Pre-treatment Time | The protective agent may need to be present before this compound to exert its effect. Experiment with different pre-incubation times (e.g., 1, 4, or 24 hours) with the protective agent before adding this compound. |
| Incorrect Mechanism of Protection | If an antioxidant like NAC is ineffective, it's possible that oxidative stress is not the primary driver of cytotoxicity in your specific cell line. Consider exploring other protective strategies, such as the use of a pan-caspase inhibitor like Z-VAD-FMK, to determine if apoptosis is the key mechanism. |
| Protective Agent is also Toxic | At high concentrations, some protective agents can be toxic themselves. Run a dose-response curve for the protective agent alone to determine its non-toxic concentration range. |
Experimental Protocols & Workflows
Protocol 1: Determining the IC50 of this compound in Non-Cancerous and Cancer Cell Lines
This protocol uses the MTT assay to assess cell viability.
-
Cell Seeding: Seed your non-cancerous and cancer cell lines in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration).
-
Incubation: Incubate the plates for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Validating the Cytoprotective Effect of N-Acetylcysteine (NAC)
-
Cell Seeding: Seed your non-cancerous cell line in a 96-well plate as described in Protocol 1.
-
Pre-treatment with NAC: After 24 hours, remove the medium and add fresh medium containing a range of NAC concentrations (e.g., 1, 5, 10 mM). Include a no-NAC control. Incubate for 1-4 hours.
-
Co-treatment with this compound: Prepare this compound at a concentration close to its IC50 value (determined in Protocol 1) in medium also containing the respective NAC concentrations. Add this to the cells.
-
Incubation: Incubate for the same duration as your initial IC50 experiment (e.g., 24 or 48 hours).
-
Assess Viability: Use the MTT assay (as in Protocol 1) or another viability assay (e.g., LDH release) to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC. A significant increase in viability indicates a cytoprotective effect.
Workflow for Assessing Off-Target Cytotoxicity in a Co-culture Model
A co-culture system can provide a more physiologically relevant model to assess the selective cytotoxicity of this compound.
Caption: Workflow for a transwell co-culture experiment to assess differential cytotoxicity.
Visualizing the Mechanisms and Protective Strategies
This compound's Cytotoxic Signaling Pathway
The following diagram illustrates the key molecular events initiated by this compound that lead to apoptosis.
Caption: this compound induces apoptosis via oxidative stress and inhibition of the STAT3/Bcl-2 pathway.
Mechanism of Cytoprotection by N-Acetylcysteine (NAC)
This diagram shows how NAC can intervene in the cytotoxic pathway initiated by this compound.
Caption: NAC protects cells by boosting glutathione levels and directly scavenging ROS.
Technical Support Center: Column Selection for Optimal Corynoline Chromatography
Prepared by the Senior Application Science Team
Welcome to our dedicated technical support guide for the chromatographic analysis and purification of Corynoline. As a benzophenanthridine alkaloid with significant therapeutic potential, achieving robust and efficient separation of this compound is paramount for accurate quantification and successful drug development.[1] This guide provides in-depth, field-proven insights into selecting the optimal chromatography column, troubleshooting common issues, and understanding the science behind the separation.
Part 1: Understanding this compound's Physicochemical Profile
Effective chromatography begins with a deep understanding of the analyte. This compound (C₂₁H₂₁NO₅, M.W. 367.4 g/mol ) is a complex isoquinoline alkaloid.[1][2] Its structure features a rigid, multi-ring system, a tertiary amine group, and several oxygen-containing functional groups (a secondary alcohol and two methylenedioxy bridges).[1]
These features dictate its chromatographic behavior:
-
Basicity: The tertiary amine makes this compound a basic compound. This is the most critical factor influencing peak shape, as it can lead to strong, undesirable interactions with the stationary phase.[3][4]
-
Polarity: With a topological polar surface area of 60.4 Ų, this compound is a moderately polar molecule.[1] This polarity allows for flexibility in choosing between different chromatographic modes.
-
Solubility: Alkaloids like this compound are typically extracted and analyzed using organic solvents like methanol, ethanol, and acetonitrile, often with aqueous components.[3][5]
Part 2: Frequently Asked Questions (FAQs) on Column Selection
This section addresses the most common initial questions researchers face when developing a method for this compound.
Q1: What is the best type of column to start with for this compound analysis? A1: For most analytical applications, a high-purity, end-capped Reversed-Phase (RP) C18 column is the recommended starting point.[6] Reversed-phase chromatography is robust, reproducible, and compatible with a wide range of aqueous-organic mobile phases suitable for this compound.[7] A C18 phase provides sufficient hydrophobic retention for the multi-ring structure of this compound.
Q2: I've heard alkaloids can be problematic on HPLC. Why is that, and what does "end-capped" mean? A2: The problem arises from the basic nature of alkaloids and the silica backbone of most columns.[8] Standard silica has surface silanol groups (Si-OH) which are acidic. At typical mobile phase pH values (3-7), these silanols can become deprotonated (Si-O⁻) and interact electrostatically with the protonated basic center of this compound. This secondary interaction mechanism causes significant peak tailing.[9][10]
End-capping is a chemical process that treats the silica surface after the primary stationary phase (like C18) is bonded. It uses a small silylating agent to "cap" or block most of the remaining free silanol groups, dramatically reducing these unwanted interactions and leading to much more symmetrical peaks for basic compounds.[8]
Q3: When should I consider using HILIC instead of Reversed-Phase? A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative when you encounter insufficient retention of this compound on reversed-phase columns, even with highly aqueous mobile phases.[11] This might occur if you are trying to separate this compound from highly non-polar contaminants that are strongly retained on a C18 column. HILIC uses a polar stationary phase and a high-organic mobile phase, providing strong retention for polar compounds like this compound.[12]
Q4: Is Normal-Phase or Ion-Exchange chromatography ever used for this compound? A4: Normal-Phase (NP) chromatography , which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane), is less common for analytical work today due to solvent cost and poorer reproducibility.[13][14] However, it can be valuable for preparative purification or for separating isomers that are difficult to resolve in reversed-phase.[3]
Ion-Exchange (IEX) chromatography , specifically strong cation-exchange (SCX), is a powerful technique for purification.[15][16] It separates molecules based on their charge. Since this compound is basic and will be positively charged at acidic pH, it will bind strongly to an SCX column, allowing neutral and acidic impurities to be washed away.
Part 3: Troubleshooting Guide for this compound Chromatography
Even with the right starting point, challenges can arise. This guide helps you diagnose and solve them.
Problem 1: My this compound peak shows significant tailing on a C18 column.
-
Question: Why is my peak asymmetrical and how can I achieve a sharp, symmetrical peak?
-
Answer & Solution: This is the most common issue and is almost certainly caused by secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica stationary phase.[8][17]
Causality: The protonated amine on this compound interacts with ionized silanols, creating a secondary, high-energy retention mechanism. A fraction of the analyte molecules are delayed, resulting in a "tail."
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH down to ~2.5-3.0. At this low pH, the vast majority of silanol groups are protonated (Si-OH) and are no longer negatively charged, thus minimizing the unwanted electrostatic interaction.[4]
-
Use a Base-Deactivated Column: Switch to a modern, high-purity silica column that is thoroughly end-capped or features a polar-embedded group. These columns are specifically designed to shield basic analytes from surface silanols.
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[18] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from this compound. Caution: TEA can shorten column lifetime and is not ideal for LC-MS.
-
Reduce Sample Load: Injecting too much sample can overload the active sites, leading to peak distortion. Try diluting your sample by a factor of 10 to see if the peak shape improves.[19]
-
Problem 2: I am struggling to resolve this compound from a structurally similar impurity.
-
Question: My peaks are overlapping. How can I improve the resolution?
-
Answer & Solution: Poor resolution means you need to manipulate the selectivity (the thermodynamic difference in partitioning) of your system.
Causality: If two molecules have very similar hydrophobicity, they will co-elute on a standard C18 column. To separate them, you need a stationary phase that can exploit other differences in their structure.
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions than the aprotic acetonitrile, which can alter selectivity.
-
Optimize the Gradient: A shallower gradient will give the analytes more time to interact with the stationary phase, which can often improve the separation of closely eluting peaks.
-
Switch to a Phenyl-Hexyl Column: this compound has an extensive aromatic ring system. A Phenyl-Hexyl stationary phase offers an alternative selectivity mechanism based on π-π interactions between the phenyl rings on the column and the analyte's aromatic system. This can provide excellent resolution for aromatic compounds that are difficult to separate on a C18.
-
Adjust Mobile Phase pH: A slight change in pH can alter the ionization state of your analyte or impurity, potentially changing their relative retention and improving separation.
-
Problem 3: this compound elutes too quickly from my reversed-phase column (poor retention).
-
Question: How can I increase the retention time of my analyte?
-
Answer & Solution: Poor retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.
Causality: In reversed-phase, retention is primarily driven by hydrophobic interactions. If this compound is not retained, the mobile phase is too "strong" (too much organic solvent) or the stationary phase is not hydrophobic enough.
Troubleshooting Steps:
-
Decrease the Organic Solvent Percentage: This is the simplest solution. Lowering the amount of acetonitrile or methanol in your mobile phase will make it more polar, forcing the moderately non-polar this compound to interact more with the C18 stationary phase, thus increasing retention.[7]
-
Use a 100% Aqueous Mobile Phase Compatible Column: If you need to use a very weak mobile phase (e.g., >95% water), ensure your C18 column is designed for this. Traditional C18 phases can undergo "dewetting" or "phase collapse" in highly aqueous conditions, leading to a sudden loss of retention.[20] Look for columns with polar-embedded or other aqueous-stable technologies.
-
Switch to a HILIC Column: If retention is still poor, this compound may be too polar for your application. A HILIC column is the ideal solution, as it is specifically designed to retain polar compounds.[12][21]
-
Part 4: Data Presentation and Protocols
Table 1: Comparison of Recommended Column Chemistries for this compound
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Ideal For | Advantages | Potential Issues |
| Reversed-Phase | C18, Base-Deactivated | Hydrophobic | Routine analysis, QC, stability studies | Robust, reproducible, versatile, good starting point.[6] | Peak tailing with basic compounds if not properly end-capped.[4] |
| Reversed-Phase | Phenyl-Hexyl | Hydrophobic & π-π Interactions | Resolving structurally similar aromatic alkaloids | Alternative selectivity to C18, can separate compounds that co-elute on C18. | May have lower hydrophobic retention than C18 for some compounds. |
| HILIC | Amide, Diol, Zwitterionic | Hydrophilic Partitioning | Analysis of polar compounds, when RP retention is low | Strong retention for polar analytes, orthogonal to RP, MS-friendly mobile phases.[22][11] | Requires careful equilibration, sensitive to water content in sample. |
| Ion-Exchange | Strong Cation Exchange (SCX) | Electrostatic (Ionic) | Preparative purification, sample clean-up | High selectivity based on charge, high loading capacity.[15][23] | Requires salt gradients for elution, not directly compatible with MS. |
Experimental Protocol: RP-HPLC Method Development for this compound
This protocol provides a robust starting point for developing an analytical method for this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) to a final concentration of approximately 0.1 - 1.0 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Deionized water with 0.1% Formic Acid (v/v). The acid is crucial for controlling the ionization of silanols and ensuring good peak shape.[4]
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
3. Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 2.1 or 4.6 mm ID, 100-150 mm length, <5 µm particle size.
-
Flow Rate: 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID.
-
Column Temperature: 30 °C. Maintaining a constant temperature improves reproducibility.
-
Injection Volume: 5 - 10 µL.
-
Detection: UV-Vis detector at 280 nm (based on published chromatograms for related compounds).[5]
-
Gradient Program (Starting Point):
Time (min) % Mobile Phase B (Acetonitrile) 0.0 10 15.0 70 17.0 95 20.0 95 20.1 10 | 25.0 | 10 |
4. System Equilibration:
-
Before the first injection, equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15-20 column volumes until a stable baseline is achieved.
Part 5: Visualization of the Column Selection Workflow
This diagram outlines the logical process for selecting the optimal column for your this compound experiment.
Caption: Logical workflow for selecting and optimizing a chromatography column for this compound analysis.
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. biotage.com [biotage.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. acdlabs.com [acdlabs.com]
- 20. agilent.com [agilent.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ion Exchange Chromatography | Sartorius [sartorius.com]
Preventing Corynoline adsorption to labware
Technical Service Center
Guide: Strategies to Mitigate Corynoline Adsorption to Laboratory Surfaces
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and preventative protocols for researchers, scientists, and drug development professionals experiencing challenges with this compound loss due to non-specific binding to labware. As Senior Application Scientists, we have designed this resource to explain the root causes of adsorption and to provide field-proven, validated solutions.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during this compound handling and analysis.
Q1: My this compound recovery is unexpectedly low and inconsistent, especially at low concentrations. What is the likely cause?
A: This is a classic symptom of analyte adsorption to labware surfaces. This compound, as a benzophenanthridine alkaloid, possesses chemical properties that make it prone to non-specific binding, particularly to glass.[1][2] This issue is magnified at lower concentrations (e.g., ng/mL or µg/mL) where the ratio of surface area to analyte mass is high. A significant fraction of your compound can be lost from the solution, leading to inaccurate quantification and poor reproducibility.[3]
Q2: Is this compound loss more significant in glass or plastic containers?
A: Adsorption is generally more pronounced on glass surfaces.[3][4] Standard borosilicate glass has a surface rich in silanol (Si-OH) groups.[5] These groups can be deprotonated (SiO⁻), creating anionic sites that strongly interact with the positively charged (protonated) form of this compound, which is an alkaloid.[6] While some plastics, like polypropylene, are generally less adsorptive than untreated glass, specialized surface-treated plastics are the superior choice for minimizing binding.[3]
Q3: How does the pH of my solvent or buffer affect this compound adsorption?
A: pH is a critical factor.[7] this compound is an alkaloid, meaning it contains a basic nitrogen atom.[6] In acidic to neutral solutions (pH below its pKa), the nitrogen will be protonated, giving the molecule a positive charge. This cationic form will strongly bind to the negatively charged silanol groups on glass surfaces through electrostatic interactions.[8][9][10] At a higher pH (alkaline conditions), this compound will be in its neutral, free-base form, which reduces ionic adsorption to glass but may increase hydrophobic interactions with plastic surfaces.
Q4: I am preparing standards for an LC-MS assay. What are the best practices to ensure their concentration is accurate?
A: For preparing and storing stock solutions and standards, especially at low concentrations, avoid standard glass volumetric flasks and vials. We recommend using either silanized (deactivated) glassware or specialized low-bind polypropylene or other polymer labware.[3][11] When possible, preparing standards in a solvent that matches your initial mobile phase can also help mitigate losses by ensuring the analyte remains fully solubilized and stable.
Part 2: The Science of Adsorption: Understanding the this compound-Surface Interaction
To effectively prevent adsorption, it is crucial to understand the underlying chemical mechanisms. The primary drivers for this compound's non-specific binding are ionic and hydrophobic interactions between the analyte and the labware surface.
This compound's Chemical Profile: this compound is a complex isoquinoline alkaloid.[2][12] Its structure includes a tertiary amine group, which is basic, and a largely rigid, polycyclic aromatic structure. This duality means it can participate in both polar (ionic) and non-polar (hydrophobic) interactions.
Labware Surface Chemistry:
-
Glass (Borosilicate): The surface of the glass is covered with silanol groups (Si-OH). At a pH above ~2, these groups begin to deprotonate, creating a negatively charged surface (SiO⁻) that is highly attractive to cationic molecules.[5][13]
-
Polypropylene (PP): As a hydrocarbon polymer, PP surfaces are predominantly non-polar (hydrophobic). While generally better than glass for preventing ionic binding, they can still adsorb molecules via hydrophobic interactions.
The diagram below illustrates the primary adsorption mechanism of protonated this compound onto a standard glass surface.
Caption: Ionic interaction between this compound and a glass surface.
Part 3: Mitigation Strategies & Validated Protocols
Based on the mechanisms described above, we can employ several strategies to prevent this compound loss.
Strategy 1: Labware Material Selection
The simplest approach is to choose labware made from materials with inherently low binding properties.
| Material Type | Adsorption Risk for this compound | Recommended Use Cases | Key Considerations |
| Borosilicate Glass (Untreated) | High | Not recommended for dilute solutions. | Prone to ionic adsorption of protonated alkaloids. |
| Polypropylene (PP) | Moderate | Good for general use, better than glass. | Can still adsorb compounds via hydrophobic interactions. |
| Silanized Glass | Low | Preparation of standards, sample storage. | Deactivates surface silanol groups, creating a hydrophobic surface.[14][15] |
| Low-Bind Polymers | Very Low | HPLC/UPLC vials, microplates, storage tubes. | Often treated with proprietary hydrophilic coatings to prevent a range of interactions.[16][17][18][19] |
Strategy 2: Surface Deactivation (Silanization)
For applications requiring glass, deactivating the surface by silanization is a highly effective method. This process covalently caps the active silanol groups, rendering the surface more inert and hydrophobic.[5][14][15]
Protocol: Silanization of Glassware [5][20]
Safety First: This procedure involves hazardous chemicals. Always work inside a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents:
-
5% (v/v) Dichlorodimethylsilane in a dry, non-polar solvent like toluene or heptane.[5][20]
-
Dry Toluene
-
Dry Methanol
-
Acetone
Methodology:
-
Cleaning: Thoroughly wash glassware with detergent and water. Rinse extensively with deionized water and dry completely in an oven (e.g., >100°C overnight).[5]
-
Silanization: Allow glassware to cool to room temperature. Fill or immerse the glassware with the 5% dichlorodimethylsilane solution, ensuring all surfaces are wetted. Agitate gently for 15-30 minutes.[5][20]
-
Rinsing: Decant the silanizing agent (dispose of as hazardous waste). Rinse the glassware thoroughly, first with dry toluene (x2), then with dry methanol (x2) to quench any unreacted chlorosilane groups.[5][20]
-
Final Rinse & Dry: Perform a final rinse with acetone to facilitate drying.[20] Allow the glassware to air dry in the fume hood, followed by oven drying to remove all solvent traces.
-
Verification (Optional): A properly silanized surface is highly hydrophobic. A drop of water should form a tight bead on the surface rather than spreading out.[14]
Strategy 3: Solvent & Buffer Optimization
Modifying your sample's solvent environment can significantly reduce adsorption by altering the charge states of the analyte and the surface.[21][22]
-
pH Adjustment: As discussed, increasing the pH of the solution will deprotonate this compound, reducing its ionic attraction to glass. However, be mindful of the compound's stability and solubility at different pH values.
-
Ionic Strength: Increasing the salt concentration (e.g., adding NaCl or buffer salts) in your sample diluent can help reduce adsorption.[21][23] The excess salt ions compete with the analyte for the charged sites on the glass surface, creating a shielding effect.
-
Use of Additives: For some applications, adding a small amount of a non-ionic surfactant (e.g., Tween 20) can disrupt hydrophobic interactions and coat surfaces to prevent analyte binding.[21][23]
The following decision tree can help guide your strategy selection.
Caption: Decision workflow for troubleshooting this compound adsorption.
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adsorption of proteins onto glass surfaces and its effect on the intensity of circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. stanfordchem.com [stanfordchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SiliGuard™ Low-Bind Coated Plates | Analytical Sales [analytical-sales.com]
- 12. This compound | 18797-79-0 [chemicalbook.com]
- 13. Effect of pH on monolayer properties of colloidal silica particles at the air/water interface [ouci.dntb.gov.ua]
- 14. mgel.msstate.edu [mgel.msstate.edu]
- 15. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VitroPrime™ Ultra-Low Attachment Plates | 3D Spheroid [thewellbio.com]
- 17. The next generation of low adhesion – faCellitate [facellitate.com]
- 18. corning.com [corning.com]
- 19. 3D細胞培養プレート、ディッシュ、フラスコ | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. peptideweb.com [peptideweb.com]
- 21. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 22. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 23. nicoyalife.com [nicoyalife.com]
Technical Support Center: Optimizing Sonication Parameters for Corynoline Extraction
Introduction: Welcome to the technical support guide for the optimization of sonication-assisted extraction (SAE) of Corynoline from Corydalis species. This compound, a benzophenanthridine alkaloid, is a compound of significant interest for its acetylcholinesterase inhibitory, anti-inflammatory, and antineoplastic activities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for developing and troubleshooting an efficient ultrasound-assisted extraction workflow. As a Senior Application Scientist, my goal is to synthesize established principles of acoustic extraction with practical, field-proven insights to empower you to maximize yield and purity.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions during your experimental design and troubleshooting processes.
Frequently Asked Questions (FAQs)
Q1: Why use ultrasound-assisted extraction for this compound?
A1: Ultrasound-assisted extraction is a non-thermal, "green" technology that offers significant advantages over traditional methods like maceration or reflux extraction.[4] The core mechanism relies on acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the solvent.[4] This process generates intense local pressures and temperatures, creating powerful shear forces and microjets that disrupt plant cell walls.[4] This enhanced cell lysis and increased mass transfer between the solvent and plant matrix lead to:
-
Higher Yields: More efficient release of intracellular contents.
-
Faster Extraction Times: Significantly reduced processing time compared to conventional methods.[5]
-
Reduced Solvent Consumption: Higher efficiency often allows for lower solvent-to-solid ratios.
-
Lower Temperatures: Preserves thermolabile compounds like this compound that might degrade under the high heat of reflux extraction.[4]
Q2: What are the critical parameters I need to optimize for this compound extraction?
A2: The efficiency of UAE is governed by several interdependent factors.[4] The key parameters to investigate and optimize for this compound extraction are:
-
Solvent Type and Composition: The ability of the solvent to solubilize this compound is paramount.
-
Solvent pH: Alkaloids are basic compounds; their solubility is highly pH-dependent.
-
Temperature: Affects solvent properties and mass transfer rates but can also lead to degradation if too high.
-
Sonication Power/Amplitude: Determines the intensity of cavitation.
-
Time: Duration of exposure to ultrasonic waves.
-
Solid-to-Liquid Ratio: The concentration of your plant material in the solvent.
-
Duty Cycle (for probe sonicators): The ratio of "on" time to "off" time for pulsing, which helps control temperature.
Q3: Which Corydalis species are good sources of this compound?
A3: this compound has been isolated from several Corydalis species. Notably, it is found in Corydalis incisa and Corydalis bungeana.[1][2] The genus Corydalis is known for its rich diversity of isoquinoline alkaloids.[6][7]
Q4: How do I know if my this compound is degrading during the process?
A4: Degradation can be suspected if you observe a decrease in yield after what should be an optimal extraction time, or if you see the appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC-UV). While ultrasound is a non-thermal method, excessive power can create localized hot spots that may degrade sensitive molecules.[8] A systematic approach, running a time-course experiment and analyzing for both this compound and potential degradation products, is the best way to assess stability under your specific conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the sonication-assisted extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Consistently Low this compound Yield | 1. Inefficient Cell Lysis: Plant material particle size is too large, limiting surface area. | 1. Reduce Particle Size: Ensure your dried Corydalis material is ground to a fine, homogenous powder (e.g., 40-60 mesh). |
| 2. Suboptimal Solvent Choice: The solvent has poor solubility for this compound. | 2. Optimize Solvent: Based on alkaloid chemistry, polar solvents like methanol or ethanol, often mixed with water, are effective. A study on Corydalis yanhusuo found 70% ethanol to be optimal for reflux extraction of total alkaloids.[1][9][10] Start with this and test other ratios (e.g., 50-90%). | |
| 3. Incorrect Solvent pH: As an alkaloid, this compound's solubility is pH-dependent. In a neutral or acidic solvent, it will be in its salt form, which may have different solubility. | 3. Adjust pH: For extracting the free base, make the solvent slightly alkaline. A pH of 9-10, adjusted with dilute ammonium hydroxide, was found to be effective for reflux extraction of Corydalis alkaloids and is a good starting point for sonication.[1][9][10] | |
| 4. Insufficient Sonication Power: The acoustic energy is not enough to induce effective cavitation and cell disruption. | 4. Increase Power/Amplitude: Incrementally increase the sonicator's power setting. Monitor for excessive temperature increases. | |
| Yield Decreases with Longer Sonication Time | 1. Thermal Degradation: Even with a cooling bath, localized hotspots from intense cavitation can degrade this compound. | 1. Control Temperature: Use an ice bath or a cooling jacket around your extraction vessel. For probe sonicators, use a pulsed duty cycle (e.g., 5 seconds on, 10 seconds off) to allow for heat dissipation.[2] |
| 2. Sonochemical Degradation: The high energy of cavitation can sometimes induce chemical reactions. | 2. Reduce Sonication Time/Power: Your optimal time may be shorter than you think. Perform a time-course study (e.g., 10, 20, 30, 45, 60 min) to find the point of maximum yield before degradation becomes significant. | |
| Poor Reproducibility Between Batches | 1. Inconsistent Sample Matrix: Variation in the plant material (e.g., harvest time, drying conditions). | 1. Homogenize Starting Material: Ensure your powdered plant material is thoroughly mixed before weighing out samples. |
| 2. Inconsistent Sonication Energy Delivery: For probe sonicators, the probe depth in the slurry can vary. For bath sonicators, the position of the vessel can affect energy absorption. | 2. Standardize Geometry: Always place the probe at the same depth and centered in the vessel. For baths, mark the position of your vessel and ensure the water level is consistent. | |
| 3. Temperature Fluctuations: Inconsistent cooling can lead to variable extraction efficiency and degradation. | 3. Monitor Temperature: Actively monitor the temperature of the slurry throughout the sonication process for each run. | |
| Extract is Difficult to Filter / Contains a Lot of Particulates | 1. Excessive Sonication Power: Very high power can turn the plant matrix into extremely fine particles, creating a colloidal suspension. | 1. Moderate Power: You may not need 100% power. Find the lowest power setting that still provides a good yield. |
| 2. Inadequate Post-Extraction Processing: Gravity filtration may not be sufficient. | 2. Use Centrifugation: After extraction, centrifuge the slurry at a moderate speed (e.g., 4000 x g for 15 minutes) to pellet the fine particulates before decanting and filtering the supernatant. |
Experimental Protocols & Methodologies
Protocol 1: Optimization of Sonication Parameters for this compound Extraction
This protocol uses a systematic, one-factor-at-a-time approach to determine the optimal conditions for extracting this compound.
1. Preparation of Plant Material:
-
Dry the aerial parts or rhizomes of the selected Corydalis species at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill.
-
Homogenize the powder by thorough mixing and store in an airtight container, protected from light.
2. Baseline Extraction:
-
Solvent: 70% Ethanol in deionized water, pH adjusted to 10 with 10% ammonium hydroxide.[1][9][10]
-
Solid-to-Liquid Ratio: 1:20 (e.g., 1 g of powder in 20 mL of solvent).[1][9][10]
-
Temperature: Maintain at 40°C using a water bath with a temperature controller.
-
Sonication: Use a mid-range power setting (e.g., 50% amplitude or ~200 W) for 30 minutes.
3. Optimization Experiments (Vary one parameter at a time):
-
a. Solid-to-Liquid Ratio: Test ratios of 1:10, 1:15, 1:20, 1:25, and 1:30 (g/mL), keeping all other parameters at baseline.
-
b. Ethanol Concentration: Using the best ratio from step 3a, test ethanol concentrations of 50%, 60%, 70%, 80%, and 90% (v/v), keeping other parameters constant.
-
c. Temperature: Using the best conditions from the previous steps, test temperatures of 25°C, 40°C, 50°C, and 60°C. Caution: Higher temperatures increase vapor pressure and can reduce cavitation efficiency while increasing degradation risk.
-
d. Sonication Time: Test durations of 10, 20, 30, 45, and 60 minutes.
-
e. Sonication Power: Test different power settings or amplitudes (e.g., 40%, 60%, 80%, 100%).
4. Sample Processing:
-
After each extraction, centrifuge the slurry (4000 x g, 15 min).
-
Decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Quantify the this compound concentration in each sample using a validated HPLC-UV method (see Protocol 2).
-
Plot the this compound yield against the varied parameter to determine the optimal condition for each.
Protocol 2: Quantification of this compound using HPLC-UV
This protocol provides a framework for a validated analytical method to accurately measure this compound in your extracts.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for separating alkaloids in a complex extract. A starting point could be a mixture of (A) 10 mM ammonium acetate in water (pH adjusted to 5.0 with acetic acid) and (B) acetonitrile.[11]
-
Gradient Program: A linear gradient from 10% B to 90% B over 25 minutes, followed by a 5-minute hold and re-equilibration. This will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on this compound's structure, a UV detection wavelength around 280-290 nm is a good starting point. Scan with a photodiode array (PDA) detector to find the optimal wavelength.
-
Column Temperature: 30°C.
2. Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Inject each standard in triplicate to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.999.
3. Sample Analysis:
-
Inject the filtered extracts from Protocol 1.
-
Identify the this compound peak by comparing its retention time to that of the reference standard.
-
Quantify the concentration in the sample using the linear regression equation from the calibration curve.
Workflow & Logic Diagrams
Diagram 1: Workflow for Optimizing Sonication Parameters
This diagram illustrates the logical flow for systematically optimizing the key parameters in your extraction protocol.
Caption: Systematic workflow for the optimization of this compound extraction.
Diagram 2: Troubleshooting Logic for Low Yield
This diagram provides a decision-making tree to diagnose and solve the common issue of low extraction yield.
Caption: Decision tree for troubleshooting low this compound extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Corynoline Quantification: LC-MS/MS vs. HPLC Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is the bedrock of reliable data and accelerated discovery. Corynoline, a significant isoquinoline alkaloid derived from Corydalis species, has garnered substantial interest for its diverse pharmacological activities, including anti-inflammatory and antibacterial properties.[1] The robust quantification of this compound in various matrices, from raw materials to biological samples, is therefore critical for pharmacokinetic studies, quality control, and formulation development.
This guide provides an in-depth, objective comparison of two predominant analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present detailed experimental protocols for their validation, and offer a comparative analysis of their performance. This guide is designed to empower you to make an informed decision on the most suitable method for your specific research and analytical needs.
Understanding the Analytical Techniques: A Tale of Two Detectors
At its core, the primary distinction between HPLC-UV and LC-MS/MS lies in the detection method coupled with the liquid chromatography separation.
High-Performance Liquid Chromatography (HPLC) is a workhorse of the analytical laboratory. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] For a compound like this compound, which possesses a chromophore, a UV-Vis detector is a common and cost-effective choice for quantification. The robustness and reliability of HPLC-UV make it a staple in quality control environments.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) elevates the analytical capability by pairing the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry.[4][5] This technique measures the mass-to-charge ratio of an analyte, offering a level of specificity that is often unparalleled.[4][5] For complex matrices, such as plasma or urine, the selectivity of LC-MS/MS is a significant advantage, enabling the quantification of low-level analytes with high confidence.[6][7]
Experimental Protocols: A Step-by-Step Guide to Method Validation
The validation of an analytical method is a critical process to ensure its suitability for its intended purpose.[8][9] The following protocols are designed to be self-validating systems, grounded in the principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[10][11][12][13]
LC-MS/MS Method for this compound Quantification in Biological Matrices
This protocol is adapted from established methods for the pharmacokinetic study of this compound.[6]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 368.1 → 289.1[7]
-
Internal Standard: (To be determined based on the selected standard).
-
-
Validation Parameters to be Assessed: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ), Recovery, and Stability.[4]
Caption: LC-MS/MS workflow for this compound quantification.
HPLC-UV Method for this compound Quantification in Pharmaceutical Formulations
This protocol is a representative method for the quality control of this compound in a less complex matrix.
1. Sample Preparation (Extraction):
-
Accurately weigh and transfer a quantity of powdered formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 30 minutes.
-
Allow to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtrate with the mobile phase to a final concentration of approximately 10 µg/mL.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[14]
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 5.0) (e.g., 40:60 v/v).[15]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 280 nm.[16]
-
Injection Volume: 20 µL.[14]
3. Validation Parameters to be Assessed: Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness.[14][17]
Caption: HPLC-UV workflow for this compound quantification.
Performance Comparison: A Data-Driven Analysis
The choice between LC-MS/MS and HPLC-UV often comes down to a trade-off between sensitivity, specificity, cost, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics of validated methods for this compound analysis.
| Validation Parameter | LC-MS/MS (in Plasma) | HPLC-UV (in Formulation) | Rationale & Insights |
| Specificity/Selectivity | Very High | High | LC-MS/MS offers superior specificity due to the unique MRM transition for this compound, minimizing interference from matrix components.[4] HPLC-UV may be susceptible to co-eluting impurities with similar UV absorption.[18] |
| Linearity (r²) | > 0.997 | > 0.999 | Both methods can achieve excellent linearity over their respective concentration ranges.[7][14] |
| Limit of Quantification (LOQ) | 0.01 - 3.0 pg/mL | 0.1 - 1 µg/mL | LC-MS/MS is significantly more sensitive, making it the method of choice for pharmacokinetic studies where low concentrations are expected.[6][7] |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% | Both methods can achieve high accuracy within their validated ranges.[7][14] |
| Precision (% RSD) | < 15% | < 2% | Both methods are capable of high precision. The acceptance criteria for biological samples are typically wider than for pharmaceutical assays.[7][14] |
| Robustness | Moderate | High | HPLC-UV methods are generally considered more robust and transferable between laboratories. LC-MS/MS systems can be more sensitive to changes in operating conditions. |
| Matrix Effect | Potential Issue | Minimal | The high concentration of this compound in formulations and simpler matrix make matrix effects less of a concern for HPLC-UV. Ion suppression or enhancement can be a challenge in LC-MS/MS and must be carefully evaluated.[4] |
| Cost & Complexity | High | Low | HPLC-UV systems have lower acquisition and maintenance costs and are generally easier to operate. LC-MS/MS requires a higher level of expertise and investment. |
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and HPLC-UV are powerful techniques for the quantification of this compound, but their strengths are suited to different applications.
LC-MS/MS is the unequivocal choice for:
-
Bioanalytical studies: Its high sensitivity and specificity are essential for accurately measuring low concentrations of this compound and its metabolites in complex biological matrices like plasma and urine.[6][7]
-
Trace-level impurity analysis: When detecting and quantifying minute impurities, the selectivity of mass spectrometry is invaluable.
HPLC-UV is a highly suitable and cost-effective method for:
-
Routine quality control of bulk drug and pharmaceutical formulations: Its robustness, reliability, and lower operational cost make it ideal for high-throughput analysis in a regulated environment.[2]
-
Content uniformity and dissolution testing: Where higher concentrations are expected and the matrix is relatively clean.
Ultimately, the cross-validation of these two methods can provide a comprehensive analytical toolkit for the development of this compound-based therapeutics. By understanding the capabilities and limitations of each technique, researchers can ensure the generation of high-quality, reliable data throughout the drug development lifecycle.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. HPLC analytical Method development: an overview [pharmacores.com]
- 4. resolian.com [resolian.com]
- 5. eurachem.org [eurachem.org]
- 6. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and acetylthis compound in human urine by LC-MS/MS and its application to a urinary excretion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. starodub.nl [starodub.nl]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. ijsred.com [ijsred.com]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. biorxiv.org [biorxiv.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. journal.standard.ac.ir [journal.standard.ac.ir]
A Comparative Analysis of the Anticancer Effects of Corynoline and Berberine
Introduction
In the landscape of natural product-derived anticancer agents, isoquinoline alkaloids have garnered significant attention. Among these, corynoline and berberine stand out for their demonstrated cytotoxic effects against various cancer cell lines. This compound, a phytochemical derived from Corydalis bungeana, and berberine, extracted from plants like Coptis chinensis and Berberis vulgaris, share a common chemical scaffold but exhibit distinct mechanisms of action and therapeutic potential.[1][2][3] This guide provides a comprehensive, data-driven comparison of their anticancer properties, intended for researchers, scientists, and drug development professionals. We will delve into their mechanistic intricacies, compare their efficacy through experimental data, and provide detailed protocols for key assays, offering a foundational understanding for future research and development.
Section 1: Mechanistic Deep Dive: Unraveling the Anticancer Pathways
A fundamental aspect of evaluating any potential therapeutic is understanding its mechanism of action. Both this compound and berberine exert their anticancer effects through the modulation of critical cellular processes, including apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
This compound: A Disruptor of Mitosis and Inducer of Apoptosis
This compound's anticancer activity is notably linked to its ability to interfere with mitotic processes.[2] It has been shown to induce mitotic arrest, leading to polyploidy in cancer cells. This is achieved by diminishing the activity of Aurora kinase B (AURKB), a key regulator of chromosome segregation and cytokinesis.[2] The inhibition of AURKB leads to centrosome amplification and declustering, causing the formation of multi-polar spindles and ultimately, mitotic catastrophe.[2]
Furthermore, this compound is a potent inducer of apoptosis. Recent studies have demonstrated its ability to inhibit the STAT3/Bcl-2 signaling pathway in glioblastoma cells.[4][5][6] By decreasing the phosphorylation of STAT3, this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic proteins Bax and Bak. This cascade of events leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death.[4][5][6] In melanoma cells, this compound has been shown to upregulate Bax and cleaved caspase-3 expression, further highlighting its pro-apoptotic capabilities.[7]
This compound's Signaling Pathway
Caption: this compound's dual mechanism of anticancer action.
Berberine: A Multi-Targeted Agent Affecting Proliferation, Apoptosis, and the Tumor Microenvironment
Berberine exhibits a broader spectrum of anticancer mechanisms, targeting multiple signaling pathways to inhibit cancer cell proliferation, induce apoptosis, and modulate the tumor microenvironment.[1][8][9]
Cell Cycle Arrest: Berberine has been shown to induce cell cycle arrest at different phases in various cancer cell lines. For instance, it can cause G1-phase arrest in prostate cancer cells by reducing the expression of cyclins D1, D2, and E.[10] In other cancer cell lines, such as oral squamous cell carcinoma and cervical carcinoma, berberine induces G2/M phase arrest.[11][12][13] This cell cycle blockade is often associated with the upregulation of p53 and its downstream target p21.[14]
Apoptosis Induction: A key mechanism of berberine's anticancer effect is the induction of apoptosis. It modulates the balance of pro- and anti-apoptotic proteins, primarily by upregulating Bax and downregulating Bcl-2.[11][12] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and caspase-3) and ultimately resulting in apoptosis.[8][13] Berberine can also induce apoptosis through the PI3K/Akt signaling pathway.[15]
Inhibition of Metastasis and Angiogenesis: Berberine can suppress tumor cell invasion and metastasis by inhibiting the epithelial-mesenchymal transition (EMT) and downregulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1] It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).[3]
Modulation of the Tumor Microenvironment: Berberine possesses anti-inflammatory properties and can regulate the tumor microenvironment by affecting inflammatory responses and immune molecules.[1]
Berberine's Signaling Pathway
Caption: Berberine's multi-faceted anticancer mechanisms.
Section 2: Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison of the anticancer efficacy of this compound and berberine, we have compiled in vitro cytotoxicity data from various studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | B16F10 | Melanoma | 6.16 | [7] |
| A375 | Melanoma | 5.56 | [7] | |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [11] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [11] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [11] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [11] | |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [11] | |
| SNU-5 | Gastric Carcinoma | 48 | [13] |
Analysis of Efficacy Data:
Section 3: Pharmacokinetics and Bioavailability: A Hurdle to Clinical Translation
A critical consideration in drug development is the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME).
This compound: Pharmacokinetic data on this compound is limited. However, one study indicated that it has low bioavailability and a high elimination rate.[16][17] Interestingly, the same study found that co-administration with berberine significantly increased the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound, suggesting a potential synergistic interaction that could enhance its bioavailability.[16][17]
Berberine: Berberine is known for its poor oral bioavailability, which is a major limitation for its clinical application.[18][19] This is largely due to extensive first-pass metabolism in the intestine and liver.[19] The absolute bioavailability of berberine in rats has been reported to be less than 1%.[19][20] Despite its low systemic availability, berberine accumulates in several organs, including the liver, which is a primary site of its metabolism.[18]
Section 4: Safety and Toxicity Profile
This compound: There is limited information available regarding the specific toxicity profile of this compound. As with any potential therapeutic agent, further toxicological studies are necessary to determine its safety profile for clinical use.
Berberine: Berberine is generally considered to have a good safety profile at typical therapeutic doses.[21] The oral LD50 in mice is reported to be 713.58 mg/kg, which is classified as slight toxicity.[21] However, high doses can lead to gastrointestinal upset.[22][23] It is also important to consider potential drug interactions, as berberine can inhibit CYP enzymes, which are involved in the metabolism of many drugs.[23]
Section 5: Experimental Protocols
To facilitate further research, we provide detailed protocols for key in vitro assays used to evaluate the anticancer effects of these compounds.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or berberine (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or berberine for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described previously.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro anticancer evaluation.
Conclusion and Future Directions
This comparative guide highlights the distinct yet potent anticancer properties of this compound and berberine. This compound emerges as a highly potent mitotic disruptor and apoptosis inducer, particularly in melanoma, with a more targeted mechanism of action focused on AURKB and STAT3 inhibition. Berberine, while less potent in some cell lines, presents a broader mechanistic profile, affecting cell cycle, apoptosis, metastasis, and the tumor microenvironment through multiple signaling pathways.
The primary challenge for the clinical translation of both compounds is their poor bioavailability. Future research should focus on:
-
Head-to-head comparative studies: Conducting comprehensive in vitro and in vivo studies across a wider range of cancer types to establish a clearer picture of their relative efficacy and selectivity.
-
Formulation and delivery strategies: Developing novel drug delivery systems (e.g., nanoparticles, liposomes) to improve the bioavailability and targeted delivery of this compound and berberine.
-
Combination therapies: Investigating the synergistic effects of these compounds with each other, as suggested by pharmacokinetic data, or with conventional chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.
-
In-depth toxicological studies: Performing rigorous safety and toxicity assessments of this compound to pave the way for potential clinical trials.
By addressing these key areas, the full therapeutic potential of these promising natural alkaloids in the fight against cancer can be unlocked.
References
- 1. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phytochemical, this compound, diminishes Aurora kinase B activity to induce mitotic defect and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound promotes apoptosis and inhibits proliferation of glioblastoma via regulating the STAT3/Bcl-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes apoptosis and inhibits proliferation of glioblastoma via regulating the STAT3/Bcl-2 signalling pathway | springermedizin.de [springermedizin.de]
- 7. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. Berberine induces p53-dependent cell cycle arrest and apoptosis of human osteosarcoma cells by inflicting DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study on the pharmacokinetic profiles of this compound and its potential interaction in traditional Chinese medicine formula Shuanghua Baihe tablets in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic of berberine, the main constituent of Berberis vulgaris L.: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Toxicology effects of Berberis vulgaris (barberry) and its active constituent, berberine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Toxicological Effects of Berberine and Sanguinarine [frontiersin.org]
- 23. Toxicology effects of Berberis vulgaris (barberry) and its active constituent, berberine: a review [ijbms.mums.ac.ir]
A Head-to-Head Comparison of Corynoline and Other Acetylcholinesterase Inhibitors: A Guide for Researchers
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. The "cholinergic hypothesis" posits that the cognitive decline observed in AD is linked to a deficit in cholinergic neurotransmission. By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, we can increase its concentration and duration in the synaptic cleft, thereby enhancing neuronal communication.[1][2]
While several synthetic AChE inhibitors are clinically approved, the search for novel inhibitors, particularly from natural sources, is a vibrant area of research. These natural compounds can offer unique structural scaffolds, varied mechanisms of action, and potentially different side-effect profiles. This guide provides an in-depth, head-to-head comparison of Corynoline , a natural benzophenanthridine alkaloid, with established synthetic and other natural AChE inhibitors. Our focus is to provide objective, data-driven insights for researchers, scientists, and drug development professionals.
The Contenders: An Introduction to the Inhibitors
This guide will compare this compound against a curated selection of AChE inhibitors, chosen for their clinical relevance, structural diversity, and varied mechanisms.
-
This compound: A benzophenanthridine alkaloid isolated from the aerial parts of Corydalis incisa.[3][4][5] It represents a class of natural products with emerging therapeutic potential.
-
Donepezil: A synthetic, piperidine-based, centrally-acting reversible AChE inhibitor. It is one of the most widely prescribed drugs for mild to moderate Alzheimer's disease.[6][7]
-
Rivastigmine: A synthetic carbamate derivative that acts as a pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BChE). Its dual inhibition is a key feature.[8][9]
-
Galantamine: A natural alkaloid originally isolated from plants of the Amaryllidaceae family. It is a reversible, competitive AChE inhibitor and also an allosteric modulator of nicotinic receptors.[10][11][12]
-
Berberine: A natural isoquinoline alkaloid found in several plants. It is known for a wide range of pharmacological activities, including potent AChE inhibition.[13][14]
Quantitative Comparison: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the less of the compound is required to inhibit 50% of the enzyme's activity. The data presented below is a synthesis from multiple in vitro studies. It is crucial to acknowledge that IC50 values can vary between studies due to different experimental conditions (e.g., enzyme source, substrate concentration, pH).
| Compound | Type | Source | AChE IC50 (µM) | BChE IC50 (µM) | AChE Selectivity |
| This compound | Alkaloid | Natural (Corydalis incisa) | 30.6[3][15] | Data Not Available | Data Not Available |
| Donepezil | Piperidine | Synthetic | ~0.021 - 0.057[16][17] | ~7.9[18] | Highly Selective (~376x) |
| Rivastigmine | Carbamate | Synthetic | ~4.15[8][9] | ~0.037[9] | BChE Selective (~112x) |
| Galantamine | Alkaloid | Natural (Amaryllidaceae family) | ~1.27 - 7.0[19][20] | ~50[21] | AChE Selective (~39x) |
| Berberine | Alkaloid | Natural (Various plants) | ~0.44 - 4.84[20] | ~3.44 - 7.67[20] | Non-selective to slightly AChE selective |
Expert Insights: From this data, it's evident that the synthetic drug Donepezil is the most potent inhibitor of AChE by a significant margin. Rivastigmine shows a unique profile with potent inhibition of BChE, an enzyme that also hydrolyzes acetylcholine and whose levels increase in the AD brain, making it a valuable therapeutic target. Among the natural alkaloids, Berberine demonstrates substantially higher potency against AChE compared to This compound and is comparable to Galantamine . This compound, with an IC50 of 30.6 µM, is a moderately potent inhibitor. Its value lies in its unique chemical structure, which could be a starting point for the synthesis of more potent derivatives. The lack of BChE inhibition data for this compound represents a key area for future investigation.
Mechanism of Action: A Deeper Dive
The way an inhibitor interacts with the enzyme is as important as its potency. This determines the duration of action and potential for off-target effects.
| Compound | Reversibility | AChE Inhibition Mode |
| This compound | Reversible | Non-competitive[3][22] |
| Donepezil | Reversible | Mixed (Competitive & Non-competitive)[6] |
| Rivastigmine | Pseudo-irreversible | Covalent carbamoylation |
| Galantamine | Reversible | Competitive[11] |
| Berberine | Reversible | Mixed (Competitive & Non-competitive)[23] |
Expert Insights: The different modes of inhibition are a direct consequence of the inhibitors' molecular structures and how they bind to the AChE enzyme.
-
Competitive inhibitors , like Galantamine , bind to the same active site as the natural substrate, acetylcholine. Their efficacy is dependent on their concentration relative to the substrate.
-
Non-competitive inhibitors , like This compound , bind to an allosteric (different) site on the enzyme. This binding changes the enzyme's shape, reducing its activity regardless of the substrate concentration.[3][22]
-
Mixed inhibitors , like Donepezil and Berberine , can bind to both the active site and an allosteric site.[6][23] This dual-site binding can be a highly effective inhibition strategy.
-
Pseudo-irreversible inhibitors , like Rivastigmine , form a temporary covalent bond with the enzyme (carbamoylation), leading to a much longer duration of inhibition compared to reversible inhibitors.
The non-competitive nature of this compound is an interesting feature. It suggests that its effectiveness would not be diminished by high concentrations of acetylcholine, which could be an advantage in certain physiological contexts.
Caption: Mechanisms of AChE Inhibition.
The Cholinergic Signaling Pathway
To understand the impact of these inhibitors, it's essential to visualize their place in the broader cholinergic signaling pathway. Inhibition of AChE is the critical intervention point for increasing acetylcholine levels.
Caption: Modulation of Cholinergic Signaling by AChE Inhibitors.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The trustworthiness of any comparative data rests on a robust and reproducible experimental protocol. The most common method for assessing AChE activity is the spectrophotometric assay developed by Ellman. This protocol is self-validating through the inclusion of positive and negative controls.
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine. The substrate, acetylthiocholine (ATCh), is hydrolyzed by AChE into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the change in absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and comparators)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCh (14 mM) in deionized water. Prepare this fresh daily.
-
Prepare stock solutions of all test inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare the AChE enzyme solution to the desired concentration in phosphate buffer.
-
-
Assay Plate Setup (per well):
-
Blank (No Enzyme): 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCh.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test inhibitor solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test inhibitor/solvent to the respective wells.
-
Mix gently and incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction:
-
Add 10 µL of the ATCh substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance at 412 nm kinetically (e.g., every 10 seconds for 3 minutes). The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Experimental Workflow for the Ellman's Method.
Beyond Acetylcholinesterase: Other Biological Activities
A key consideration in drug development is a compound's pleiotropic effects—its ability to interact with multiple targets. This can lead to beneficial synergistic effects or unwanted side effects.
-
This compound: Has demonstrated anti-inflammatory and immunosuppressive activities.[22]
-
Donepezil: Highly selective for AChE, which may contribute to a more favorable side-effect profile compared to less selective agents.
-
Rivastigmine: Its dual inhibition of AChE and BChE is a significant multi-target action within the cholinergic system.[9]
-
Galantamine: Acts as an allosteric potentiating ligand for nicotinic receptors, adding another dimension to its enhancement of cholinergic signaling.[1]
-
Berberine: Exhibits a wide array of biological activities, including antioxidant, anti-inflammatory, and effects on amyloid-beta pathology, making it a promising multi-target candidate for AD.[13]
Conclusion for the Research Professional
This guide provides a comparative framework for evaluating this compound in the context of other well-characterized acetylcholinesterase inhibitors.
Key Takeaways:
-
Potency: this compound is a moderate AChE inhibitor, significantly less potent than clinical drugs like Donepezil and other natural alkaloids like Berberine.
-
Mechanism: Its reversible, non-competitive mode of inhibition is a distinguishing feature that warrants further mechanistic investigation.
-
Natural Product Value: While not the most potent inhibitor, this compound's unique benzophenanthridine scaffold serves as a valuable chemical starting point. Structure-activity relationship (SAR) studies could lead to the development of novel, more potent, and selective analogs.
-
Future Directions: The immediate research priorities for this compound should be to determine its IC50 for butyrylcholinesterase to understand its selectivity, elucidate its binding site on AChE through crystallographic or molecular modeling studies, and explore its in vivo efficacy and blood-brain barrier permeability in animal models of cognitive decline.
By understanding the comparative strengths and weaknesses of novel compounds like this compound, the research community can more effectively direct resources toward the development of the next generation of therapies for Alzheimer's disease and other neurodegenerative disorders.
References
- 1. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 美国GlpBio - Rivastigmine | Cholinesterase inhibitor | Cas# 123441-03-2 [glpbio.cn]
- 3. Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine derivatives as inhibitors of acetylcholinesterase: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. (+)-corynoline|cas 18797-79-0|Supplied by DC Chem [dcchemicals.com]
- 23. Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Corynoline for Preclinical Studies
This guide provides an in-depth comparison of bioanalytical methods for the quantification of Corynoline in preclinical studies. As researchers and drug development professionals, the integrity of our pharmacokinetic and toxicokinetic data hinges on the robustness and reliability of the underlying bioanalytical methods. Here, we will dissect the critical parameters of method validation, compare viable analytical techniques, and provide actionable protocols to ensure your preclinical data is both accurate and defensible.
Introduction to this compound and the Imperative of Validated Bioanalysis
This compound is a prominent isoquinoline alkaloid isolated from Corydalis species, which are widely used in traditional medicine. Its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties, have made it a subject of significant interest in modern drug discovery. Preclinical studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and central to these studies is the accurate quantification of the analyte in biological matrices.
The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose[1][2]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data[1][3][4][5]. Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of scientific rigor that ensures the reliability of critical safety and efficacy data[2].
A Comparative Analysis of Analytical Methodologies for this compound Quantification
The choice of analytical technique is a critical decision in the development of a bioanalytical method. For this compound, several platforms can be considered, each with its own set of advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preeminent technique for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The analyte is first separated from other components in the biological matrix, then ionized, and its specific mass-to-charge ratio (m/z) and fragmentation pattern are used for detection and quantification. This high degree of specificity minimizes the impact of matrix interferences.
-
Performance: Published methods for this compound and its analogs demonstrate the exceptional performance of LC-MS/MS. For instance, a validated method for this compound in rat plasma reported a linear range of 0.01-20 ng/mL, showcasing its high sensitivity[6]. Similarly, a UPLC-MS/MS method for acetylthis compound in mouse plasma achieved a linear range of 1–2000 ng/mL with a runtime of only 4 minutes per sample[7][8][9].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC with UV detection is a more traditional and widely accessible technique.
-
Principle: HPLC-UV separates the analyte from the matrix components, and quantification is based on the analyte's absorption of UV light at a specific wavelength.
-
Performance and Limitations: While HPLC-UV can be effective for the analysis of isoquinoline alkaloids, it generally suffers from lower sensitivity and selectivity compared to LC-MS/MS. A key challenge in bioanalysis is the potential for co-eluting endogenous matrix components to interfere with the analyte peak, leading to inaccurate quantification. For preclinical studies where analyte concentrations can be very low, achieving the required lower limit of quantification (LLOQ) with HPLC-UV can be difficult.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds.
-
Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then detected by a mass spectrometer.
-
Performance and Limitations: The primary challenge in using GC-MS for a molecule like this compound is its low volatility and thermal stability. Derivatization is often required to increase volatility and improve chromatographic performance, which adds complexity and potential for variability in the sample preparation process. While GC-MS has been used for the analysis of alkaloids in plant extracts, its application in quantitative bioanalysis for preclinical studies of this compound is less common and generally less practical than LC-MS/MS[1].
Quantitative Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of this compound and related alkaloids.
| Feature | LC-MS/MS & UPLC-MS/MS | HPLC-UV | GC-MS |
| Sensitivity (Typical LLOQ) | Very High (pg/mL to low ng/mL) | Moderate (ng/mL to µg/mL) | High (with derivatization) |
| Selectivity | Very High | Moderate to Low | High |
| Speed (Sample Throughput) | High | Moderate | Moderate |
| Sample Volume Required | Low (e.g., 10 µL of plasma)[7][9] | Moderate to High | Moderate |
| Need for Derivatization | No | No | Often Yes |
| Matrix Effect Potential | Can be significant but manageable with appropriate internal standards and sample cleanup. | High potential for interference from co-eluting compounds. | Can be an issue, but often mitigated by the high separation efficiency of GC. |
| Cost & Complexity | High | Low | Moderate |
The Bioanalytical Method Validation Workflow: A Step-by-Step Guide
A robust bioanalytical method validation is a comprehensive process that establishes the performance characteristics of the method. The following workflow, based on FDA and ICH guidelines, is essential for ensuring the reliability of your data[1][3][4][5].
Caption: Bioanalytical Method Validation Workflow.
Experimental Protocol: Validated LC-MS/MS Method for this compound in Rat Plasma
This protocol is a representative example based on published methodologies for the quantification of this compound in plasma[6].
5.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix
-
HPLC-grade methanol, acetonitrile, and formic acid
-
Ultrapure water
-
Control rat plasma
5.2. Instrumentation
-
A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
A suitable HPLC or UPLC column (e.g., C18 reversed-phase)
5.3. Preparation of Stock and Working Solutions
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a primary stock solution of the IS in methanol.
-
Prepare serial dilutions of the this compound stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the IS.
5.4. Preparation of Calibration Standards and Quality Control Samples
-
Spike control rat plasma with the appropriate this compound working solutions to prepare a series of calibration standards (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 ng/mL).
-
Spike control rat plasma to prepare QC samples at a minimum of three concentration levels: low, medium, and high.
5.5. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
5.6. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution program optimized for the separation of this compound and the IS.
-
Flow rate: e.g., 0.4 mL/min
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for this compound and the IS.
-
Key Validation Parameters and Acceptance Criteria
The following table outlines the essential validation parameters and their typical acceptance criteria as per regulatory guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Linearity and Range | To demonstrate a proportional relationship between the instrument response and the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Precision should be ≤ 20% and accuracy within ±20%. |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value for QC samples. |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. | The coefficient of variation (CV) should not exceed 15% for QC samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion: Ensuring Data Integrity in Preclinical Research
The validation of a bioanalytical method is a critical undertaking that underpins the reliability of preclinical pharmacokinetic and toxicokinetic data. For the quantification of this compound, LC-MS/MS stands out as the most suitable technique, offering unparalleled sensitivity and selectivity. By following a systematic validation workflow and adhering to the principles outlined in regulatory guidelines, researchers can ensure the generation of high-quality, defensible data that will confidently support the advancement of promising therapeutic candidates like this compound through the drug development pipeline.
References
- 1. Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of Corynoline Stereoisomers for Researchers and Drug Development Professionals
In the landscape of natural product chemistry and drug discovery, isoquinoline alkaloids from the Corydalis genus present a rich reservoir of bioactive compounds. Among these, Corynoline, a benzophenanthridine alkaloid, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory and acetylcholinesterase inhibitory effects.[1][2][3] this compound exists as a pair of stereoisomers, (+)-corynoline (d-corynoline) and (-)-corynoline (l-corynoline), and as is often the case in pharmacology, the three-dimensional arrangement of a molecule can profoundly influence its interaction with biological targets.[4]
This guide provides an in-depth, objective comparison of the biological potencies of this compound stereoisomers, supported by experimental data. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors. We will delve into the experimental evidence that elucidates the structure-activity relationships of these stereoisomers and provide detailed methodologies for the key assays used in their evaluation.
Comparative Biological Potency of this compound Stereoisomers
The stereochemistry of this compound plays a pivotal role in its biological activity. The most definitive comparative data available pertains to its anti-inflammatory properties, specifically the inhibition of cell adhesion, a critical process in the inflammatory cascade.
A key study directly compared the inhibitory effects of (d)-corynoline and (l)-corynoline on the adhesion of human polymorphonuclear leukocytes and eosinophils to human umbilical vein cultured endothelial cells (HUVECs). The results demonstrated a clear stereoselective effect, with the dextrorotatory isomer being significantly more potent.[5]
| Stereoisomer | Biological Activity | Assay | Potency (IC50) | Reference |
| (d)-Corynoline | Cell Adhesion Inhibition | Leukocyte-HUVEC Adhesion Assay | 72.4 µM | [5] |
| (l)-Corynoline | Cell Adhesion Inhibition | Leukocyte-HUVEC Adhesion Assay | 156.7 µM | [5] |
| This compound (isomer unspecified) | Acetylcholinesterase Inhibition | Ellman's Method | 30.6 µM | [1][6] |
| This compound (isomer unspecified) | Anti-inflammatory | LPS-stimulated RAW264.7 cells (NO production) | Dose-dependent reduction | [2][3] |
The data clearly indicates that (d)-Corynoline is more than twice as potent as (l)-Corynoline in inhibiting leukocyte-endothelial cell adhesion.[5] This stereoselectivity suggests a specific binding interaction with a chiral biological target, likely a receptor or enzyme involved in the adhesion process. Molecular docking studies have proposed a plausible model where (d)-corynoline interacts with the D1-domain of the intercellular adhesion molecule-1 (ICAM-1).[5]
While the acetylcholinesterase inhibitory and broader anti-inflammatory activities of "this compound" have been reported, the specific contributions of each stereoisomer to these effects have not been as clearly delineated in the available literature. A study on this compound isolated from Corydalis incisa reported an IC50 value of 30.6 µM for acetylcholinesterase inhibition, though the specific stereoisomer was not specified.[1][6] Similarly, studies on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages demonstrate a dose-dependent reduction in inflammatory mediators, but a direct comparison of the potency of the (d) and (l) isomers is not provided.[2][3]
Experimental Protocols
To ensure the reproducibility and validity of potency assessment, standardized and well-controlled experimental protocols are paramount. The following are detailed methodologies for the key assays discussed.
Leukocyte-Endothelial Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of leukocytes to a monolayer of endothelial cells, mimicking a key step in the inflammatory response.
Workflow for Leukocyte-Endothelial Cell Adhesion Assay
Caption: Workflow for the leukocyte-endothelial cell adhesion assay.
Step-by-Step Methodology:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs): Seed HUVECs in 96-well black, clear-bottom microplates and culture until a confluent monolayer is formed.
-
Stimulation of HUVECs: Treat the confluent HUVEC monolayer with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the expression of adhesion molecules like ICAM-1.
-
Isolation and Labeling of Leukocytes: Isolate human polymorphonuclear leukocytes (PMNs) from fresh human blood using density gradient centrifugation. Label the isolated PMNs with a fluorescent dye, such as Calcein-AM, which becomes fluorescent upon entering viable cells.
-
Treatment with this compound Stereoisomers: Pre-incubate the TNF-α-stimulated HUVEC monolayer with varying concentrations of (d)-corynoline and (l)-corynoline for a defined period (e.g., 30-60 minutes).
-
Co-culture and Adhesion: Add the fluorescently labeled PMNs to the wells containing the HUVEC monolayer and the test compounds. Incubate for a sufficient time (e.g., 30-60 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells with a suitable buffer (e.g., PBS) to remove any non-adherent PMNs.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence microplate reader. The fluorescence intensity is directly proportional to the number of adherent PMNs.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of the this compound stereoisomers relative to a vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell adhesion.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman's method, is widely used to screen for and characterize AChE inhibitors.
Principle of the Acetylcholinesterase Inhibition Assay
Caption: Principle of the Ellman's method for AChE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE from a suitable source (e.g., electric eel) in the assay buffer.
-
DTNB Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Substrate Solution: Prepare a fresh solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Inhibitor Solutions: Prepare stock solutions of (d)-corynoline and (l)-corynoline in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, DTNB solution, and the AChE solution to each well of a 96-well microplate.
-
Add the different concentrations of the this compound stereoisomers or the vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the stereoisomers. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This cell-based assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the RAW264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of (d)-corynoline and (l)-corynoline for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and the production of NO.
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. The Griess reaction results in a colored product that can be quantified by measuring the absorbance at 540-570 nm.
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the this compound stereoisomers compared to the LPS-stimulated control.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of this compound is stereoselective. In the context of anti-inflammatory action via cell adhesion inhibition, (d)-corynoline is the more potent stereoisomer .[5] This finding has significant implications for drug development, highlighting the importance of stereochemically pure compounds to maximize therapeutic efficacy and potentially reduce off-target effects.
While the acetylcholinesterase inhibitory and broader anti-inflammatory effects of this compound are well-documented, a critical knowledge gap remains regarding the relative potencies of the individual stereoisomers in these activities. Future research should focus on conducting direct, head-to-head comparisons of (d)-corynoline and (l)-corynoline in acetylcholinesterase inhibition assays and a wider range of anti-inflammatory models. Such studies would provide a more complete picture of the structure-activity relationship of this compound stereoisomers and would be invaluable for guiding the selection of the optimal candidate for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell adhesion inhibitory activity of (d)-corynoline, a hexahydrobenzo[c]phenanthridine-type alkaloid, and its structure-activity relationship, studied by X-ray crystal structure analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound isolated from the aerial parts of Corydalis incisa on the acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Corynoline Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product research and drug development, the accurate and precise quantification of bioactive compounds is paramount. Corynoline, a prominent isoquinoline alkaloid found in plants of the Corydalis genus, has garnered significant scientific interest for its diverse pharmacological activities. As research into this compound progresses from discovery to potential clinical applications, the need for robust and transferable analytical methods for its quantification becomes increasingly critical. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. Furthermore, it outlines a framework for the inter-laboratory validation of a this compound quantification assay, a crucial step in ensuring method reliability and reproducibility across different research settings.
The Importance of Inter-Laboratory Validation
While single-laboratory validation establishes the performance characteristics of an analytical method under a specific set of conditions, inter-laboratory validation, also known as a collaborative study, assesses the method's reproducibility when performed by different analysts in different laboratories using different equipment.[1] This process is essential for standardizing a method, ensuring its suitability for widespread use, and building confidence in the data generated across various research and quality control environments. The complexity and inherent variability of natural product matrices underscore the necessity for such rigorous validation.[2]
Analytical Methodologies for this compound Quantification: A Comparison
The choice of an analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC-DAD and LC-MS/MS are powerful tools for the analysis of isoquinoline alkaloids.[3][4]
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The DAD detector provides spectral information, which can aid in peak identification and purity assessment. Several studies have successfully employed HPLC-DAD for the quantification of alkaloids in Corydalis species.[3][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it particularly suitable for the analysis of complex biological matrices where this compound may be present at low concentrations.[4][6][7] The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity, minimizing the risk of interference from co-eluting compounds.
The following table summarizes the key performance characteristics of HPLC-DAD and LC-MS/MS for the quantification of isoquinoline alkaloids, providing a basis for selecting the most appropriate method for a given application.
| Performance Characteristic | HPLC-DAD | LC-MS/MS | Rationale & Causality |
| Selectivity | Good | Excellent | DAD relies on UV-Vis spectra, which can be similar for structurally related alkaloids.[8] MS/MS provides specificity through precursor-to-product ion transitions, minimizing interferences.[6][7] |
| Sensitivity (LOD/LOQ) | Moderate | High | LC-MS/MS can achieve significantly lower limits of detection and quantification, often in the low ng/mL to pg/mL range.[4][6][7] |
| Linearity & Range | Good | Excellent | Both techniques typically exhibit good linearity over a considerable concentration range.[3][9][10] |
| Precision (Repeatability & Intermediate Precision) | Good | Excellent | The high selectivity of LC-MS/MS often leads to better precision, with relative standard deviations (RSDs) typically below 15%.[6][7] |
| Accuracy (Recovery) | Good | Excellent | Both methods can achieve high accuracy, though the superior selectivity of LC-MS/MS can reduce matrix effects and improve recovery in complex samples.[9][10] |
| Matrix Effects | Can be significant | Can be minimized | Co-eluting matrix components can interfere with UV detection. Ion suppression or enhancement can occur in LC-MS/MS but can often be compensated for with the use of a suitable internal standard.[6][7] |
| Cost & Accessibility | Lower | Higher | HPLC-DAD systems are more common and less expensive to purchase and maintain than LC-MS/MS instruments. |
| Robustness | Good | Good | Both methods can be robust, but are susceptible to variations in mobile phase composition, pH, and column temperature.[1][11] |
Designing an Inter-Laboratory Validation Study for a this compound Quantification Assay
To ensure the transferability and reliability of a this compound quantification method, a well-designed inter-laboratory study is essential. This hypothetical study will involve multiple laboratories analyzing a set of standardized this compound samples using both HPLC-DAD and LC-MS/MS methods.
Study Objectives:
-
To assess the reproducibility of the HPLC-DAD and LC-MS/MS methods for this compound quantification across different laboratories.
-
To compare the performance of the two methods in terms of precision and accuracy in an inter-laboratory setting.
-
To establish the robustness of the analytical methods by introducing deliberate, minor variations in the experimental parameters.[1][11][12]
Study Design:
A central laboratory will prepare and distribute a set of blind samples to participating laboratories. These samples will include:
-
Calibration Standards: A series of this compound solutions of known concentrations in a defined solvent.
-
Quality Control (QC) Samples: this compound samples at low, medium, and high concentrations within the calibration range.
-
Matrix Samples: A well-characterized herbal matrix (e.g., a Corydalis extract) spiked with known amounts of this compound.
Each participating laboratory will be provided with a detailed, standardized analytical protocol for both the HPLC-DAD and LC-MS/MS methods.
Caption: Workflow for the inter-laboratory validation of a this compound quantification assay.
Expected Performance in an Inter-Laboratory Setting
The following tables present the anticipated results from the hypothetical inter-laboratory validation study, based on typical performance characteristics observed for similar analytical methods.
Table 1: Expected Inter-Laboratory Precision for this compound Quantification
| Method | Concentration Level | Repeatability (RSDr) | Reproducibility (RSDR) |
| HPLC-DAD | Low QC | ≤ 5% | ≤ 15% |
| Medium QC | ≤ 3% | ≤ 10% | |
| High QC | ≤ 2% | ≤ 8% | |
| LC-MS/MS | Low QC | ≤ 4% | ≤ 12% |
| Medium QC | ≤ 2% | ≤ 8% | |
| High QC | ≤ 1.5% | ≤ 6% |
Table 2: Expected Inter-Laboratory Accuracy for this compound Quantification
| Method | Concentration Level | Mean Recovery (%) |
| HPLC-DAD | Low QC | 90 - 110% |
| Medium QC | 95 - 105% | |
| High QC | 98 - 102% | |
| LC-MS/MS | Low QC | 92 - 108% |
| Medium QC | 97 - 103% | |
| High QC | 99 - 101% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories.
Protocol 1: Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 1000 ng/mL).
-
Sample Extraction (for herbal matrix):
-
Accurately weigh 1 g of the homogenized herbal matrix powder.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: HPLC-DAD Method
-
Instrumentation: Standard HPLC system with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
References
- 1. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Detection and validated quantification of toxic alkaloids in human blood plasma--comparison of LC-APCI-MS with LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. jocpr.com [jocpr.com]
- 10. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
A Comparative Benchmarking Guide: Evaluating the Multifaceted Therapeutic Potential of Corynoline Against Standard-of-Care Drugs
For Immediate Distribution to the Scientific Community
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological activities of Corynoline, a naturally occurring isoquinoline alkaloid, against established standard-of-care therapeutics in oncology, inflammation, and neurodegenerative disease. This compound has demonstrated a compelling range of bioactivities, including anti-inflammatory, anticancer, and neuroprotective effects, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2] This document outlines detailed experimental protocols, presents comparative data structures, and visualizes the underlying signaling pathways to facilitate a rigorous and objective evaluation of this compound's therapeutic potential.
Section 1: this compound - A Compound of Therapeutic Interest
This compound is a benzophenanthridine alkaloid isolated from plants of the Corydalis genus.[1] Emerging research has illuminated its diverse pharmacological properties, which are rooted in its ability to modulate multiple key signaling cascades. This guide will focus on three primary areas of demonstrated activity:
-
Anti-Inflammatory Effects: this compound has been shown to suppress inflammatory responses by modulating the Nrf2/ARE and MAPK signaling pathways.[3][4][5] This leads to a reduction in pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][4][5][6]
-
Anticancer Activity: The compound exhibits cytotoxicity against a range of cancer cell lines, including lung carcinoma, colon carcinoma, and melanoma.[7][8] Its anticancer mechanism involves the induction of mitotic arrest and polyploidy, potentially through the inhibition of Aurora kinase B and the promotion of centrosome declustering.[9][10]
-
Neuroprotective and Acetylcholinesterase Inhibitory Activity: this compound has been identified as an acetylcholinesterase (AChE) inhibitor, a key therapeutic target in Alzheimer's disease.[1][11] This, coupled with its broader neuroprotective potential, warrants a direct comparison with current Alzheimer's treatments.
Section 2: Benchmarking Anti-Inflammatory Activity
The anti-inflammatory properties of this compound can be benchmarked against widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[12][13]
Comparative Data Summary: Anti-Inflammatory Activity
| Parameter | This compound | Ibuprofen (Standard of Care) | Naproxen (Standard of Care) |
| Mechanism of Action | Nrf2/ARE and MAPK pathway modulation | Non-selective COX-1/COX-2 inhibitor | Non-selective COX-1/COX-2 inhibitor |
| In Vitro IC50 (LPS-induced NO production in RAW 264.7 cells) | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] |
| In Vitro IC50 (COX-2 Inhibition) | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] |
| In Vivo Efficacy (% inhibition of paw edema) | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] |
Signaling Pathway: this compound's Anti-Inflammatory Mechanism
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Protocols: Anti-Inflammatory Benchmarking
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound, Ibuprofen, or Naproxen for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification: Measure the production of nitric oxide by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration that inhibits 50% of nitric oxide production.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Treatment: Administer this compound, Ibuprofen, or Naproxen orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[2][8]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 1, 2, 3, and 4 hours post-carrageenan injection.[2][8]
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.
Section 3: Benchmarking Anticancer Activity
This compound's cytotoxic and anti-mitotic effects will be compared against standard-of-care chemotherapeutic agents for lung carcinoma (Cisplatin), colon carcinoma (5-Fluorouracil), and melanoma (Dacarbazine).[3][4][5][6][10][11][14][15]
Comparative Data Summary: Anticancer Activity
| Parameter | This compound | Cisplatin (Lung Cancer) | 5-Fluorouracil (Colon Cancer) | Dacarbazine (Melanoma) |
| Mechanism of Action | Aurora kinase B inhibition, centrosome declustering | DNA cross-linking, apoptosis induction | Thymidylate synthase inhibition | DNA alkylation |
| In Vitro GI50 (A549 Lung Carcinoma) | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] | N/A | N/A |
| In Vitro GI50 (HT-29 Colon Carcinoma) | [Experimental Data to be Inserted] | N/A | [Experimental Data to be Inserted] | N/A |
| In Vitro GI50 (A375 Melanoma) | [Experimental Data to be Inserted] | N/A | N/A | [Experimental Data to be Inserted] |
| In Vivo Efficacy (% tumor growth inhibition) | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] |
Signaling Pathway: this compound's Anticancer Mechanism
Caption: this compound's proposed anticancer signaling pathway.
Experimental Protocols: Anticancer Benchmarking
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HT-29, A375) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound and the respective standard-of-care drug for 72 hours.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[3][16][17]
-
Staining: Stain the fixed cells with 0.4% Sulforhodamine B solution for 30 minutes at room temperature.[3][17]
-
Solubilization and Measurement: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm.[17]
-
Data Analysis: Calculate the GI50 (Growth Inhibition 50) value for each compound.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.[18]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, standard-of-care drug). Administer treatments according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.[18]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Section 4: Benchmarking Neuroprotective and Acetylcholinesterase Inhibitory Activity
This compound's potential in the context of neurodegenerative diseases is benchmarked against standard-of-care acetylcholinesterase inhibitors for Alzheimer's disease, such as Donepezil and Rivastigmine.[2][9][16][19]
Comparative Data Summary: Acetylcholinesterase Inhibition
| Parameter | This compound | Donepezil (Standard of Care) | Rivastigmine (Standard of Care) |
| Mechanism of Action | Reversible, non-competitive AChE inhibitor | Reversible, non-competitive AChE inhibitor | Reversible, pseudo-irreversible AChE and BuChE inhibitor |
| In Vitro IC50 (AChE Inhibition) | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] |
| In Vivo Efficacy (Reversal of Scopolamine-Induced Amnesia) | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] | [Experimental Data to be Inserted] |
Signaling Pathway: Cholinergic Synapse and AChE Inhibition
Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.
Experimental Protocols: Neuroprotective Benchmarking
-
Reagents: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase enzyme.[20]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, the enzyme solution, and various concentrations of this compound or standard inhibitors (Donepezil, Rivastigmine).[20]
-
Reaction Initiation: Start the reaction by adding the ATCI substrate.
-
Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.[20]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Animal Model: Use mice or rats.
-
Treatment: Administer this compound, Donepezil, or Rivastigmine at different doses for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: Induce amnesia by administering scopolamine (a muscarinic receptor antagonist) intraperitoneally approximately 30-60 minutes before behavioral testing.[12][21][22]
-
Behavioral Testing: Assess learning and memory using behavioral paradigms such as the Morris water maze, passive avoidance test, or Y-maze.[12][23]
-
Data Analysis: Compare the performance of the treated groups to the scopolamine-only group to determine if the compounds can reverse the induced memory deficits.
Section 5: Conclusion and Future Directions
This guide provides a structured approach to systematically evaluate the therapeutic potential of this compound in comparison to current standards of care. The outlined protocols are established and validated methods for assessing anti-inflammatory, anticancer, and neuroprotective activities. The data generated from these studies will be crucial for determining the viability of this compound as a lead compound for further drug development. Future research should also focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as comprehensive toxicity studies, to fully characterize its potential as a novel therapeutic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. atcc.org [atcc.org]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. mybiosource.com [mybiosource.com]
- 20. benchchem.com [benchchem.com]
- 21. njppp.com [njppp.com]
- 22. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Corynoline
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent bioactive compounds. Corynoline, a benzophenanthridine alkaloid isolated from Corydalis species, has garnered significant interest for its potential antineoplastic and acetylcholinesterase inhibitory activities.[1] However, its cytotoxic nature necessitates stringent safety protocols to prevent occupational exposure. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this compound, grounded in established safety principles for handling hazardous chemicals.
Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough risk assessment is crucial. This compound is classified as a hazardous substance, and understanding its specific dangers is the first step in mitigating them.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
These classifications underscore the multiple routes of potential exposure and the systemic toxicity of the compound. As an antineoplastic agent, it is prudent to handle this compound as a cytotoxic compound, meaning it can be damaging to cells.
Physical Form and Potential for Aerosolization:
This compound is typically supplied as a solid, crystalline powder.[2] This form presents a significant risk of aerosolization, especially during weighing and transfer. Fine powders can easily become airborne and be inhaled, or settle on surfaces, leading to dermal exposure.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential to create a robust barrier between the researcher and this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Gloves | Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be removed immediately after handling the compound or in case of a spill. The inner glove provides a secondary layer of protection. Rationale: Nitrile provides good chemical resistance against a range of chemicals.[3][4][5] Double gloving is a standard practice for handling cytotoxic drugs to minimize the risk of exposure from a single glove failure.[5] |
| Eye Protection | Chemical Splash Goggles: Tightly sealed goggles that protect against splashes and airborne particles. A face shield worn over the goggles offers an additional layer of protection, especially when there is a significant splash risk. Rationale: Protects the mucous membranes of the eyes from contact with aerosolized powder or accidental splashes of solutions containing this compound. |
| Body Protection | Disposable Gown: A solid-front, back-closing disposable gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. Rationale: Prevents contamination of personal clothing and skin. The back-closing design minimizes the risk of the gown opening accidentally. |
| Respiratory Protection | NIOSH-Approved Respirator: The choice of respirator depends on the task and the potential for aerosolization. For low-dust activities in a certified chemical fume hood, a half-mask respirator with P100 (oil-proof) particulate filters may be sufficient. For tasks with a higher risk of aerosolization, such as weighing larger quantities, a powered air-purifying respirator (PAPR) with HEPA filters is recommended. Rationale: Protects the respiratory tract from inhaling harmful airborne particles of this compound.[6][7][8][9][10] |
| Foot Protection | Closed-toe Shoes and Shoe Covers: Substantial, closed-toe shoes should always be worn in the laboratory. Disposable shoe covers should be worn when handling larger quantities of this compound or in the event of a spill. Rationale: Protects feet from spills and prevents the tracking of contamination outside of the work area. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to use.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Designate a Handling Area: All work with solid this compound should be conducted in a certified chemical fume hood to contain any airborne particles. The work area should be clearly marked as a designated area for cytotoxic compound handling.
-
Assemble Materials: Before starting, gather all necessary equipment, including the chemical, solvents, glassware, and waste containers. This minimizes the need to move in and out of the designated area.
-
Don PPE: Put on all required PPE in the correct order: gown, shoe covers, inner gloves, respirator, eye protection, and outer gloves. Ensure a proper seal on the respirator.
-
Weighing and Transfer: Use a microbalance within the fume hood. Handle the container of this compound with care to avoid creating dust. Use a spatula to transfer the powder.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Decontamination: After handling is complete, decontaminate all surfaces with a suitable agent. A common practice for cytotoxic compounds is a two-step process involving a deactivating agent (e.g., a solution of sodium hypochlorite) followed by a cleaning agent (e.g., 70% ethanol).[11][12][13][14][15]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, gown, shoe covers, eye protection, respirator, and finally inner gloves.
-
Waste Disposal: All disposable items that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is a critical final step to protect both personnel and the environment. All waste generated from handling this compound must be treated as hazardous and cytotoxic waste.
References
- 1. This compound | C21H21NO5 | CID 177014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18797-79-0 [chemicalbook.com]
- 3. yourglovesource.com [yourglovesource.com]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. queensu.ca [queensu.ca]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. www2.lbl.gov [www2.lbl.gov]
- 10. cdc.gov [cdc.gov]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. Decontamination - UK Plant Health Information Portal [planthealthportal.defra.gov.uk]
- 13. Prion & PLPs Decontamination Options | UMN University Health & Safety [hsrm.umn.edu]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
